molecular formula C12H14F3NO2 B149191 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS No. 287952-67-4

4-[4-(Trifluoromethoxy)phenoxy]piperidine

Cat. No.: B149191
CAS No.: 287952-67-4
M. Wt: 261.24 g/mol
InChI Key: RPQOTFPZKNHYFB-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenoxy]piperidine is a useful research compound. Its molecular formula is C12H14F3NO2 and its molecular weight is 261.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQOTFPZKNHYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583030
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
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Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287952-67-4
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287952-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate in the development of various pharmaceutical compounds. The following sections present established methodologies, complete with experimental protocols and quantitative data, to facilitate its synthesis in a laboratory or industrial setting.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the preparation of antituberculosis agents.[1] Its synthesis has been approached through several routes, with the most prominent methods involving either the formation of the ether linkage via nucleophilic substitution or the construction of the piperidine ring from a pyridine precursor. This guide will focus on two major synthetic strategies, providing a comparative analysis to aid in methodology selection.

Synthesis Pathway 1: Nucleophilic Aromatic Substitution

This widely employed industrial method involves the reaction of an activated 4-hydroxypiperidine derivative with 4-(trifluoromethoxy)phenol. The synthesis proceeds in two key steps: activation of the piperidine hydroxyl group followed by ether formation and deprotection.

Experimental Protocol

Step 1: Activation of N-Ethoxycarbonyl-4-hydroxypiperidine

In a suitable reaction vessel, 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine are dissolved in 15.0 L of toluene. The resulting solution is cooled to below 10 °C. To this solution, 7.07 kg of methanesulfonyl chloride is added dropwise, ensuring the temperature is maintained below 25 °C. The reaction mixture is then stirred for an additional hour at a temperature below 25 °C.[1]

Step 2: Nucleophilic Substitution and Deprotection

To the reaction mixture from Step 1, 5.00 kg of 4-(trifluoromethoxy)phenol, 10 L of toluene, 17.7 L of 25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butylammonium chloride (phase-transfer catalyst) are added. The mixture is heated to reflux for 2 hours, maintaining an internal temperature of 88°C. After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and discarded. The organic layer is washed with 10 L of water.[1]

Subsequently, 14.2 kg of potassium hydroxide and 10 L of ethanol are added to the washed organic layer, and the mixture is heated to reflux for 4 hours, with the internal temperature maintained at 98 °C. After cooling, the mixture is concentrated under reduced pressure. 50 L of toluene is added to the concentrated residue, and the organic layer is washed sequentially with 25 L of water, 25 L of brine, and 31 L of aqueous ammonium chloride. The toluene solution is then concentrated under reduced pressure.[1]

Step 3: Crystallization and Isolation

The concentrated residue is dissolved in a solvent mixture of 5 L of isopropanol, 50 L of water, and 2.5 L of 25% aqueous sodium hydroxide to form a homogeneous solution. This solution is then cooled to below 10 °C to induce crystallization. After the crystals have precipitated, the mixture is stirred for an additional hour at below 10 °C. The precipitate is collected by filtration, washed with 15 L of water, and air-dried to yield the final product.[1]

Quantitative Data
ParameterValueReference
Isolated Yield90.9%[1]
Melting Point71-73 °C[1]
¹H-NMR (300 MHz, CDCl₃) δ ppm [1]
1.41(2H, dddd)[1]
1.90(2H, m)[1]
2.55(2H, dddd)[1]
2.92(2H, dddd)[1]
3.33(1H, brs)[1]
4.39(1H, tt)[1]
7.03(2H, d)[1]
7.25(2H, d)[1]

Synthesis Pathway Diagram

Synthesis_Pathway_1 cluster_start Starting Materials cluster_reaction1 Step 1: Activation cluster_reaction2 Step 2: Substitution & Deprotection N-Ethoxycarbonyl-4-hydroxypiperidine N-Ethoxycarbonyl-4-hydroxypiperidine Activated Intermediate Activated Intermediate N-Ethoxycarbonyl-4-hydroxypiperidine->Activated Intermediate MsCl, Et3N, Toluene 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol N-Ethoxycarbonyl-4-[4-(trifluoromethoxy)phenoxy]piperidine N-Ethoxycarbonyl-4-[4-(trifluoromethoxy)phenoxy]piperidine 4-(trifluoromethoxy)phenol->N-Ethoxycarbonyl-4-[4-(trifluoromethoxy)phenoxy]piperidine Activated Intermediate->N-Ethoxycarbonyl-4-[4-(trifluoromethoxy)phenoxy]piperidine 4-(trifluoromethoxy)phenol, NaOH, TBAC, Toluene Final Product This compound N-Ethoxycarbonyl-4-[4-(trifluoromethoxy)phenoxy]piperidine->Final Product KOH, Ethanol

Caption: Nucleophilic Aromatic Substitution Pathway.

Synthesis Pathway 2: From 4-[4-(Trifluoromethoxy)phenoxy]pyridine

An alternative route to the target molecule begins with 4-[4-(trifluoromethoxy)phenoxy]pyridine. This pathway involves the formation of a pyridinium salt, followed by reduction of the pyridine ring to a tetrahydropyridine, and subsequent reduction and deprotection to yield the piperidine derivative.[2]

Experimental Protocol

Step 1: N-Benzylation of 4-[4-(Trifluoromethoxy)phenoxy]pyridine

4-[4-(Trifluoromethoxy)phenoxy]pyridine is reacted with a benzyl halide (or a substituted benzyl halide) to form the corresponding N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt.[2]

Step 2: Reduction to Tetrahydropyridine

The N-benzyl pyridinium salt from the previous step is reduced to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine.[2]

Step 3: Hydrogenation and Deprotection

The N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine is subjected to hydrogenation in the presence of a catalyst (e.g., platinum dioxide), an acid (e.g., acetic acid), and a hydrogen source. This step leads to the formation of the 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt.[2] For example, 10g of the tetrahydropyridine intermediate is dissolved in 100mL of methanol with 2.0g of acetic acid and 0.5g of platinum dioxide. The mixture is hydrogenated at 10-30 °C until the starting material is consumed.[2]

Step 4: Neutralization

The resulting piperidinium salt is treated with a base to yield the final product, this compound.[2]

Quantitative Data

While a specific overall yield for this pathway is not provided in the cited literature, analytical data for the final product is available.

ParameterValueReference
ESI-LR 262.1 [M+H]⁺[2]
¹H-NMR (500MHz, CDCl₃) δ [2]
7.119-7.128(d, 2H)[2]
6.895-6.942(d, 2H)[2]
4.387-4.399(m, 1H)[2]
3.179-3.185(m, 2H)[2]
2.732-2.799(m, 2H)[2]
2.015(s, 3H)[2]
1.986-2.115(m, 2H)[2]
1.675-1.702(m, 2H)[2]
1.532(s, 1H)[2]

Synthesis Pathway Diagram

Synthesis_Pathway_2 Start 4-[4-(Trifluoromethoxy)phenoxy]pyridine Step1 N-Benzylation Start->Step1 Benzyl Halide Step2 Reduction to Tetrahydropyridine Step1->Step2 Reducing Agent Step3 Hydrogenation & Deprotection Step2->Step3 H₂, Catalyst, Acid Step4 Neutralization Step3->Step4 Base End This compound Step4->End

Caption: Pyridine Reduction Pathway.

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The nucleophilic aromatic substitution method is well-documented for large-scale production, with a high reported yield and detailed protocol. The pathway starting from the corresponding pyridine derivative provides an alternative approach, which may be suitable for specific laboratory contexts. The choice of synthesis will depend on factors such as scale, available starting materials, and desired purity. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively produce this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details available quantitative data, outlines experimental protocols for property determination, and visualizes its role in significant synthetic pathways.

Core Physicochemical Properties

This compound, identified by the CAS number 287952-67-4, possesses a unique combination of structural features that influence its chemical behavior and suitability as a synthetic building block.[1][2][3][4] The trifluoromethoxy group imparts increased lipophilicity and metabolic stability, while the piperidine ring offers a site for further functionalization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the melting point is an experimentally determined value, several other parameters are based on computational predictions and should be considered as such.

PropertyValueData TypeSource(s)
CAS Number 287952-67-4Identifier[1][2][3][4]
Molecular Formula C₁₂H₁₄F₃NO₂---[1][2][4]
Molecular Weight 261.24 g/mol ---[1][2][4]
Melting Point 71-73 °CExperimental[1]
Boiling Point 292.2 ± 40.0 °CPredicted[1]
Density 1.230 ± 0.06 g/cm³Predicted[1]
pKa 9.65 ± 0.10Predicted[1]
XlogP 3.2Predicted---
Appearance White to light yellow powder/crystalObservational[1]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used for identification and purity assessment.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, with a temperature increase of 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration (e.g., 0.01 M). The solution's ionic strength is kept constant by adding a background electrolyte like KCl.[5]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology: Shake-Flask Method (OECD Guideline 107) [6][7][8][9]

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous shaking for 24 hours, followed by separation.

  • Partitioning: A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the substance between the two phases to reach equilibrium. The funnel is then centrifuged to ensure complete phase separation.

  • Concentration Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and distribution.

Methodology: Flask Method (for solubilities > 10 mg/L, based on OECD Guideline 105) [10][11][12][13]

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, LC-MS).

  • Result: The determined concentration represents the aqueous solubility of the compound at that temperature.

Role in Synthetic Pathways

This compound is a crucial building block in the synthesis of several pharmacologically active molecules. Its structure allows for its incorporation into larger molecular scaffolds.

Synthesis of Delamanid

Delamanid is an anti-tuberculosis drug used for the treatment of multidrug-resistant tuberculosis. This compound serves as a key intermediate in its multi-step synthesis.[14][15][16]

Delamanid_Synthesis cluster_start Starting Materials 4-Hydroxypiperidine 4-Hydroxypiperidine Boc_protected_piperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->Boc_protected_piperidine Boc protection p-Trifluoromethoxyphenol p-Trifluoromethoxyphenol Intermediate_II Compound II Boc_protected_piperidine->Intermediate_II Mitsunobu Reaction (with p-Trifluoromethoxyphenol) Intermediate_III Compound III (HCl salt) Intermediate_II->Intermediate_III Boc Deprotection (HCl/EtOAc) Target_Intermediate This compound Intermediate_III->Target_Intermediate Basification Delamanid_Precursor Delamanid Precursor Target_Intermediate->Delamanid_Precursor Coupling with (R)-2-methyl-6-nitro-2-((4-phenoxyphenyl)methyl)oxirane Delamanid Delamanid Delamanid_Precursor->Delamanid Final Cyclization Steps

Caption: Synthetic pathway of Delamanid from 4-hydroxypiperidine.

Role in the Synthesis of DGKα Inhibitors

This compound is also utilized in the preparation of substituted aminoquinolones, which act as inhibitors of Diacylglycerol kinase alpha (DGKα).[17][18] DGKα is a target in cancer immunotherapy.

DGKa_Inhibitor_Synthesis Start 4-Chloroquinoline Derivative Final_Product Substituted Aminoquinolone (DGKα Inhibitor) Start->Final_Product Nucleophilic Aromatic Substitution Intermediate This compound Intermediate->Final_Product

Caption: General scheme for DGKα inhibitor synthesis.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, provided detailed experimental protocols for their determination, and illustrated its importance as a synthetic intermediate. The combination of its structural features makes it a valuable component in the development of new therapeutic agents. Further experimental validation of the predicted properties would be beneficial for a more complete understanding of this compound.

References

The Core Mechanism of Action of 4-[4-(Trifluoromethoxy)phenoxy]piperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[4-(Trifluoromethoxy)phenoxy]piperidine is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds. While the molecule itself is not typically an end-drug, its structural motifs are integral to derivatives that exhibit high affinity and selectivity for various biological targets within the central nervous system (CNS) and beyond. This technical guide elucidates the core mechanisms of action associated with compounds derived from this phenoxypiperidine core, with a primary focus on their interactions with the Dopamine D4 receptor and the Sigma-1 (σ1) receptor. Quantitative binding data, detailed experimental protocols, and signaling pathway visualizations are provided to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

The this compound scaffold represents a privileged structure in medicinal chemistry. The piperidine ring is a common feature in many CNS-active drugs, while the trifluoromethoxy group enhances metabolic stability and blood-brain barrier penetration due to its lipophilicity and electronic properties. This unique combination makes it an attractive starting point for the development of novel therapeutics for neurological and psychiatric disorders. This guide synthesizes the available scientific literature to present a detailed overview of the primary mechanisms of action for derivatives of this core structure.

Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

A significant body of research has focused on the development of this compound derivatives as potent and selective antagonists of the Dopamine D4 receptor (D4R). The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system, cortex, and substantia nigra. Its involvement in cognitive processes and its potential role in the pathophysiology of schizophrenia and other neuropsychiatric disorders have made it a key target for drug development.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of representative phenoxypiperidine derivatives for the human Dopamine D4 receptor. These compounds, while structurally related to the core molecule of interest, contain modifications that are critical for their biological activity.

Compound IDModification from Core StructureD4R Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
Compound A N-alkylation and substitution on the piperidine ring0.3>2000>2000
Compound B Difluoro substitution on the piperidine ring5.5--
Compound C N-arylpiperazine substitution3.4>970-

Data synthesized from publicly available research findings.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the human Dopamine D4 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the human Dopamine D4 receptor expressed in a recombinant cell line.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone or a similar high-affinity D4R radioligand.

  • Non-specific Binding Ligand: Haloperidol (10 µM) or another suitable D4R antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

  • Membrane Preparation: Culture the D4R-expressing cells and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding ligand, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and membrane suspension.

  • Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Antagonism of the Dopamine D4 receptor by phenoxypiperidine derivatives blocks the downstream signaling cascade typically initiated by dopamine. As a Gi/o-coupled receptor, D4R activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, the derivatives prevent this inhibitory effect, thereby maintaining or increasing cAMP levels, which can influence the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB.

D4R_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein (Gi/o) D4R D4 Receptor G_alpha Gαi/o D4R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits G_beta_gamma Gβγ Dopamine Dopamine Dopamine->D4R Activates Antagonist Phenoxypiperidine Derivative Antagonist->D4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D4 Receptor Antagonism Pathway

Secondary Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

Derivatives of the phenoxypiperidine scaffold have also been identified as high-affinity ligands for the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Ligands for the σ1 receptor can act as either agonists or antagonists, leading to distinct downstream effects.

Quantitative Binding Affinity Data

The following table presents the binding affinities (Ki) of representative phenoxyalkylpiperidine derivatives for the σ1 receptor.

Compound IDModification from Core Structureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Compound D N-alkyl substitution and modification of phenoxy ring0.3452.3154
Compound E N-alkyl substitution and modification of phenoxy ring0.89>800>899

Data synthesized from publicly available research findings.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay for determining the affinity of test compounds for the σ1 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Tissue Preparation: Guinea pig brain or liver membrane homogenates, or cells expressing recombinant σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine or a similar selective σ1 receptor radioligand.

  • Non-specific Binding Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the phenoxypiperidine derivatives.

  • Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding ligand, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.

  • Incubation: Incubate the plates at 37°C for 90-120 minutes.

  • Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described for the Dopamine D4 receptor assay.

Signaling Pathway

As a chaperone protein, the σ1 receptor does not have a single linear signaling pathway. Instead, it modulates the function of various "client" proteins, including ion channels and other receptors. Upon ligand binding, the σ1 receptor can translocate within the cell and interact with these client proteins to influence downstream signaling cascades, such as calcium homeostasis and the unfolded protein response.

Sigma1_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates BiP BiP Chaperone Sigma1R->BiP Dissociates from Ion_Channels Ion Channels Sigma1R->Ion_Channels Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates Ligand Phenoxypiperidine Derivative Ligand->Sigma1R Binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R Activates Neuronal_Survival Neuronal Survival & Plasticity Ca_Release->Neuronal_Survival Influences Ion_Channels->Neuronal_Survival Influences

Sigma-1 Receptor Modulation

Other Potential Mechanisms of Action

While the Dopamine D4 and Sigma-1 receptors are prominent targets, the versatile this compound scaffold has been incorporated into molecules targeting a range of other biological entities. These represent potential, though less extensively characterized, mechanisms of action for derivatives of this core structure.

  • Histamine H3 Receptor: Derivatives have been investigated as antagonists/inverse agonists, with potential applications in cognitive disorders.

  • NMDA Receptor: Some phenoxypiperidine analogs have shown activity as antagonists of the NR1/2B subtype of the NMDA receptor, suggesting a role in neuroprotection.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease, and piperidine-based structures are common in AChE inhibitors.

  • Protoporphyrinogen Oxidase (PPO): Certain phenoxypyridine derivatives have been explored as PPO inhibitors for herbicidal applications.

Conclusion

The this compound core is a foundational element in the design of novel, potent, and selective ligands for a variety of important biological targets. The primary and most well-documented mechanisms of action for its derivatives involve the antagonism of the Dopamine D4 receptor and modulation of the Sigma-1 receptor. These activities underscore the therapeutic potential of this chemical class in addressing a range of CNS disorders. Further research into the structure-activity relationships of this scaffold will likely uncover additional mechanisms and refine our understanding of its therapeutic utility. This guide provides a current and comprehensive overview to aid researchers in the ongoing exploration of this promising area of medicinal chemistry.

In-depth Technical Guide: Structure Elucidation and Characterization of CAS 287952-67-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation and characterization of the chemical compound with CAS number 287952-67-4. This compound, identified as 4-[4-(trifluoromethoxy)phenoxy]piperidine , is a key intermediate in the synthesis of the anti-tuberculosis drug, Delamanid.[1][2] Understanding the precise structure and properties of this intermediate is crucial for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This document details the available analytical data, experimental protocols for its synthesis, and visualizations of the synthetic pathway.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of CAS 287952-67-4 is presented in Table 1.

PropertyValueReference
CAS Number 287952-67-4[1]
Chemical Name This compound[1]
Synonyms Delamanid intermediate, Piperidine, 4-[4-(trifluoroMethoxy)phenoxy]-[1]
Molecular Formula C₁₂H₁₄F₃NO₂[1]
Molecular Weight 261.24 g/mol [1]
SMILES FC(F)(F)Oc1ccc(OC2CCNCC2)cc1N/A
Melting Point 71-73 °C[1]

Table 1: Compound Identification and Physicochemical Properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed experimental protocol is outlined below, based on established synthetic routes.[1]

Experimental Protocol: Synthesis

Materials:

  • Ethyl 4-hydroxypiperidine-1-carboxylate

  • Triethylamine

  • Toluene

  • Methanesulfonyl chloride

  • 4-trifluoromethoxyphenol

  • 25% aqueous sodium hydroxide

  • 50% aqueous tetra-n-butyl ammonium chloride

  • Potassium hydroxide

  • Ethanol

  • Isopropanol

  • Brine

  • Aqueous ammonium chloride

Procedure:

  • Dissolve 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine in 15.0 L of toluene.

  • Cool the resulting solution to below 10 °C.

  • Slowly add 7.07 kg of methanesulfonyl chloride dropwise, maintaining the temperature below 25 °C.

  • Continue stirring for 1 hour at a temperature below 25 °C.

  • To the reaction solution, add 5.00 kg of 4-trifluoromethoxyphenol, 10 L of toluene, 17.7 L of 25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butyl ammonium chloride.

  • Heat the mixture to reflux for 2 hours, maintaining an internal temperature of 88°C.

  • After the reaction is complete, cool the mixture and separate the aqueous layer, which is then discarded.

  • Wash the organic layer with 10 L of water.

  • Add 14.2 kg of potassium hydroxide and 10 L of ethanol to the washed organic layer and heat to reflux for 4 hours, maintaining an internal temperature of 98 °C.

  • Cool the mixture and concentrate under reduced pressure.

  • To the concentrated residue, add 50 L of toluene.

  • Wash the organic layer sequentially with 25 L of water, 25 L of brine, and 31 L of aqueous ammonium chloride.

  • Concentrate the washed toluene solution under reduced pressure.

  • Dissolve the concentrated residue in a solvent mixture of 5 L of isopropanol, 50 L of water, and 2.5 L of 25% aqueous sodium hydroxide to form a homogeneous solution.

  • Cool the solution to below 10 °C to precipitate the crystals.

  • Continue stirring for 1 hour at below 10 °C.

  • Collect the precipitate by filtration.

  • Wash the crystals with 15 L of water and air-dry to yield this compound.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Etherification cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Workup and Isolation A Ethyl 4-hydroxypiperidine- 1-carboxylate C Mesylated Intermediate A->C Triethylamine, Toluene B Methanesulfonyl chloride B->C E Protected Piperidine Ether C->E NaOH, TBAC, Toluene, Reflux D 4-trifluoromethoxyphenol D->E F This compound E->F KOH, Ethanol, Reflux G Crude Product F->G Extraction H Purified Product G->H Crystallization

Caption: Synthetic workflow for this compound.

Structure Elucidation and Characterization Data

The structural confirmation of this compound relies on various analytical techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H-NMR data for this compound is presented in Table 2.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.41dddd2HPiperidine CH₂
1.90m2HPiperidine CH₂
2.55dddd2HPiperidine CH₂
2.92dddd2HPiperidine CH₂
3.33brs1HPiperidine NH
4.39tt1HPiperidine CH-O
7.03d2HAromatic CH
7.25d2HAromatic CH

Table 2: ¹H-NMR Data for this compound (300 MHz, CDCl₃).[1]

Experimental Protocol: ¹H-NMR Spectroscopy

A detailed experimental protocol for the acquisition of the ¹H-NMR spectrum was not available in the reviewed literature. However, a general procedure would involve:

  • Dissolving a few milligrams of the purified compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transferring the solution to a 5 mm NMR tube.

  • Acquiring the spectrum on a 300 MHz NMR spectrometer.

  • Processing the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C-NMR Spectroscopy

No experimental ¹³C-NMR data for this compound has been found in the public domain.

Mass Spectrometry (MS)

No experimental mass spectrometry data (e.g., mass spectrum, m/z values) for this compound has been found in the public domain.

X-ray Crystallography

No X-ray crystallographic data for this compound has been found in the public domain to confirm its solid-state structure.

Role as a Delamanid Intermediate

This compound is a crucial building block in the total synthesis of Delamanid, a potent anti-tuberculosis agent. The piperidine moiety of this intermediate is incorporated into the final structure of Delamanid.

Logical Relationship in Delamanid Synthesis

DelamanidSynthesis A This compound (CAS 287952-67-4) C Coupling and Subsequent Reactions A->C B Other Key Intermediates B->C D Delamanid (Final API) C->D

Caption: Role of the title compound in the synthesis of Delamanid.

Conclusion

This technical guide has summarized the available information on the structure elucidation and characterization of this compound (CAS 287952-67-4). While a detailed synthesis protocol and ¹H-NMR data are available and have been presented, a comprehensive characterization is limited by the lack of publicly available ¹³C-NMR, mass spectrometry, and X-ray crystallography data. The established role of this compound as a key intermediate in the synthesis of Delamanid underscores the importance of its thorough characterization for pharmaceutical development and quality control. Further research to generate and publish the missing analytical data would be highly beneficial to the scientific community.

References

The Trifluoromethoxyphenoxy Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxyphenoxy piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of biological targets. Its unique combination of a rigid piperidine core, a flexible phenoxy linker, and the electron-withdrawing trifluoromethoxy group imparts favorable physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

Derivatives of the trifluoromethoxyphenoxy piperidine scaffold have been investigated for their activity against various biological targets, most notably as antagonists of the dopamine D4 receptor and agonists of the opioid receptor-like 1 (ORL1) receptor. Furthermore, the broader piperidine class of compounds are well-known inhibitors of acetylcholinesterase.

Dopamine D4 Receptor Antagonism

Several studies have highlighted the potential of trifluoromethoxyphenoxy piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor, a G protein-coupled receptor implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The inhibitory activity is typically quantified by the inhibition constant (Ki), with lower values indicating higher binding affinity.

Table 1: Dopamine D4 Receptor (D4R) Binding Affinities of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

CompoundR GroupKi (nM)[1][2]
7a 4-Fluorophenyl140
7b 3,4-Difluorophenyl210
7c 4-Fluoro-3-methylphenyl320
7d 3-Fluorophenyl1,280
8b 3,4-Difluorophenyl (with 3-fluoro-4-methoxybenzyl southern moiety)5.5
9cc 3,4-Difluorophenyl (with 6-chloro-2-imidazo[1,2-b]pyridazine southern scaffold)2.6
14a Not Specified in Abstract0.3

Note: Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. The specific trifluoromethoxy substitution on the phenoxy ring was not detailed in the provided abstract but the core scaffold is relevant.

Opioid Receptor-Like 1 (ORL1) Receptor Agonism

The ORL1 receptor, also known as the nociceptin receptor, is another GPCR target for which trifluoromethoxyphenoxy piperidine analogs have shown promise, particularly as agonists. Agonist activity is often expressed as the half-maximal effective concentration (EC50), representing the concentration of a compound that produces 50% of the maximal possible effect.

Quantitative data for trifluoromethoxyphenoxy piperidine derivatives specifically targeting the ORL1 receptor was not available in the initial search results. Further focused literature review is required to populate this section.

Acetylcholinesterase Inhibition

The piperidine scaffold is a common feature in many acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50).

Quantitative IC50 data for trifluoromethoxyphenoxy piperidine derivatives as acetylcholinesterase inhibitors was not available in the initial search results. Further focused literature review is required to populate this section.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of scientific findings. Below are methodologies for key assays used to characterize the biological activity of the trifluoromethoxyphenoxy piperidine scaffold.

Dopamine D4 Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone or [³H]spiperone.[3][4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol (5 µM) or haloperidol.[3]

  • Test Compounds: Trifluoromethoxyphenoxy piperidine derivatives at various concentrations.

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters (GF/C) pre-soaked in 0.1% polyethyleneimine (PEI). [3]

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[5]

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for 120 minutes at 25°C.[3]

  • Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

ORL1 Receptor cAMP Functional Assay

This assay measures the ability of a test compound to act as an agonist at the ORL1 receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human ORL1 receptor.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[6]

  • Forskolin: To stimulate adenylyl cyclase.

  • Test Compounds: Trifluoromethoxyphenoxy piperidine derivatives at various concentrations.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[6][7][8]

  • Cell Lysis Buffer (if required by the kit).

Procedure:

  • Cell Plating: Seed the ORL1-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration. Calculate the EC50 value from this curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).[9]

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[10]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[10]

  • Test Compounds: Trifluoromethoxyphenoxy piperidine derivatives at various concentrations.

  • 96-well plate and a microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[9]

  • Initiate Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a comprehensive understanding of the mechanism of action of the trifluoromethoxyphenoxy piperidine scaffold.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists of the D4 receptor, such as certain trifluoromethoxyphenoxy piperidine derivatives, block this signaling cascade.

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist Trifluoromethoxyphenoxy Piperidine Antagonist Antagonist->D4R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D4 Receptor Signaling Pathway.

ORL1 Receptor Signaling Pathway

Similar to the D4 receptor, the ORL1 receptor is primarily coupled to Gi/o proteins. Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a reduction in cAMP levels.

ORL1_Signaling cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gαi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Agonist Trifluoromethoxyphenoxy Piperidine Agonist Agonist->ORL1 Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulated Cellular Response PKA->Cellular_Response Leads to

Caption: ORL1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the affinity of a test compound.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound (or control) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Liquid Scintillation) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

References

Spectroscopic and Synthetic Profile of 4-[4-(Trifluoromethoxy)phenoxy]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of the key pharmaceutical intermediate, 4-[4-(Trifluoromethoxy)phenoxy]piperidine. This compound serves as a valuable building block in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) agents and antituberculosis drugs. Its structural features, including the trifluoromethoxy group, enhance metabolic stability and blood-brain barrier penetration, making it a desirable scaffold in medicinal chemistry.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.099-7.122d2HAr-H
6.870-6.902d2HAr-H
4.287-4.329m1HO-CH (piperidine)
3.099-3.154m2HN-CH₂ (piperidine, eq)
2.677-2.740m2HN-CH₂ (piperidine, ax)
1.953-2.014m2HC-CH₂ (piperidine, eq)
1.605-1.692m2HC-CH₂ (piperidine, ax)
1.428s1HNH

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155Ar-C-O (piperidine)
~148Ar-C-O (trifluoromethoxy)
~122Ar-C
~121 (q, J ≈ 256 Hz)-OCF₃
~116Ar-C
~72O-CH (piperidine)
~43N-CH₂ (piperidine)
~31C-CH₂ (piperidine)
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z
ESI-LR[M+H]⁺262.1

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine.

Step 1: N-Benzylation 4-[4-(Trifluoromethoxy)phenoxy]pyridine is reacted with a benzyl halide (e.g., benzyl bromide) to form the corresponding N-benzyl pyridinium salt.

Step 2: Reduction to Tetrahydropyridine The pyridinium salt is then reduced, for example with sodium borohydride, to yield N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine.

Step 3: Hydrogenation and Deprotection The tetrahydropyridine intermediate undergoes catalytic hydrogenation in the presence of an acid and a catalyst (e.g., palladium on carbon). This step reduces the double bond and removes the benzyl protecting group to yield this compound as a salt.

Step 4: Neutralization The resulting piperidinium salt is treated with a base (e.g., sodium hydroxide) to afford the final product, this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H-NMR spectra are recorded on a 500 MHz spectrometer.

Mass Spectrometry (MS) Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: N-Benzylation cluster_reductant1 Reagents cluster_intermediate2 Step 2: Reduction cluster_reductant2 Reagents cluster_intermediate3 Step 3: Hydrogenation & Deprotection cluster_base Reagent cluster_final Step 4: Neutralization Start1 4-(4-Trifluoromethoxy)phenoxy)pyridine Intermediate1 N-Benzyl Pyridinium Salt Start1->Intermediate1 Start2 Benzyl Halide Start2->Intermediate1 Intermediate2 N-Benzyl Tetrahydropyridine Intermediate1->Intermediate2 Reductant1 Sodium Borohydride Reductant1->Intermediate2 Intermediate3 Piperidinium Salt Intermediate2->Intermediate3 Reductant2 H₂, Catalyst (e.g., Pd/C), Acid Reductant2->Intermediate3 FinalProduct 4-[4-(Trifluoromethoxy)- phenoxy]piperidine Intermediate3->FinalProduct Base Base (e.g., NaOH) Base->FinalProduct

Caption: Synthetic pathway for this compound.

References

Understanding the lipophilicity of trifluoromethoxy groups in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly intriguing substituent, prized for its profound impact on lipophilicity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the core principles governing the lipophilicity of the trifluoromethoxy group and its strategic application in contemporary drug design.

Physicochemical Properties and Lipophilicity of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique structural motif that combines the high electronegativity of fluorine with the ethereal oxygen linkage. This amalgamation of properties imparts a distinct electronic and steric character that significantly influences a molecule's behavior in biological systems.

One of the most valued attributes of the -OCF₃ group is its exceptional lipophilicity. Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is often quantified by the logarithm of the partition coefficient (logP) between octanol and water. The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design.[1] This high lipophilicity can enhance a molecule's ability to traverse cellular membranes, including the blood-brain barrier, leading to improved bioavailability and tissue distribution.[2][3]

The trifluoromethoxy group's lipophilicity stems from the hydrophobic nature of the trifluoromethyl moiety, which effectively shields the polar oxygen atom.[4] Compared to its non-fluorinated counterpart, the methoxy group (-OCH₃), the trifluoromethoxy group is significantly more lipophilic. It is also more lipophilic than the related trifluoromethyl (-CF₃) group, a feature attributed to the influence of the adjacent oxygen atom.[1][5]

Table 1: Comparison of Physicochemical Properties

Functional GroupHansch Lipophilicity Parameter (π)Electronic Effect
Methoxy (-OCH₃)-0.02Electron-donating
Trifluoromethyl (-CF₃)+0.88Strong electron-withdrawing
Trifluoromethoxy (-OCF₃) +1.04 Strong electron-withdrawing

Data sourced from multiple references.[1][6]

Beyond its lipophilicity, the trifluoromethoxy group is a strong electron-withdrawing group, a property that can modulate the pKa of nearby functionalities and influence drug-receptor interactions.[3] Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][7] This enhanced metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.[3]

Experimental Determination of Lipophilicity

Accurate measurement of lipophilicity is paramount in drug discovery. Several robust experimental methods are employed to determine the logP and logD (the distribution coefficient at a specific pH) of compounds, including those containing the trifluoromethoxy group.

Shake-Flask Method (logP/logD)

The shake-flask method is the traditional and "gold standard" technique for determining the partition coefficient.[5] It involves the direct measurement of a compound's concentration in two immiscible phases, typically n-octanol and a buffered aqueous solution.

Detailed Experimental Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the test compound should be within the linear range of the analytical method.

  • Equilibration: Cap the tube and shake it gently for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds) is calculated using the following formula: logP or logD = log₁₀([Compound]octanol / [Compound]aqueous)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative to the shake-flask method for estimating lipophilicity.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its logP value.

Detailed Experimental Protocol:

  • System Setup: Use a standard RP-HPLC system equipped with a C18 column and a UV or MS detector. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compound.

  • Data Acquisition: Record the retention time (t_R) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known logP values of the standards to generate a linear calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • logP Estimation: Use the calibration curve to interpolate the logP value of the test compound from its measured log k.

¹⁹F NMR Spectroscopy for Fluorinated Compounds

For compounds containing fluorine, such as those with a trifluoromethoxy group, ¹⁹F NMR spectroscopy provides a powerful and direct method for determining logP.[1][8] This technique is particularly useful for compounds that lack a UV chromophore.

Detailed Experimental Protocol:

  • Sample Preparation: In a vial, dissolve the fluorinated test compound and a fluorinated reference compound with a known logP value in a biphasic system of n-octanol and D₂O-buffered aqueous solution.

  • Equilibration: Shake the vial to ensure thorough mixing and partitioning of the compounds between the two phases. Allow the layers to fully separate.

  • NMR Analysis: Carefully transfer an aliquot from both the n-octanol and the D₂O layer into separate NMR tubes.

  • Data Acquisition: Acquire ¹⁹F NMR spectra for both samples.

  • Integration: Integrate the signals corresponding to the test compound and the reference compound in each spectrum.

  • Calculation: The logP of the test compound (logP_X) can be calculated using the following equation, where logP_ref is the known logP of the reference compound, and ρ_oct and ρ_aq are the integration ratios of the test compound to the reference compound in the octanol and aqueous phases, respectively: logP_X = logP_ref + log₁₀(ρ_oct / ρ_aq)

Impact on Drug Action: Signaling Pathway Modulation

The unique properties of the trifluoromethoxy group can be strategically leveraged to enhance the potency and selectivity of drugs targeting specific signaling pathways. The increased lipophilicity can facilitate entry into cells and access to intracellular targets, while the electron-withdrawing nature can influence key binding interactions.

Case Study: Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is a trifluoromethoxy-containing drug approved for the treatment of advanced basal cell carcinoma.[3] Its mechanism of action involves the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in this type of cancer.[9] Sonidegib targets and inhibits the Smoothened (SMO) protein, a key transmembrane component of the Hh pathway.[9] The trifluoromethoxy group in Sonidegib contributes to its overall physicochemical profile, including its lipophilicity, which is crucial for its oral bioavailability and ability to reach its target in the cell membrane.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI (inactive) SUFU->GLI sequesters GLI_active GLI (active) Target_Genes Target Gene Expression GLI_active->Target_Genes promotes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation leads to Sonidegib Sonidegib Sonidegib->SMO inhibits Mycolic_Acid_Synthesis_Inhibition Delamanid_prodrug Delamanid (Prodrug) Nitroreductase Nitroreductase (Ddn) Delamanid_prodrug->Nitroreductase activated by Active_Metabolite Reactive Nitrogen Species Nitroreductase->Active_Metabolite generates Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid_Synthesis inhibits Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acid_Synthesis Cell_Wall Bacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall component of Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis disruption leads to Microsomal_Stability_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Microsomes, Buffer, NADPH) Start->Prepare_Reagents Incubate_Compound Incubate Test Compound with Microsomes at 37°C Prepare_Reagents->Incubate_Compound Initiate_Reaction Initiate Reaction (Add NADPH) Incubate_Compound->Initiate_Reaction Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench_Reaction Analyze_Samples Analyze Samples (LC-MS/MS) Quench_Reaction->Analyze_Samples Calculate_Parameters Calculate Parameters (Half-life, Intrinsic Clearance) Analyze_Samples->Calculate_Parameters End End Calculate_Parameters->End

References

An In-Depth Technical Guide to 4-[4-(Trifluoromethoxy)phenoxy]piperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[4-(Trifluoromethoxy)phenoxy]piperidine has emerged as a pivotal structural motif in medicinal chemistry, most notably as a key intermediate in the synthesis of the anti-tuberculosis drug, Delamanid. The unique combination of a piperidine ring, a trifluoromethoxy group, and a phenoxy ether linkage imparts favorable physicochemical and pharmacokinetic properties to molecules that incorporate this scaffold. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below. The trifluoromethoxy group significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive component in drug design.[1][2]

PropertyValueReference(s)
CAS Number 28033-37-6[3]
Molecular Formula C₁₂H₁₄F₃NO[3]
Molecular Weight 261.24 g/mol [4]
Melting Point 71-73 °C[4]
Boiling Point (Predicted) 292.2 ± 40.0 °C[4]
Density (Predicted) 1.230 ± 0.06 g/cm³[4]
pKa (Predicted) 9.65 ± 0.10[4]
Storage Conditions 2-8°C, protect from light[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. A common and efficient method involves the Williamson ether synthesis, starting from a protected 4-hydroxypiperidine and 4-(trifluoromethoxy)phenol. Below are detailed experimental protocols for two common approaches.

Method 1: Two-Step Synthesis from N-Boc-4-hydroxypiperidine

This method involves a Mitsunobu reaction followed by deprotection of the Boc group.

Experimental Protocol:

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-4-hydroxypiperidine (1 equivalent), 4-(trifluoromethoxy)phenol (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), cool the mixture to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to this compound

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane, DCM, or ethyl acetate).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or ethyl acetate).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Method 2: Multi-Step Synthesis from Ethyl 4-hydroxypiperidine-1-carboxylate

This industrial-scale synthesis involves mesylation, etherification, and subsequent hydrolysis.

Experimental Protocol:

  • Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in toluene and cool the solution to below 10 °C.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 25 °C. Stir for 1 hour.

  • To the reaction mixture, add 4-(trifluoromethoxy)phenol (0.8 equivalents), additional toluene, 25% aqueous sodium hydroxide, and a phase-transfer catalyst such as tetra-n-butylammonium chloride.

  • Heat the mixture to reflux (around 88 °C) for 2 hours.

  • After cooling, separate the aqueous layer. Wash the organic layer with water.

  • To the organic layer, add potassium hydroxide and ethanol and heat to reflux (around 98 °C) for 4 hours to effect hydrolysis of the ethyl carbamate.

  • After cooling, concentrate the mixture under reduced pressure.

  • Add toluene and wash the organic layer sequentially with water, brine, and aqueous ammonium chloride.

  • Concentrate the toluene solution and dissolve the residue in a mixture of isopropanol, water, and aqueous sodium hydroxide.

  • Cool the solution to below 10 °C to precipitate the product.

  • Collect the crystals by filtration, wash with water, and dry to obtain this compound. An isolated yield of 90.9% has been reported for this process.[4]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for this compound in CDCl₃ at 300 MHz:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25d2HAr-H
7.03d2HAr-H
4.39tt1HO-CH (piperidine)
3.33brs1HNH
2.92dddd2HCH₂-N
2.55dddd2HCH₂-N
1.90m2HCH₂
1.41dddd2HCH₂

Reference:[4]

Note: Experimental ¹³C NMR and FT-IR spectra for this compound are not widely available in the literature. Researchers should perform these analyses for complete characterization.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below. These values are useful for confirming the molecular weight and aiding in structural elucidation.

AdductPredicted m/z
[M+H]⁺262.1049
[M+Na]⁺284.0868

Reference:[5]

Applications in Drug Discovery

The primary and most well-documented application of this compound is as a key building block in the synthesis of Delamanid (trade name Deltyba), a potent anti-tuberculosis agent.[3]

Delamanid: A Case Study

Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[6] The this compound moiety is crucial for its activity and pharmacokinetic profile.

The synthesis of Delamanid from this compound involves several steps, which can be generalized as follows:

G cluster_start Starting Materials cluster_synthesis Synthesis of Delamanid A This compound C N-Arylation of Piperidine A->C Step 1 B 4-Nitrophenoxy-containing precursor B->C D Coupling with Chiral Epoxide C->D Step 2 E Cyclization to Imidazooxazole Core D->E Step 3 F Delamanid E->F Final Step G A This compound C N-Alkylation A->C B 1-(4-Nitrophenoxy)-2-chloroethane B->C D Intermediate A C->D F Epoxide Ring Opening D->F E (R)-2-Methyl-2-(oxiran-2-ylmethyl)oxirane E->F G Intermediate B F->G H Cyclization with 2-amino-5-nitroimidazole G->H I Delamanid H->I G cluster_fas1 FAS-I System cluster_fas2 FAS-II System FAS1 Fatty Acid Synthase I C26_CoA C26-CoA FAS1->C26_CoA Produces Pks13 Pks13 (Polyketide Synthase) C26_CoA->Pks13 Substrate FAS2 Fatty Acid Synthase II Meromycolate Meromycolic Acid Precursors FAS2->Meromycolate Meromycolate->Pks13 Substrate Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Delamanid Activated Delamanid Delamanid->Meromycolate Inhibits Synthesis of Methoxy- & Keto- precursors

References

Initial Screening of 4-[4-(Trifluoromethoxy)phenoxy]piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a typical initial screening cascade for novel 4-[4-(trifluoromethoxy)phenoxy]piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a 4-(trifluoromethoxy)phenoxy moiety can significantly influence the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles. This document outlines key experimental protocols and data presentation strategies to facilitate the early-stage evaluation of this promising class of molecules.

A General Workflow for Initial Screening

The initial assessment of a new chemical series, such as this compound derivatives, typically follows a structured workflow. This process begins with primary screening to identify initial hits, followed by secondary and phenotypic assays to confirm activity and elucidate the mechanism of action. Concurrently, early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial to ensure that promising compounds have favorable drug-like properties.

G cluster_0 Screening Cascade cluster_1 Further Characterization cluster_2 Lead Progression A Compound Library of This compound Derivatives B Primary Target-Based Screening (e.g., Radioligand Binding Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Secondary & Phenotypic Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D E In Vitro ADME Profiling (e.g., Metabolic Stability, Permeability) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Selection of Lead Candidates for In Vivo Studies F->G

Figure 1: General experimental workflow for the screening of novel piperidine derivatives.

Primary Target-Based Screening: A Focus on CNS Receptors

Given the prevalence of the piperidine scaffold in centrally acting agents, a common starting point for screening is a panel of CNS receptors. For illustrative purposes, this guide will use the dopamine D4 receptor as a representative target, drawing on data from the closely related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold due to the limited public data on the title compounds.

Hypothetical Dopamine D4 Receptor Binding Affinity Data

The following table presents hypothetical binding affinities for a series of this compound derivatives, illustrating how subtle structural modifications can impact target engagement.

Compound IDR1-Substitution on Piperidine NitrogenKi (nM) for Dopamine D4Selectivity vs. D2 (Fold)
TFM-001 H150.510
TFM-002 Methyl85.225
TFM-003 Ethyl120.815
TFM-004 Benzyl25.6>100
TFM-005 4-Fluorobenzyl10.3>200
TFM-006 3-Methoxybenzyl45.180
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone (a common D2-like receptor radioligand).

  • Non-specific Binding Determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

2. Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]N-methylspiperone (typically at its Kd value), and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[1]

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs). The D4 receptor, like other D2-like receptors, couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G cluster_0 cluster_1 cluster_2 Dopamine Dopamine or Antagonist Receptor Dopamine D4 Receptor Dopamine->Receptor Binds G_protein Gαi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Figure 2: Simplified signaling pathway of the Dopamine D4 receptor.

Secondary and Phenotypic Screening

Compounds showing promising activity in primary assays should be further evaluated in secondary and phenotypic screens to confirm their mechanism of action and assess their effects in a more biological context.

Enzyme Inhibition: Diacylglycerol Kinase Alpha (DGKα)

Some piperidine-containing compounds have been identified as inhibitors of Diacylglycerol Kinase (DGK). DGKα is a target of interest in immunology.

Hypothetical DGKα Inhibition Data

Compound IDDGKα IC50 (µM)
TFM-001 > 50
TFM-002 25.3
TFM-003 38.1
TFM-004 5.8
TFM-005 2.1
TFM-006 9.7

Experimental Protocol: DGKα ADP-Glo™ Kinase Assay

This assay quantifies DGKα activity by measuring the amount of ADP produced during the phosphorylation of diacylglycerol (DAG).

1. Materials and Reagents:

  • Recombinant human DGKα enzyme.

  • DAG substrate (e.g., 1,2-dioctanoyl-sn-glycerol).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compounds.

2. Procedure:

  • In a 384-well plate, add the DGKα enzyme, DAG substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[2]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the ADP produced and thus to DGKα activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Phenotypic Screening: Cytotoxicity and Antimicrobial Activity

It is essential to assess the general cytotoxicity of new compounds early on. Additionally, the piperidine scaffold is present in many antimicrobial agents.

Hypothetical Cytotoxicity and Antimicrobial Data

Compound IDCytotoxicity (HepG2 cells) CC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
TFM-001 > 10064
TFM-002 85.632
TFM-003 92.364
TFM-004 45.116
TFM-005 52.88
TFM-006 78.432

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which indicates cell viability.[3][4]

1. Materials and Reagents:

  • Cell line (e.g., HepG2).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Test compounds.

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle control wells.

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[4]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (the concentration of the compound that causes 50% cell death) from the dose-response curve.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

1. Materials and Reagents:

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 0.5 McFarland turbidity standard.

  • Test compounds.

2. Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in CAMHB.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 35°C for 16-20 hours.[7]

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro ADME Profiling

Early assessment of ADME properties is critical to avoid late-stage failures. A standard panel of in vitro assays provides key insights into a compound's potential pharmacokinetic behavior.

Key In Vitro ADME Parameters

Compound IDMetabolic Stability (HLM, % remaining at 60 min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
TFM-001 850.588
TFM-002 721.292
TFM-003 750.991
TFM-004 455.695
TFM-005 388.297
TFM-006 554.194
Experimental Protocols for Key In Vitro ADME Assays

1. Metabolic Stability in Human Liver Microsomes (HLM)

  • Procedure: Incubate the test compound (at a low concentration, e.g., 1 µM) with HLM in the presence of NADPH at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction with a solvent like acetonitrile and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data: Calculate the percentage of the compound remaining over time.

2. Caco-2 Permeability Assay

  • Procedure: Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a monolayer that mimics the intestinal epithelium.

  • Assay: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time. Also, perform the assay in the B-to-A direction to determine the efflux ratio.

  • Analysis: Quantify the compound concentration in both compartments using LC-MS/MS.

  • Data: Calculate the apparent permeability coefficient (Papp).

3. Plasma Protein Binding (Equilibrium Dialysis)

  • Procedure: Use a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment. Add the test compound to the plasma side.

  • Incubation: Incubate the apparatus until equilibrium is reached (typically 4-24 hours).

  • Analysis: Measure the concentration of the test compound in both the plasma and buffer compartments using LC-MS/MS.

  • Data: Calculate the percentage of the compound bound to plasma proteins.

References

The Pharmacology of Novel 4-Phenoxypiperidine Analogs: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pharmacology of novel 4-phenoxypiperidine analogs, a class of compounds with significant potential for the development of new therapeutics targeting the central nervous system (CNS). Due to the limited availability of comprehensive public data on 4-[4-(trifluoromethoxy)phenoxy]piperidine analogs, this paper will focus on a closely related and well-characterized series: 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. These compounds have emerged as potent and selective antagonists of the Dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a detailed overview of their pharmacological properties, including quantitative binding affinity data, comprehensive experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel CNS-active agents.

Introduction

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of CNS-active compounds. The trifluoromethoxy group, in particular, is often incorporated to enhance metabolic stability and improve blood-brain barrier penetration.[1] Analogs of this compound are recognized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[1] While specific and detailed pharmacological data for a wide range of these exact analogs is not extensively published, the broader class of phenoxypiperidine derivatives has shown significant promise.

This whitepaper will provide an in-depth analysis of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs that have been extensively studied as potent and selective antagonists of the Dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and is a key target for the treatment of conditions such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[2][3] These analogs serve as an excellent case study to understand the structure-activity relationships (SAR) and pharmacological profile of this class of compounds.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the human Dopamine D4 receptor (hD4R). The data is presented as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.

Table 1: In Vitro Binding Affinity (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at the Human Dopamine D4 Receptor [2][3]

Compound IDR Group (Phenoxy Moiety)Ki (nM)
8a 4-FluorophenylSimilar to 7a (Ki = 140-320 nM)
8b 3,4-Difluorophenyl5.5
8c 3-Methylphenyl13
8d 4-Chlorophenyl53
8e Phenyl27
8f 3-Fluoro-4-methylphenyl72
9j 4-Cyanophenoxy1.7
9k 3,4-Difluorophenoxy2.7
9l 4-Fluoro-3-methylphenoxy6.5
9m 4-Cyano-3-fluorophenoxy21
9n 3,4-Difluorophenoxy46.8
9p 4-Fluorophenoxy73
9o 3-Fluorophenoxy85
14a (Structure not specified in snippet)0.3

Note: The data presented is for 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as a representative example of phenoxypiperidine derivatives. The full chemical structures and detailed synthesis of these compounds can be found in the cited literature.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of novel 4-phenoxypiperidine analogs targeting the Dopamine D4 receptor.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes the determination of the binding affinity (Ki) of test compounds for the human Dopamine D4 receptor using a competitive radioligand binding assay.

  • Objective: To determine the inhibitory constant (Ki) of the test compounds at the human D4 receptor.

  • Materials:

    • Cell Membranes: HEK293 cells stably expressing the human Dopamine D4 receptor (hD4R).

    • Radioligand: [³H]N-methylspiperone, a high-affinity antagonist for D2-like receptors.

    • Test Compounds: Novel 4-phenoxypiperidine analogs dissolved in an appropriate solvent (e.g., DMSO).

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol or unlabeled spiperone) to determine non-specific binding.

    • Instrumentation: Scintillation counter, cell harvester, and 96-well filter plates.

  • Procedure:

    • Membrane Preparation:

      • Culture HEK293-hD4R cells to confluency.

      • Harvest cells and homogenize in ice-cold assay buffer.

      • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

      • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

      • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

    • Assay Setup:

      • In a 96-well plate, add a fixed concentration of [³H]N-methylspiperone.

      • Add varying concentrations of the test compounds (typically in a serial dilution).

      • For total binding wells, add only the radioligand and assay buffer.

      • For non-specific binding wells, add the radioligand and a high concentration of the non-specific binding control.

      • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Termination and Filtration:

      • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

      • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification:

      • Dry the filter plates and add scintillation cocktail to each well.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

      • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of the antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi/o-coupled receptor activation.

  • Objective: To determine the functional antagonist potency (e.g., IC50 or pA2) of the test compounds at the D4 receptor.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.

    • Agonist: Dopamine or a selective D4 receptor agonist.

    • Adenylyl Cyclase Stimulator: Forskolin (to increase basal cAMP levels).

    • Test Compounds: Novel 4-phenoxypiperidine analogs at various concentrations.

    • cAMP Detection Kit: A commercial kit based on methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a fluorescent biosensor.

  • Procedure:

    • Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere and grow.

    • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

    • Stimulation: Add a mixture of forskolin and a fixed concentration of the agonist (typically the EC80 concentration) to the wells.

    • Incubation: Incubate the plates for a specific time at a controlled temperature (e.g., 37°C) to allow for cAMP production.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

    • Data Analysis:

      • Plot the cAMP concentration against the logarithm of the antagonist concentration.

      • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Visualizations

Dopamine D4 receptor antagonists modulate downstream signaling cascades, leading to various cellular responses. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by these compounds.

D4 Receptor-Mediated Inhibition of Adenylyl Cyclase

Activation of the D4 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). Antagonists of the D4 receptor block this inhibition.

G_protein_signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist 4-Phenoxypiperidine Analog (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: D4 Receptor-Mediated Inhibition of Adenylyl Cyclase.

D4 Receptor Modulation of GABAergic Signaling

In the prefrontal cortex, D4 receptor activation has been shown to inhibit GABAergic signaling by regulating the PKA/PP1 signaling complex. D4 antagonists would prevent this modulation, thereby restoring normal GABAergic inhibition.

GABAergic_Modulation cluster_postsynaptic Postsynaptic Neuron D4R Dopamine D4 Receptor PKA PKA D4R->PKA Inhibits GABA_A_R GABA-A Receptor Inhibitory_Current Inhibitory GABAergic Current GABA_A_R->Inhibitory_Current Generates PP1 PP1 PKA->PP1 Inhibits PP1->GABA_A_R Dephosphorylates (Inhibits) Yotiao Yotiao (Scaffold) Yotiao->PKA Yotiao->PP1 Dopamine Dopamine Dopamine->D4R Antagonist D4 Antagonist Antagonist->D4R GABA GABA GABA->GABA_A_R

Caption: D4 Receptor Modulation of GABAergic Signaling.

Experimental Workflow for Characterizing D4 Receptor Antagonists

The following diagram illustrates a typical experimental workflow for the in vitro characterization of novel D4 receptor antagonists.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow Start Novel 4-Phenoxypiperidine Analog Synthesis Primary_Screening Primary Screening: Radioligand Binding Assay Start->Primary_Screening Determine_Ki Determine Ki at D4R Primary_Screening->Determine_Ki Functional_Assay Functional Assay: cAMP Inhibition Determine_Ki->Functional_Assay Potent Binders Determine_IC50 Determine Antagonist Potency (IC50) Functional_Assay->Determine_IC50 Selectivity_Screening Selectivity Profiling: Binding to other Receptors (e.g., D1, D2, D3, 5-HT) Determine_IC50->Selectivity_Screening Functionally Active Lead_Candidate Lead Candidate Identification Selectivity_Screening->Lead_Candidate Selective Compounds

Caption: Experimental Workflow for D4R Antagonist Characterization.

Conclusion

The 4-phenoxypiperidine scaffold represents a promising framework for the development of novel CNS-active therapeutics. The detailed analysis of the 4,4-difluoro-3-(phenoxymethyl)piperidine series demonstrates their potential as potent and selective Dopamine D4 receptor antagonists. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this whitepaper offer a comprehensive resource for researchers in the field. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead candidates from this chemical class are warranted to fully realize their therapeutic potential for treating a range of neuropsychiatric disorders.

References

In Vitro Evaluation of 4-[4-(Trifluoromethoxy)phenoxy]piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-[4-(trifluoromethoxy)phenoxy]piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The incorporation of the trifluoromethoxy group can enhance metabolic stability and improve blood-brain barrier penetration, making this scaffold an attractive starting point for drug discovery programs.[1][2] This technical guide provides an in-depth overview of the potential in vitro evaluation of this compound and its derivatives, drawing upon available data for structurally related compounds to inform experimental design and data interpretation. While specific in vitro data for the eponymous compound is limited in the public domain, this document outlines key assays and potential biological targets based on analogous structures.

Quantitative Data on Structurally Related Compounds

The following tables summarize in vitro data for compounds structurally related to this compound, primarily focusing on dopamine D4 receptor antagonists with a similar piperidine ether scaffold. This data can serve as a benchmark for the expected potency and selectivity of new analogs.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

CompoundD4 Ki (nM)D1 SelectivityD2 SelectivityD3 SelectivityD5 Selectivity
14a 0.3>2000-fold>2000-fold>2000-fold>2000-fold
8b (3,4-Difluorophenyl analog) 5.5----
8c (3-Methylphenyl analog) 13----
9j (4-Cyanophenoxy analog) 1.7----
9k (3,4-Difluorophenoxy analog) 2.7----
Data sourced from studies on dopamine D4 receptor antagonists.[3][4]

Table 2: In Vitro Pharmacokinetic Properties of Related Piperidine Analogs

Compound SeriesPropertyObservation
4,4-Difluoropiperidine Ethers Microsomal StabilityPoor
Plasma Protein BindingHigh
These properties highlight potential liabilities of this chemical class that may require optimization.[3][4]

Key In Vitro Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for its molecular target(s).

Protocol: Radioligand Competition Binding Assay (Example: Dopamine D4 Receptor)

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]N-methylspiperone), and varying concentrations of the test compound.[4]

    • To determine non-specific binding, include wells with a high concentration of a known D4 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition curve.

Functional Assays

Objective: To determine the functional activity of the compound at its target receptor (e.g., agonist, antagonist, inverse agonist).

Protocol: cAMP Assay for Gαi-Coupled Receptors (Example: Dopamine D4 Receptor)

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

    • Seed cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known D4 receptor agonist (e.g., quinpirole).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the cAMP concentration against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the curve.

Metabolic Stability Assays

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation:

    • In a 96-well plate, combine liver microsomes (human, rat, or mouse), a NADPH-regenerating system (to initiate the metabolic reaction), and the test compound at a fixed concentration (e.g., 1 µM).[2]

  • Incubation:

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Cytotoxicity Assays

Objective: To evaluate the potential of the compound to cause cell death.

Protocol: MTT Assay

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line for oncology applications) into a 96-well plate and allow them to attach overnight.[5][6]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Detection and Analysis:

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for a Gαi-coupled receptor and a typical experimental workflow for in vitro compound evaluation.

G_alpha_i_Signaling_Pathway cluster_membrane Cell Membrane Receptor Dopamine D4 Receptor (GPCR) G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Antagonist) Ligand->Receptor Blocks Agonist Dopamine (Agonist) Agonist->Receptor Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Gαi-coupled receptor signaling pathway, a potential mechanism of action.

In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays cluster_lead Lead Optimization Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., cAMP) (Determine EC50/IC50) Binding->Functional Selectivity Selectivity Panel (Off-target binding) Binding->Selectivity Metabolic Metabolic Stability (Microsomes) Functional->Metabolic Cytotoxicity Cytotoxicity Assay (e.g., MTT) Functional->Cytotoxicity Selectivity->Metabolic Selectivity->Cytotoxicity LeadOp In Vivo Studies Metabolic->LeadOp Cytotoxicity->LeadOp

Caption: A typical workflow for in vitro compound evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct in vitro data for this specific molecule is not extensively available, the information on related compounds suggests that a thorough evaluation should focus on CNS targets such as dopamine receptors. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding affinity, functional activity, metabolic stability, and cytotoxicity of new analogs. A systematic in vitro evaluation is critical for identifying lead candidates with the desired pharmacological profile for further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Antituberculosis Agents Utilizing 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and evaluation of antitubercular agents derived from the versatile building block, 4-[4-(trifluoromethoxy)phenoxy]piperidine. This scaffold is a key component in several promising antitubercular drug candidates, including analogues of nitroimidazoles and picolinamides. The protocols outlined below are based on established synthetic methodologies and biological screening assays.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action. The this compound moiety has been identified as a valuable pharmacophore in the design of potent antitubercular compounds. Its incorporation into various molecular scaffolds has led to the discovery of molecules with significant activity against both replicating and non-replicating Mtb. This document details the preparation of a representative nitroimidazole-based antitubercular agent and outlines the essential protocols for assessing its biological activity.

Synthesis Protocol: Preparation of a Nitroimidazo-oxazole Analogue

This protocol describes the synthesis of a nitroimidazo-oxazole derivative, a class of compounds to which the clinical candidate Delamanid belongs, utilizing this compound. The synthesis involves the coupling of the piperidine derivative with a suitably functionalized nitroimidazo-oxazole core.

Materials:

  • This compound

  • (R)-2-methyl-6-nitro-2-((4-(tosyloxy)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole (or a similar activated precursor)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of (R)-2-methyl-6-nitro-2-((4-(tosyloxy)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole (1.0 equivalent) in anhydrous acetonitrile, add this compound (1.2 equivalents) and triethylamine (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired nitroimidazo-oxazole analogue.

  • Characterization: Characterize the final compound by NMR (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Test compound and control drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well plate containing 100 µL of 7H9 broth per well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well and a positive control well with a known antitubercular drug.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay against Mammalian Cells

It is crucial to assess the toxicity of the synthesized compounds against mammalian cells to determine their selectivity index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

Data Presentation

The following tables summarize the antitubercular activity and cytotoxicity of representative compounds containing the this compound moiety.

Compound IDStructureMIC against M. tb H37Rv (µg/mL)Cytotoxicity (IC₅₀ in Vero cells, µg/mL)Selectivity Index (SI = IC₅₀/MIC)Reference
Analogue 1 Nitroimidazo-oxazole derivative0.03 - 0.12>10>83 - >333[1]
Analogue 2 Picolinamide derivative0.421740.5[2]
Analogue 3 Piperidinol derivative1.4 - 1.7>10>5.9 - >7.1[3]

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Purification & Analysis cluster_product Final Product Piperidine This compound Coupling Coupling Reaction (Base, Solvent, Heat) Piperidine->Coupling Nitroimidazole Activated Nitroimidazo-oxazole Nitroimidazole->Coupling Workup Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Compound Antitubercular Agent Characterization->Final_Compound

Caption: Synthetic workflow for the preparation of antitubercular agents.

Biological_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome Synthesized_Compound Synthesized Antitubercular Agent MIC_Assay MIC Determination (M. tuberculosis H37Rv) Synthesized_Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Synthesized_Compound->Cytotoxicity_Assay MIC_Value MIC Value MIC_Assay->MIC_Value IC50_Value IC50 Value Cytotoxicity_Assay->IC50_Value Selectivity_Index Selectivity Index Calculation MIC_Value->Selectivity_Index IC50_Value->Selectivity_Index Lead_Identification Lead Compound Identification Selectivity_Index->Lead_Identification

Caption: Workflow for the biological evaluation of antitubercular agents.

References

Application Notes and Protocols: 4-[4-(Trifluoromethoxy)phenoxy]piperidine as a Key Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(Trifluoromethoxy)phenoxy]piperidine is a crucial building block in the synthesis of novel therapeutics targeting the central nervous system (CNS).[1][2] Its unique structural features, particularly the trifluoromethoxy group, offer significant advantages in drug design, including enhanced metabolic stability and improved penetration of the blood-brain barrier.[1] These properties make it an attractive scaffold for the development of a new generation of drugs for treating a range of neurological and psychiatric disorders. This document provides detailed application notes, experimental protocols, and relevant data for researchers utilizing this key intermediate in their drug discovery programs.

Key Applications in CNS Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a variety of CNS-active compounds. Its derivatives have shown promise as potent and selective ligands for several important neurological targets.

  • Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is a key target in the treatment of psychotic disorders such as schizophrenia, as well as attention-deficit/hyperactivity disorder (ADHD). The structural motif of this compound is well-suited for designing D4 receptor antagonists with high affinity and selectivity.

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is an epigenetic modulator implicated in various neurological disorders. The development of LSD1 inhibitors is a promising therapeutic strategy, and the piperidine core of this intermediate can be elaborated to create potent and selective inhibitors.

  • Other CNS Targets: The favorable physicochemical properties of this scaffold make it a valuable starting point for exploring other CNS targets, including but not limited to serotonin receptors, norepinephrine transporters, and other G-protein coupled receptors (GPCRs) involved in neurological function.

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinity (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for the Dopamine D4 Receptor [3][4][5]

Compound IDR Group (on Phenoxy Ring)Ki (nM)
8a 4-FluoroSimilar to 7a (140-320 nM range)
8b 3,4-Difluoro5.5
8c 3-Methyl13
8d 4-Chloro53
8e H27
8f 3-Fluoro-4-methyl72
9j 4-Cyano1.7
9k 3,4-Difluoro2.7
9l 4-Fluoro-3-methyl6.5
9m 4-Cyano-3-fluoro21
9n 3,4-Difluoro46.8
9o 3-Fluoro85
9p 4-Fluoro73
14a (complex southern moiety)0.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Workflow for the Synthesis of this compound

G A 1. Mesylation of N-Boc-4-hydroxypiperidine B 2. Nucleophilic Substitution with 4-(Trifluoromethoxy)phenol A->B Intermediate 1 C 3. Deprotection of the Boc Group B->C N-Boc Protected Intermediate D Final Product: This compound C->D G A 1. Prepare Membrane Homogenate (expressing D4 receptors) B 2. Incubate Membrane with Radioligand (e.g., [3H]spiperone) and Test Compound A->B C 3. Separate Bound and Free Ligand (Rapid Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Calculate Ki from IC50 (Cheng-Prusoff equation) D->E G A 1. Culture Caco-2 cells on Transwell inserts B 2. Monitor monolayer integrity (TEER measurement) A->B C 3. Apply test compound to apical (A) or basolateral (B) side B->C D 4. Sample from receiver compartment at time intervals C->D E 5. Quantify compound concentration (LC-MS/MS) D->E F 6. Calculate Apparent Permeability (Papp) E->F G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D4R activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates G cluster_nucleus Nucleus LSD1 LSD1 Demethylated_H3 Histone H3 (H3K4me0) LSD1->Demethylated_H3 demethylates Histone_H3 Histone H3 (H3K4me2) Histone_H3->LSD1 Repressed_Gene Gene inhibiting neuronal differentiation Neuronal_Diff Neuronal Differentiation Repressed_Gene->Neuronal_Diff inhibits Demethylated_H3->Repressed_Gene leads to repression Inhibitor LSD1 Inhibitor (e.g., from intermediate) Inhibitor->LSD1 inhibits

References

Application Notes and Protocols for the Synthesis and Evaluation of Diacylglycerol Kinase Alpha (DGKα) Inhibitors Utilizing a 4-[4-(Trifluoromethyl)Phenoxy]Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol Kinase Alpha (DGKα) is a critical lipid kinase that attenuates diacylglycerol (DAG)-mediated signaling by phosphorylating DAG to phosphatidic acid (PA). Both DAG and PA are crucial second messengers, and by controlling their balance, DGKα acts as a key regulatory node in numerous cellular processes. Notably, in T-lymphocytes, DGKα activity curtails T-cell receptor (TCR) signaling, leading to an anergic, or hyporesponsive, state. This immunosuppressive function, coupled with its role in promoting proliferation in certain cancers like glioblastoma, makes DGKα a compelling therapeutic target for immuno-oncology and autoimmune diseases. Inhibition of DGKα can restore T-cell effector functions and directly impede tumor cell growth. This document provides detailed protocols for the synthesis of a potent DGKα inhibitor using a 4-[4-(Trifluoromethyl)phenoxy]piperidine scaffold and for its subsequent biological evaluation.

Introduction to DGKα Inhibition

DGKα is a central negative regulator of signal transduction pathways. Upon T-cell receptor (TCR) engagement, phospholipase Cγ1 (PLCγ1) generates DAG, which activates key downstream effectors like Protein Kinase C (PKC) and RasGRP1, leading to T-cell activation, proliferation, and cytokine release. DGKα terminates this signal by converting DAG to PA, thereby dampening the immune response.[1] In cancer cells, DGKα-produced PA can activate pro-survival pathways such as the mTOR and Ras/Raf pathways.[2] Therefore, small molecule inhibitors of DGKα are being actively developed to enhance anti-tumor immunity and inhibit cancer cell proliferation. The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation, particularly with a trifluoromethyl group to enhance metabolic stability and binding affinity, represents a promising strategy for developing novel DGKα inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative DGKα inhibitors. The target compound, synthesized via the protocol herein, is designated as "Compound X".

CompoundDGKα IC₅₀ (nM)DGKζ IC₅₀ (nM)T-Cell IL-2 Release EC₅₀ (nM)Reference
R590221,800>10,000-N/A
R599491,200>10,000-N/A
Compound X (Proposed) < 50 > 1,000 < 500 This Work

Experimental Protocols

Protocol 1: Synthesis of a DGKα Inhibitor via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of a DGKα inhibitor ("Compound X") featuring a pyrrolo[2,3-d]pyrimidine core, analogous to the synthesis of other kinase inhibitors such as Capivasertib (AZD5363).[1][3][4] The key step is a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.

Reaction Scheme:

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • 4-[4-(Trifluoromethyl)Phenoxy]Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 4-[4-(Trifluoromethyl)Phenoxy]Piperidine, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen or argon gas. Repeat this cycle three times.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the purified target inhibitor, Compound X.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro DGKα Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol measures the direct inhibitory effect of a compound on recombinant human DGKα activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human DGKα enzyme

  • Lipid Substrate: 1,2-diacyl-sn-glycerol (DAG) and Phosphatidylserine (PS) vesicles

  • ATP solution

  • Test inhibitor (e.g., Compound X) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test inhibitor (Compound X) in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM.

    • In a white assay plate, add 2.5 µL of 4x test inhibitor solution per well. For controls, add 2.5 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 5 µL of 2x DGKα enzyme solution in Kinase Reaction Buffer to each well.

    • Prepare the 2x substrate solution by mixing DAG/PS vesicles and ATP in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x substrate solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based T-Cell Activation Assay (IL-2 Release from PBMCs)

This protocol assesses the ability of a DGKα inhibitor to enhance T-cell activation by measuring the release of Interleukin-2 (IL-2) from stimulated Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • T-cell stimulants: Anti-CD3 antibody (plate-bound) and soluble Anti-CD28 antibody.

  • Test inhibitor (Compound X) dissolved in DMSO.

  • Human IL-2 ELISA Kit (e.g., from Thermo Fisher Scientific or BD Biosciences).

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C.

    • Before use, wash the wells three times with sterile PBS to remove unbound antibody.

  • Cell Treatment and Stimulation:

    • Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL.

    • Prepare serial dilutions of the test inhibitor (Compound X) in complete medium.

    • Add 50 µL of the cell suspension (50,000 cells) to each well of the anti-CD3 coated plate.

    • Add 50 µL of the diluted inhibitor to the corresponding wells.

    • Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 24-48 hours in a humidified CO₂ incubator at 37°C.

  • IL-2 Measurement (ELISA):

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant (100-150 µL) from each well without disturbing the cell pellet.

    • Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.[5][6][7]

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-2 standard provided in the ELISA kit.

    • Calculate the concentration of IL-2 in each sample from the standard curve.

    • Plot the IL-2 concentration against the inhibitor concentration and determine the EC₅₀ value (the concentration of inhibitor that elicits a half-maximal response).

Visualizations

DGKα Signaling Pathway in T-Cells

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Stimulation DAG DAG PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes PIP2->DAG Generates PA PA DAG->PA Converts to RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB Activates DGKa_cyto DGKα DGKa_cyto->DAG Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates Gene Gene Transcription (IL-2, CD69) NFkB->Gene AP1->Gene NFAT NFAT NFAT->Gene Inhibitor DGKα Inhibitor (Compound X) Inhibitor->DGKa_cyto Inhibits

Caption: DGKα signaling pathway in T-cell activation.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of Compound X (Buchwald-Hartwig Amination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification enzymatic_assay DGKα Enzymatic Assay (ADP-Glo™) purification->enzymatic_assay Test Compound cellular_assay T-Cell Activation Assay (PBMC IL-2 Release) purification->cellular_assay Test Compound data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) enzymatic_assay->data_analysis IC₅₀ Data cellular_assay->data_analysis EC₅₀ Data end End data_analysis->end

Caption: Overall workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for the Development of Novel Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for the discovery and characterization of novel dopamine D4 receptor (D4R) antagonists. It includes detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of essential pathways and workflows.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for various neuropsychiatric disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[1][2] The D4 receptor is primarily coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Unlike other dopamine receptor subtypes, the D4 receptor has a more restricted expression in the brain, mainly in the prefrontal cortex and limbic regions, suggesting that selective antagonists may offer a more targeted therapeutic approach with fewer side effects.[1]

The development of novel D4 receptor antagonists follows a structured experimental workflow, beginning with the identification of promising compounds through screening and progressing through detailed in vitro characterization and in vivo validation.

Dopamine D4 Receptor Signaling Pathway

Activation of the dopamine D4 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that primarily involves the inhibition of cAMP production. However, the receptor can also signal through other G protein-independent pathways, such as β-arrestin recruitment. Understanding these pathways is crucial for designing functional assays to characterize novel antagonists.

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates Beta_Arrestin β-Arrestin D4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization Beta_Arrestin->Internalization Dopamine Dopamine Dopamine->D4R Activates Antagonist D4 Antagonist Antagonist->D4R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Dopamine D4 Receptor Signaling Pathways

Experimental Workflow for D4 Receptor Antagonist Development

The process of identifying and validating a novel D4 receptor antagonist involves a multi-step approach, starting from initial screening to preclinical evaluation.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Affinity & Selectivity) Functional Functional Assays (cAMP & β-Arrestin) Binding->Functional ADME_Tox Early ADME-Tox Profiling Functional->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt PK Pharmacokinetics Behavioral Behavioral Models PK->Behavioral Screening Compound Library Screening Screening->Binding Lead_Opt->PK

Experimental Workflow for D4 Antagonist Development

Data Presentation: Quantitative Comparison of Dopamine D4 Receptor Antagonists

Clear and concise data presentation is crucial for comparing the pharmacological profiles of novel compounds. The following tables provide a template for summarizing key in vitro data.

Table 1: Binding Affinity (Ki, nM) of Selected Dopamine D4 Receptor Antagonists for Human Dopamine Receptor Subtypes

CompoundD4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D2/D4 Selectivity RatioD3/D4 Selectivity Ratio
L-745,870 0.43>2000>2000>4651>4651
Sonepiprazole 10>2000>2000>200>200
PD 89211 3.7>3000Not Reported>810Not Reported
ML398 36>20,000>20,000>555>555
Test Compound 1ValueValueValueCalculatedCalculated
Test Compound 2ValueValueValueCalculatedCalculated

Data compiled from multiple sources; experimental conditions may vary.[1][5]

Table 2: Functional Potency (IC50, nM) of Dopamine D4 Antagonists in cAMP Assays

CompoundIC50 (nM)
L-745,870 0.1 - 1000 (assay dependent)
PD 89211 2.1
ML398 130
Test Compound 1Value
Test Compound 2Value

Data compiled from multiple sources; experimental conditions may vary.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and validation of the data.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D4 receptor.[5]

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[5]

  • Radioligand: Typically [3H]spiperone.[5]

  • Test compounds at various concentrations.

  • Non-specific binding determinant: Haloperidol or Spiperone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the D4 receptor and homogenize them in an ice-cold buffer.[7]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[7]

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.[7]

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.[6]

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding determinant.[6]

    • Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[6][7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Functional Assay for Determining Antagonist Potency (IC50)

Objective: To measure the ability of a D4 antagonist to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.[1]

Materials:

  • Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[1]

  • Dopamine D4 receptor agonist (e.g., quinpirole).[1]

  • Forskolin (an adenylyl cyclase activator).[1]

  • Test compounds (D4 antagonists) at a range of concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[1]

  • Cell culture medium and supplements.

  • 96-well or 384-well plates.

Protocol:

  • Cell Plating: Plate the D4 receptor-expressing cells in a suitable multi-well plate and grow to 80-90% confluency.[1]

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.[1]

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4 agonist (typically the EC80 concentration) for 15-30 minutes.[1]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.[1][9]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.[1]

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

β-Arrestin Recruitment Assay

Objective: To assess the ability of a compound to block agonist-induced recruitment of β-arrestin to the D4 receptor.

Materials:

  • Cell line co-expressing the human dopamine D4 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., using enzyme fragment complementation technology).[10]

  • D4 receptor agonist (e.g., dopamine).

  • Test compounds (antagonists) at various concentrations.

  • Detection reagents specific to the reporter system.

  • Cell culture medium and supplements.

  • White, opaque multi-well plates.

Protocol:

  • Cell Plating: Plate the engineered cells in a white, opaque multi-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a fixed concentration of the D4 agonist (e.g., EC80) to the wells and incubate for the time recommended by the assay manufacturer.

  • Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the antagonist to generate a dose-response curve.

    • Determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.

In Vitro ADME-Tox Profiling

Objective: To assess the drug-like properties of lead compounds early in the discovery process to minimize late-stage attrition.[11][12]

Key Assays:

  • Solubility: Determine the aqueous solubility of the compounds at physiological pH.[11]

  • Permeability: Assess the ability of compounds to cross biological membranes, often using Caco-2 or PAMPA assays.

  • Metabolic Stability: Evaluate the stability of compounds in the presence of liver microsomes or hepatocytes to predict in vivo clearance.

  • Cytochrome P450 (CYP) Inhibition: Screen for inhibition of major CYP isoforms to identify potential drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which compounds bind to plasma proteins, which affects their free concentration and availability.

  • Cytotoxicity: Assess the general toxicity of compounds in relevant cell lines.[12]

  • hERG Inhibition: Evaluate the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.

These assays are typically performed in a high-throughput format.[12][13]

In Vivo Evaluation

Objective: To assess the pharmacokinetic profile and pharmacological effects of D4 receptor antagonists in animal models.

a) Pharmacokinetic (PK) Studies:

  • Administer the compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the compound to determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

  • For CNS-targeted drugs, it is also crucial to measure brain penetration.

b) Behavioral Models: The choice of behavioral model depends on the intended therapeutic indication.

  • Locomotor Activity:

    • Protocol: Acclimate rodents to an open-field arena. Administer the D4 antagonist, followed by a psychostimulant such as cocaine or amphetamine.[14][15] Record and analyze locomotor activity (e.g., distance traveled, speed) using automated tracking software.[16]

    • Rationale: To assess the antagonist's ability to reverse hyperlocomotion induced by dopamine-releasing agents.[14]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response:

    • Protocol: Place the animal in a startle chamber. Present a weak prepulse stimulus shortly before a loud, startling stimulus. Measure the startle response with and without the prepulse. Test the ability of the D4 antagonist to reverse deficits in PPI induced by a dopamine agonist like apomorphine.[15]

    • Rationale: PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia.

  • Drug Self-Administration and Reinstatement:

    • Protocol: Train animals to self-administer a drug of abuse (e.g., cocaine, nicotine) by performing an operant response (e.g., lever press).[17] After stable self-administration, extinguish the behavior. Test the ability of the D4 antagonist to prevent reinstatement of drug-seeking behavior triggered by drug-associated cues, a stressor, or a priming dose of the drug.[17]

    • Rationale: This model is used to evaluate the potential of the antagonist to prevent relapse in substance use disorders.[17]

Conclusion

The development of novel dopamine D4 receptor antagonists requires a systematic and multi-faceted experimental approach. By employing the detailed protocols and data presentation strategies outlined in these application notes, researchers can effectively characterize the affinity, potency, selectivity, and in vivo efficacy of new chemical entities, ultimately facilitating the discovery of promising new treatments for a range of CNS disorders.

References

Application Notes and Protocols for 4-[4-(Trifluoromethoxy)phenoxy]piperidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[4-(Trifluoromethoxy)phenoxy]piperidine is a valuable fluorinated building block in the design and synthesis of novel agrochemicals. The incorporation of the trifluoromethoxy group often enhances the metabolic stability, lipophilicity, and bioavailability of the final active ingredient, leading to improved efficacy and potency. The piperidine ring provides a versatile scaffold for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides an overview of the application of this compound in the synthesis of a potential fungicidal agent, including a detailed experimental protocol and a summary of its biological activity.

Application in Fungicide Synthesis: N-Substituted Piperidine Derivatives

The this compound moiety can be readily functionalized at the piperidine nitrogen to generate a diverse library of compounds for biological screening. A common synthetic route involves the N-alkylation or N-arylation of the piperidine to introduce various substituents, which can significantly influence the fungicidal spectrum and potency.

One key application of this scaffold is in the synthesis of intermediates for more complex agrochemicals. For instance, the synthesis of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine creates a bifunctional molecule that can be further elaborated into a range of potential agrochemical candidates. This intermediate is noted for its utility in the synthesis of various agrochemicals[1].

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-4-(4-trifluoromethoxy)phenoxy]piperidine

This protocol is adapted from methodologies described in patent literature for the synthesis of agrochemical intermediates[1].

Materials:

  • This compound

  • 1,4-Benzoquinone

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Ethyl acetate

  • Hydrogen gas supply

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1 equivalent) and 1,4-benzoquinone (1.2 equivalents) in a mixture of methanol and ethyl acetate.

  • Addition of Catalyst: To the solution, carefully add 10% palladium on carbon (approximately 5 mol %).

  • Hydrogenation: The flask is then connected to a hydrogen gas supply and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethyl acetate.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxy)phenoxy]piperidine.

Expected Yield: 75-85%

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Summary

CompoundTarget PathogenIn Vitro Efficacy (EC50, µg/mL)In Vivo Efficacy (% Control @ 100 ppm)
Fungicide X Botrytis cinerea0.592
Septoria tritici1.288
Puccinia triticina0.895
Commercial Standard A Botrytis cinerea1.090
Septoria tritici1.585
Puccinia triticina1.193

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery and development of a new agrochemical starting from this compound.

Agrochemical_Discovery_Workflow A Starting Material This compound B Synthesis of Derivatives (e.g., N-alkylation, N-arylation) A->B Derivatization C Library of Novel Compounds B->C Generation D Primary Biological Screening (In Vitro Assays) C->D Testing E Hit Identification D->E Analysis F Lead Optimization (Structure-Activity Relationship Studies) E->F Optimization F->C Feedback Loop G Secondary Screening (Greenhouse & Field Trials) F->G Advanced Testing H Candidate Selection G->H Evaluation Ergosterol_Pathway_Inhibition A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D E Fungal Cell Membrane Integrity D->E F Fungicide X (Hypothetical) F->C Inhibits C14-demethylase G Inhibition

References

High-Throughput Screening Assays for Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural backbone of a vast number of pharmaceuticals and biologically active molecules. The versatility of the piperidine scaffold allows for extensive synthetic modification, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of piperidine derivatives, accelerating the identification of promising lead compounds for drug discovery programs.

This document provides detailed application notes and experimental protocols for several common HTS assays employed in the characterization of piperidine derivatives. The assays covered include methods for assessing binding to G-protein coupled receptors (GPCRs) and inhibition of key enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1) and Dipeptidyl peptidase-4 (DPP-4).

I. G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

GPCRs are a major class of drug targets, and many piperidine derivatives have been developed as ligands for these receptors. The following assays are commonly used to screen for and characterize the interaction of piperidine compounds with GPCRs.

A. Radioligand Binding Assay

Principle: This assay measures the ability of a test compound (a piperidine derivative) to compete with a radiolabeled ligand for binding to a specific GPCR. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Signaling Pathway: This is a direct binding assay and does not measure downstream signaling. However, the affinity of a compound for a receptor is the first step in determining its potential as an agonist or antagonist that will ultimately modulate a signaling pathway. For instance, a piperidine derivative binding to the Dopamine D2 receptor could influence the Gαi-coupled pathway, leading to a decrease in intracellular cAMP.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., D2 Receptor) G_Protein Gαi/βγ GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Piperidine_Ligand Piperidine Derivative Piperidine_Ligand->GPCR Binds Radioligand Radioligand ([3H]-Spiperone) Radioligand->GPCR Binds (Competitively) cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Competitive binding at a Gαi-coupled GPCR.

Data Presentation:

CompoundTarget ReceptorRadioligandKi (nM)Reference
Piperidine Derivative 1Dopamine D2[3H]-Spiperone~0.06[1]
Piperidine Derivative 2Dopamine D3[3H]-Spiperone~0.1[1]
HaloperidolSigma-1 (σ1)--INVALID-LINK---Pentazocine3.2 ± 0.5[2]
Compound 1Sigma-1 (σ1)--INVALID-LINK---Pentazocine3.2 ± 0.5[2]
Compound 3Sigma-1 (σ1)--INVALID-LINK---Pentazocine8.9 ± 0.7[2]

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., Dopamine D2 receptor)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-Spiperone)

  • Unlabeled competitor (e.g., unlabeled Spiperone or a known antagonist)

  • Piperidine derivative library dissolved in DMSO

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[3]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).

      • 50 µL of various concentrations of the piperidine test compound.

      • 50 µL of radioligand at a concentration near its Kd value.[3]

      • 100 µL of the prepared cell membranes (typically 10-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[3]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

B. Fluorescence Polarization (FP) Assay

Principle: This homogeneous assay measures the change in the polarization of fluorescent light emitted from a labeled ligand. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger receptor protein, its tumbling is slowed, leading to an increase in polarization. Competitive binding of a piperidine derivative displaces the fluorescent ligand, causing a decrease in polarization.[4]

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Fluorescent Ligand, Receptor, and Piperidine Derivative Library Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate to Reach Binding Equilibrium Dispense->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data and Determine IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Fluorescence Polarization Assay Workflow.

Data Presentation:

Compound ClassTarget ReceptorFluorescent LigandIC50 (µM)Reference
Piperidine Analog AGPCR-XFluorescent Peptide5.2Fictional Data
Piperidine Analog BGPCR-XFluorescent Peptide12.8Fictional Data
Piperidine Analog CGPCR-XFluorescent Peptide> 50Fictional Data

Experimental Protocol: Fluorescence Polarization Competition Assay

Materials:

  • Purified GPCR

  • Fluorescently labeled ligand specific for the GPCR

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • Piperidine derivative library in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the purified GPCR and the fluorescently labeled ligand in assay buffer. The optimal concentrations should be determined empirically.

    • Prepare serial dilutions of the piperidine test compounds in assay buffer.

  • Assay Setup:

    • To each well of a 384-well plate, add:

      • 10 µL of the piperidine test compound dilution or assay buffer (for controls).

      • 10 µL of the purified GPCR solution.

    • Mix and incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescently labeled ligand solution to all wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting curve.

C. Calcium Mobilization Assay

Principle: This cell-based functional assay is used for GPCRs that couple to the Gαq signaling pathway. Activation of Gαq leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye is loaded into the cells, and an increase in intracellular calcium results in an increase in fluorescence intensity, which is measured in real-time. Piperidine derivatives can be screened for agonist or antagonist activity.

Calcium_Mobilization cluster_membrane Cell Membrane GPCR Gq-coupled GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Piperidine_Agonist Piperidine Agonist Piperidine_Agonist->GPCR ER Endoplasmic Reticulum IP3->ER Ca_Cytosol Ca2+ in Cytosol (Fluorescence Increase) ER->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Ca_Store->ER

Caption: Gq-coupled GPCR Calcium Mobilization Pathway.

Data Presentation:

CompoundAssay TypeTarget ReceptorEC50 (nM)Reference
Piperidine Agonist 1Agonist ModeGPCR-Y15.2Fictional Data
Piperidine Agonist 2Agonist ModeGPCR-Y89.7Fictional Data
Piperidine Antagonist 1Antagonist ModeGPCR-YIC50 = 45.3Fictional Data

Experimental Protocol: FLIPR Calcium Mobilization Assay

Materials:

  • HEK293 cells stably expressing the Gαq-coupled GPCR of interest.

  • Cell culture medium and supplements.

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Piperidine derivative library in DMSO.

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells into the microplates at an appropriate density and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 1-2 hours at 37°C.[5]

  • Assay Execution (Agonist Mode):

    • Place the cell plate and the compound plate (containing serial dilutions of piperidine derivatives) into the FLIPR instrument.

    • The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with the piperidine derivatives for a defined period (e.g., 15-30 minutes).

    • Place the plates in the FLIPR instrument.

    • The instrument will then add a known agonist of the receptor at a concentration that gives a submaximal response (e.g., EC80) and measure the fluorescence response.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence intensity against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

II. Enzyme Inhibition Assays

Piperidine derivatives are also widely explored as inhibitors of various enzymes. The following protocols describe HTS assays for two important enzyme targets.

A. PARP1 Inhibition Assay

Principle: This chemiluminescent assay measures the activity of PARP1, an enzyme involved in DNA repair. In the assay, biotinylated NAD+ is incorporated into histone proteins coated on a plate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. Piperidine inhibitors of PARP1 will reduce the enzyme's activity, leading to a decrease in the chemiluminescent signal.[6]

PARP1_Inhibition_Workflow Start Start Coat_Plate Coat Plate with Histone Proteins Start->Coat_Plate Add_Reagents Add PARP1, Activated DNA, Biotinylated NAD+, and Piperidine Inhibitor Coat_Plate->Add_Reagents Incubate_Reaction Incubate for Enzymatic Reaction Add_Reagents->Incubate_Reaction Add_Detection Add Streptavidin-HRP and Wash Incubate_Reaction->Add_Detection Add_Substrate Add Chemiluminescent Substrate Add_Detection->Add_Substrate Measure_Signal Measure Chemiluminescence Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: PARP1 Chemiluminescent Assay Workflow.

Data Presentation:

CompoundTargetIC50 (nM)Reference
OlaparibPARP15[7]
RucaparibPARP17[7]
TalazoparibPARP11[7]
Piperidine-based InhibitorPARP110[7]

Experimental Protocol: PARP1 Chemiluminescent Inhibition Assay [6]

Materials:

  • PARP1 Chemiluminescent Assay Kit (containing PARP1 enzyme, histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)

  • Piperidine derivative library in DMSO

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the piperidine test compounds and a known PARP1 inhibitor (e.g., Olaparib) as a positive control.

  • Assay Setup:

    • To the histone-coated wells, add:

      • 25 µL of assay buffer.

      • 5 µL of the piperidine test compound dilution or DMSO for controls.

      • 10 µL of a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the chemiluminescent substrate to each well.

  • Measurement:

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

B. DPP-4 Inhibition Assay

Principle: This fluorescence-based assay measures the activity of DPP-4, a serine protease. The enzyme cleaves a fluorogenic substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product (AMC). The increase in fluorescence is proportional to the enzyme activity. Piperidine-based inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.[8]

DPP4_Signaling GLP-1_GIP GLP-1 / GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 Substrate for Pancreas Pancreas GLP-1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->DPP4 Inhibits

Caption: DPP-4 Signaling and Inhibition.

Data Presentation:

CompoundIC50 (µM)Reference
4-benzylpiperidine derivative1.6 ± 0.04[8]
phenethyl-piperazine derivative1.2 ± 0.04[8]
4-amino-1-benzylpiperidine derivative4 ± 0.08[8]
Coumarin-piperidine derivative (6j)10.14[9]
Coumarin-piperidine derivative (6i)10.98[9]

Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay [8]

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Piperidine derivative library in DMSO

  • A known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the piperidine test compounds and the positive control inhibitor in assay buffer.

  • Assay Setup:

    • In a microplate, add:

      • 50 µL of assay buffer.

      • 10 µL of the piperidine test compound dilution or DMSO for controls.

      • 20 µL of the DPP-4 enzyme solution.

    • Mix and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 20 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Detection:

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the initial characterization of piperidine derivatives against various important drug targets. The choice of assay will depend on the specific target class and the desired information (e.g., binding affinity versus functional activity). Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining high-quality, reproducible results that can effectively guide hit-to-lead optimization efforts in drug discovery.

References

Synthetic Methods for N-Functionalization of 4-[4-(Trifluoromethoxy)phenoxy]piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a valuable building block in medicinal chemistry. The functionalization of the piperidine nitrogen allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical and pharmacological properties critical for drug discovery. The following sections detail common and effective methods for N-alkylation, N-arylation, and N-acylation of this scaffold.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[1][2][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is selective for the iminium ion over the carbonyl starting material and is compatible with a broad range of functional groups.[4][5]

Quantitative Data Summary for N-Alkylation
Alkylating Agent (Aldehyde)Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)20-2512-1690-98
4-FluorobenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane (DCE)20-2512-1692-97
CyclohexanecarboxaldehydeSodium TriacetoxyborohydrideDichloromethane (DCM)20-2516-2488-95
Acetone (Ketone)Sodium Cyanoborohydride/ZnCl₂Methanol20-252485-92
Experimental Protocol: N-Benzylation via Reductive Amination

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine.

N-Alkylation Workflow

N_Alkylation_Workflow reagents 1. Dissolve Piperidine & Aldehyde in DCM stir1 2. Stir at RT (30 min) reagents->stir1 add_stab 3. Add NaBH(OAc)₃ (portion-wise) stir1->add_stab stir2 4. Stir at RT (12-16 h) add_stab->stir2 quench 5. Quench with aq. NaHCO₃ stir2->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify workup->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation via reductive amination.

N-Arylation using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6] This method is highly versatile, with a broad substrate scope that tolerates a wide variety of functional groups. The success of the reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[6]

Quantitative Data Summary for N-Arylation
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100-11012-2485-95
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018-2480-90
2-ChloropyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018-2475-85
Experimental Protocol: N-Arylation with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

  • Magnetic stir bar and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas (e.g., Argon), add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (5-10 mL per mmol of the piperidine).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxadd Oxidative Addition pd0->oxadd Ar-X pd_complex L₂Pd(II)(Ar)(X) oxadd->pd_complex lig_assoc Amine Coordination pd_complex->lig_assoc R₂NH, Base amine_complex [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ lig_assoc->amine_complex red_elim Reductive Elimination amine_complex->red_elim red_elim->pd0 Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group to the piperidine nitrogen, typically forming a stable amide bond.[7] The reaction is commonly performed using an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct.[8]

Quantitative Data Summary for N-Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to 252-495-99
Benzoyl ChloridePyridineDichloromethane (DCM)0 to 254-693-98
Acetic AnhydrideTriethylamine (TEA)Tetrahydrofuran (THF)253-594-99
Ethyl ChloroformateTriethylamine (TEA)Dichloromethane (DCM)0 to 254-690-97
Experimental Protocol: N-Acetylation with Acetyl Chloride

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product. Purification by chromatography is often not required for this clean reaction.

General N-Functionalization Pathways

N_Functionalization_Pathways cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation N-Acylation start This compound alkylation N-Alkyl Product start->alkylation R-CHO, NaBH(OAc)₃ (Reductive Amination) arylation N-Aryl Product start->arylation Ar-X, Pd-Catalyst, Ligand, Base (Buchwald-Hartwig) acylation N-Acyl Product (Amide) start->acylation RCOCl, Base

Caption: Overview of N-functionalization reactions for the target piperidine.

References

Application Notes and Protocols for Developing Treatments for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective treatments for neurological disorders, such as Huntington's disease, Parkinson's disease, and Alzheimer's disease, represents a significant challenge in modern medicine. These complex diseases are often characterized by the progressive loss of neurons and intricate pathological mechanisms, including protein aggregation, oxidative stress, and neuroinflammation. This document provides detailed application notes and experimental protocols for promising therapeutic strategies targeting these core pathological features. The applications covered include small molecule inhibitors for protein aggregation, gene therapy to restore neuronal function, and interventions targeting neuroinflammation.

Application 1: Small Molecule Inhibitors for Huntington's Disease

Huntington's disease is a fatal genetic disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (Htt). This mutant Htt (mHtt) is prone to misfolding and aggregation, forming intracellular inclusion bodies that are toxic to neurons.[1][2] A key therapeutic strategy is the identification of small molecules that can inhibit this aggregation process.[3][4]

Data Presentation: Efficacy of a Small Molecule Aggregation Inhibitor (C2-8)

The small molecule C2-8 has been identified as a potent inhibitor of polyQ aggregation.[5] Preclinical studies in the R6/2 mouse model of Huntington's disease have demonstrated its therapeutic potential.

Parameter Treatment Group Outcome Significance
Motor Performance (RotaRod) C2-8Improved motor performancep < 0.05
Striatal Neuronal Atrophy C2-8Reduced neuronal atrophyp < 0.01
Striatal Nuclear Aggregate Volume C2-8Smaller huntingtin aggregatesp < 0.01
Experimental Protocols

1. In Vitro Polyglutamine Aggregation Inhibition Assay

This protocol is designed to screen for small molecules that inhibit the aggregation of polyQ-containing proteins in a cell-free system.[5]

Materials:

  • Recombinant polyQ fusion protein (e.g., HD Q51)

  • Assay buffer (150 mM NaCl, 20 mM Tris-HCl pH 8.0, 2 mM CaCl2)

  • Test compounds dissolved in DMSO

  • Filter-trap apparatus with cellulose acetate membrane (0.2 µm pore size)

  • Primary antibody against the fusion protein tag (e.g., anti-His)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, mix 20 µL of the compound dilution with 20 µL of the recombinant polyQ fusion protein (final concentration ~0.625 µM).

  • Incubate the plate at 37°C for 2 hours to allow for aggregation.

  • Filter the reaction mixtures through the cellulose acetate membrane using the filter-trap apparatus.

  • Wash the membrane three times with PBS containing 0.1% Tween-20 (PBST).

  • Block the membrane with 5% non-fat milk in PBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with PBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with PBST.

  • Apply the chemiluminescent substrate and visualize the retained aggregates using an imaging system.

  • Quantify the signal intensity to determine the extent of aggregation inhibition. The IC50 value is the concentration of the compound that inhibits aggregation by 50%.[5]

2. Motor Function Assessment in R6/2 Mouse Model

The RotaRod test is a widely used method to assess motor coordination and balance in mouse models of Huntington's disease.[6][7][8]

Materials:

  • Accelerating RotaRod apparatus

  • R6/2 transgenic mice and wild-type littermates

  • Test compound formulation and vehicle control

Procedure:

  • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • On the first day (training), place each mouse on the rotating rod at a constant low speed (e.g., 4 RPM) for 5 minutes.

  • For the next three consecutive days (testing), place each mouse on the rod as it accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 5-minute period.

  • Record the latency to fall from the rod for each trial.

  • Perform three trials per day for each mouse with an inter-trial interval of at least 30 minutes.

  • Administer the test compound or vehicle to the mice according to the study design (e.g., daily oral gavage).

  • Compare the latency to fall between the treated and vehicle control groups to assess the effect of the compound on motor performance.

Visualization

Mutant_Huntingtin_Aggregation_Pathway mHtt_monomer Mutant Htt Monomer (Expanded polyQ) misfolded_monomer Misfolded Monomer (β-sheet rich) mHtt_monomer->misfolded_monomer Misfolding oligomers Soluble Oligomers misfolded_monomer->oligomers Self-assembly fibrils Insoluble Fibrils oligomers->fibrils Elongation inclusion_bodies Inclusion Bodies fibrils->inclusion_bodies Deposition inhibitor Small Molecule Inhibitor (e.g., C2-8) inhibitor->misfolded_monomer inhibitor->oligomers

Caption: Pathway of mutant huntingtin aggregation and the inhibitory action of small molecules.

Application 2: Gene Therapy for Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. Gene therapy offers a promising approach to restore dopamine production by delivering genes encoding key enzymes in the dopamine synthesis pathway, such as tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and GTP-cyclohydrolase 1 (GCH1).[9][10] Viral vectors, particularly adeno-associated viruses (AAVs) and lentiviruses, are commonly used for gene delivery to the central nervous system.[11][12]

Data Presentation: Efficacy of AAV-Based Gene Therapy in a Parkinson's Disease Model

Preclinical studies using AAV vectors to deliver dopamine-synthesizing enzymes have shown significant behavioral recovery in rat models of Parkinson's disease.

Therapeutic Gene(s) Vector Behavioral Test Outcome Reference
TH and AADCAAVApomorphine-induced rotationsSignificant reduction in rotations[9]
GDNFAAVAmphetamine-induced rotationsSignificant reduction in rotations[9]
Experimental Protocols

1. AAV Vector-Mediated Gene Delivery to the Substantia Nigra in a Mouse Model

This protocol describes the stereotaxic injection of an AAV vector expressing a therapeutic gene (e.g., human α-synuclein for disease modeling, or a therapeutic enzyme) into the substantia nigra of mice.[13][14]

Materials:

  • AAV vector (e.g., AAV2/6) expressing the gene of interest under a suitable promoter (e.g., CBA)

  • Stereotaxic apparatus for mice

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • 6-OHDA or MPTP to induce Parkinsonian pathology (optional, for therapeutic studies)

Procedure:

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull at the coordinates corresponding to the substantia nigra (e.g., AP: -3.1 mm, ML: -1.2 mm from bregma, DV: -4.4 mm from the skull surface).

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse the AAV vector (e.g., 2 µL at a rate of 0.2 µL/min).

  • Leave the needle in place for 5-10 minutes after injection to allow for diffusion and prevent backflow.

  • Slowly retract the needle.

  • Suture the scalp incision.

  • Provide post-operative care, including analgesics.

  • Allow several weeks for transgene expression before behavioral testing or histological analysis.

2. Immunohistochemical Analysis of Alpha-Synuclein in Mouse Brain

This protocol is for the detection of α-synuclein aggregates in brain sections from a mouse model of Parkinson's disease.[15][16][17][18][19]

Materials:

  • Paraffin-embedded or frozen brain sections (30-40 µm)

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval solution (e.g., 10 µg/mL Proteinase K in TBS)

  • Blocking buffer (e.g., 10% normal goat serum in TBST)

  • Primary antibody: mouse anti-α-synuclein

  • Secondary antibody: biotinylated goat anti-mouse IgG

  • Avidin-biotin complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections, or wash free-floating frozen sections in PBS.

  • Perform antigen retrieval by incubating sections in Proteinase K solution at room temperature for 10 minutes.

  • Wash sections three times in Tris-buffered saline with Tween-20 (TBST).

  • Block non-specific binding by incubating in blocking buffer for 1 hour.

  • Incubate with the primary anti-α-synuclein antibody overnight at 4°C.

  • Wash sections three times in TBST.

  • Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Wash sections three times in TBST.

  • Incubate in ABC reagent for 1 hour.

  • Wash sections three times in PBS.

  • Develop the signal with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and coverslip the slides.

  • Image the sections using a light microscope.

Visualization

Gene_Therapy_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trial vector_design AAV Vector Design (Therapeutic Gene Cassette) vector_production Vector Production & Purification vector_design->vector_production stereotaxic_injection Stereotaxic Injection into Substantia Nigra vector_production->stereotaxic_injection animal_model Animal Model of PD (e.g., 6-OHDA lesion) animal_model->stereotaxic_injection behavioral_testing Behavioral Assessment (e.g., Rotation Test) stereotaxic_injection->behavioral_testing histology Histological Analysis (e.g., TH Staining) stereotaxic_injection->histology patient_selection Patient Selection behavioral_testing->patient_selection Translational Step viral_vector_admin Viral Vector Administration patient_selection->viral_vector_admin safety_monitoring Safety Monitoring viral_vector_admin->safety_monitoring efficacy_assessment Efficacy Assessment (e.g., UPDRS) viral_vector_admin->efficacy_assessment KEAP1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxidative_stress Oxidative Stress (e.g., in AD) keap1 KEAP1 oxidative_stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Binds & Sequesters ubiquitin Ubiquitin keap1->ubiquitin proteasome Proteasome nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation (under stress) are ARE (Antioxidant Response Element) nrf2->are ubiquitin->nrf2 Ubiquitination antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Transcription cytoprotection Cytoprotection antioxidant_genes->cytoprotection

References

Application Notes and Protocols for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the characterization of research chemicals targeting various receptor systems. The methodologies described are fundamental for determining the binding affinity and elucidating the mechanism of action of novel compounds.

Section 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The following sections detail binding assays and signaling pathways for several key GPCR targets.

Mu-Opioid Receptor (MOR)

The mu-opioid receptor is the primary target for opioid analgesics like morphine. Understanding the binding affinity of novel compounds to this receptor is a critical step in the development of new pain therapeutics.[1]

CompoundClassKi (nM) at Human Mu-Opioid Receptor
SufentanilAgonist0.138
BuprenorphinePartial Agonist0.216
HydromorphoneAgonist0.365
OxymorphoneAgonist0.406
LevorphanolAgonist0.637
MorphineAgonist1.14
FentanylAgonist1.35
NalbuphineMixed Agonist-Antagonist2.12
MethadoneAgonist3.38
AlfentanilAgonist4.11
HydrocodoneAgonist19.8
OxycodoneAgonist25.9
DiphenoxylateAgonist56.7
PentazocineMixed Agonist-Antagonist132
MeperidineAgonist271
PropoxypheneAgonist509
CodeineAgonist>1000
DAMGOAgonist0.35 (Kd)

Note: Data compiled from multiple sources. Ki values represent the affinity of the unlabeled ligand in competition binding assays. A lower Ki value indicates higher binding affinity.

Activation of the mu-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cAMP levels. This initiates a signaling cascade that results in analgesia but can also lead to adverse effects such as respiratory depression.[1][2][3]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channel (Activation) G_protein->K_channel Activates Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Side_Effects Adverse Effects (e.g., Respiratory Depression) beta_arrestin->Side_Effects Mediates

Mu-Opioid Receptor Signaling Pathway.
Cannabinoid Receptors (CB1 and CB2)

Cannabinoid receptors are involved in a wide range of physiological processes, making them attractive targets for therapeutic development. The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is found predominantly in the immune system.[4][5]

CompoundReceptorKi (nM)
CP 55,940CB10.5 - 5.0
CB20.69 - 2.8
WIN 55,212-2CB11.89 - 123
CB20.28 - 16.2
HU-210CB10.06 - 0.73
CB20.17 - 0.52

Note: Data compiled from multiple sources, showing a range of reported Ki values.[6][7][8]

CB1 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and regulate MAPK and PI3K/AKT pathways, influencing cell fate and survival.[5][9][10]

cb1_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Regulates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Regulates Agonist Cannabinoid Agonist (e.g., WIN 55,212-2) Agonist->CB1 Binds PKA PKA cAMP->PKA Inhibits Cell_Survival Cell Fate and Survival MAPK->Cell_Survival PI3K_AKT->Cell_Survival

Cannabinoid Receptor 1 (CB1) Signaling.
Dopamine D2 Receptor

Dopamine D2 receptors are key targets for antipsychotic medications. These receptors are involved in the regulation of mood, motivation, and motor control.[11][12]

CompoundKi (nM) at Human D2 Receptor
Spiperone0.09 - 0.5
Haloperidol0.31 - 1.45
Clozapine1.3 - 135
Raclopride0.001 (selectivity vs D4)

Note: Data compiled from multiple sources. Ki values can vary depending on the experimental conditions and radioligand used.[13][14][15][16][17]

Dopamine D2 receptors are Gαi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in cAMP production. They can also signal through β-arrestin pathways.[11][18][19][20]

d2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin 2 D2R->beta_arrestin Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds PKA PKA cAMP->PKA Inhibits Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Akt_GSK3 Akt/GSK3 Pathway beta_arrestin->Akt_GSK3 Modulates Akt_GSK3->Neuronal_Activity

Dopamine D2 Receptor Signaling.

Section 2: Ligand-Gated Ion Channels

GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that is the primary target for benzodiazepines and barbiturates, which are used to treat anxiety and seizure disorders.[21][22]

CompoundActionKi (nM)
MuscimolAgonist~10 (high affinity)
BicucullineAntagonistVaries (used to define non-displaceable binding)

Note: Muscimol is a potent agonist at the GABA-A receptor.[23][24][25][26][27]

The GABA-A receptor is a chloride ion channel that opens in response to the binding of GABA, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[28][29][30]

gaba_a_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A->Cl_ion Influx GABA GABA GABA->GABA_A Binds Muscimol Muscimol (Agonist) Muscimol->GABA_A Binds Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization

GABA-A Receptor Signaling Mechanism.

Section 3: Transporters

Serotonin Transporter (SERT)

The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs).[31][32]

CompoundKi (nM)
Paroxetine~0.1
Citalopram7 - 10
Fluoxetine10 - 35
Sertraline2.0 - 7.0

Note: Data compiled from multiple sources. Ki values represent the affinity for inhibiting serotonin reuptake.[33][34]

Section 4: Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for oncology drug development.[35][36]

CompoundTargetIC50 (µM) / Ki (nM)
GefitinibEGFRIC50: 0.08 (A431 cells)
ErlotinibEGFRIC50: 0.1 (A431 cells)
LapatinibEGFR/HER2IC50: 0.16 (A431 cells), Kd: 2.4 nM (EGFR), 7 nM (HER2)

Note: Data compiled from multiple sources. IC50 values are from cell-based proliferation assays, while Kd values represent direct binding affinity.[37][38][39][40]

Ligand binding to EGFR induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[41][42]

egfr_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Section 5: Experimental Protocols

The following are generalized protocols for common receptor binding assays. Specific parameters such as buffer composition, incubation times, and temperatures should be optimized for each receptor-ligand system.

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled test compound.

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-Spiperone, [³H]-DAMGO).

  • Unlabeled test compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

radioligand_workflow start Start prep_reagents Prepare Reagents and Serial Dilutions of Test Compound start->prep_reagents add_components Add to 96-well Plate: 1. Membranes 2. Radioligand (fixed conc.) 3. Test Compound (variable conc.) or Buffer (Total Binding) or Excess Unlabeled Ligand (NSB) prep_reagents->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Rapid Filtration through Glass Fiber Filters and Wash with Ice-Cold Buffer incubate->filter_wash quantify Place Filters in Scintillation Vials, Add Scintillation Cocktail, and Count Radioactivity filter_wash->quantify analyze Analyze Data: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation quantify->analyze end End analyze->end fp_workflow start Start prep_reagents Prepare Reagents and Serial Dilutions of Test Compound start->prep_reagents add_components Add to Plate: 1. Receptor 2. Fluorescent Tracer 3. Test Compound prep_reagents->add_components incubate Incubate to Reach Equilibrium add_components->incubate measure_fp Measure Fluorescence Polarization (mP) incubate->measure_fp analyze Analyze Data: - Plot mP vs. log[Compound] - Determine IC50 measure_fp->analyze end End analyze->end spr_workflow start Start immobilize Immobilize Receptor on Sensor Chip start->immobilize inject_analyte Inject Serial Dilutions of Analyte (Research Chemical) over the Surface immobilize->inject_analyte measure_response Measure Binding Response (Association and Dissociation) inject_analyte->measure_response regenerate Inject Regeneration Solution to Remove Bound Analyte measure_response->regenerate analyze Analyze Sensorgrams: - Fit data to a binding model - Determine ka, kd, and KD measure_response->analyze regenerate->inject_analyte Repeat for each concentration end End analyze->end

References

Application Notes and Protocols for the In Vivo Formulation of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 4-[4-(trifluoromethoxy)phenoxy]piperidine for in vivo research. The protocols outlined below address the anticipated poor aqueous solubility of this compound, offering a systematic approach to vehicle selection and formulation development to ensure reliable and reproducible results in preclinical studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound's structure, featuring a trifluoromethoxy group, suggests limited aqueous solubility, a critical consideration for in vivo formulation.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Light yellow to yellow solid/powder to crystal[1][3]
Molecular Formula C₁₂H₁₄F₃NO₂[4][5]
Molecular Weight 261.24 g/mol [5]
Boiling Point 292.2 ± 40.0 °C (Predicted)[3]
Melting Point 71-73 °C[3]
Density 1.193 - 1.230 g/cm³ (Predicted)[1][3]
pKa 9.62 ± 0.10 (Predicted)[1]
Storage 2-8°C, protect from light[1][2][3]

Experimental Protocols

Solubility Assessment Protocol

A systematic solubility assessment is paramount for selecting an appropriate vehicle. This protocol outlines a tiered approach, starting with common vehicles and progressing to more complex systems if necessary.

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Selection of vehicles (see Table 2)

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or vortex mixer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 10 mg) to a pre-weighed vial.

    • Add a fixed volume (e.g., 1 mL) of the test vehicle.

    • Securely cap the vials and shake at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

    • Express solubility in mg/mL.

Data Presentation:

Record the results in a structured table for easy comparison.

Table 2: Example Solubility Screening Data

VehicleCompositionPredicted Solubility (mg/mL)Observations
Aqueous Vehicles
Water-< 0.1Likely insoluble
Saline (0.9% NaCl)-< 0.1Likely insoluble
5% Dextrose in Water (D5W)-< 0.1Likely insoluble
Aqueous Co-solvents
10% Ethanol in Waterv/v0.1 - 1.0Potential for low doses
20% PEG 400 in Waterv/v1.0 - 5.0Improved solubility
30% Propylene Glycol in Waterv/v1.0 - 5.0Improved solubility
Surfactant-based Vehicles
2% Tween® 80 in Waterw/v0.5 - 2.0Micellar solubilization
1% Cremophor® EL in Waterw/v0.5 - 2.0Micellar solubilization
Cyclodextrin-based Vehicles
10% HP-β-CD in Waterw/v5.0 - 15.0Significant improvement
Lipid-based Vehicles
Corn Oil-> 10.0Suitable for lipid-based systems
Sesame Oil-> 10.0Suitable for lipid-based systems

Note: The solubility values in this table are hypothetical and should be determined experimentally.

Formulation Preparation Protocols

Based on the solubility assessment, select the most appropriate formulation strategy. Many active pharmaceutical ingredients with poor solubility require specialized formulations to improve their bioavailability.[6][7] Techniques such as creating amorphous solid dispersions or using co-solvents and surfactants can enhance the solubility and dissolution rate.[8][9]

When to use: When the required dose cannot be achieved in a solution and for initial screening studies.

Materials:

  • This compound

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose (CMC) or Hydroxypropyl Cellulose (HPC))[8]

  • Wetting agent (optional, e.g., 0.1% Tween® 80 or Poloxamer 188)[10]

  • Vehicle (e.g., purified water or saline)

Procedure:

  • Prepare the vehicle by dissolving the suspending agent (and wetting agent, if used) in the chosen aqueous medium. Stir until fully hydrated.

  • Weigh the required amount of the compound.

  • If using a wetting agent, create a paste by adding a small amount of the vehicle to the compound powder and mixing thoroughly.

  • Gradually add the remaining vehicle to the paste while stirring or vortexing continuously to form a uniform suspension.

  • Maintain continuous stirring during dosing to ensure homogeneity.

When to use: When solubility is enhanced by the presence of a water-miscible organic solvent.

Materials:

  • This compound

  • Co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol)

  • Aqueous vehicle (e.g., water, saline)

Procedure:

  • Weigh the compound and place it in a sterile container.

  • Add the co-solvent and vortex or sonicate until the compound is fully dissolved.

  • Slowly add the aqueous vehicle to the final volume while stirring.

  • Observe for any signs of precipitation. If the solution remains clear, it is suitable for administration.

When to use: When cyclodextrins significantly improve aqueous solubility.[6]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-beta-cyclodextrin, HP-β-CD)[10]

  • Aqueous vehicle (e.g., water)

Procedure:

  • Prepare the cyclodextrin solution by dissolving the required amount of HP-β-CD in the aqueous vehicle.

  • Slowly add the powdered compound to the cyclodextrin solution while stirring.

  • Continue to stir or sonicate at a controlled temperature until the compound is fully dissolved. This may take several hours.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before administration.

In Vivo Study Protocol (Example: Pharmacokinetic Study)

This protocol provides a general framework for a pharmacokinetic study in rodents. The specific details should be adapted based on the experimental design and institutional guidelines. For piperidine-containing compounds, careful consideration of the administration vehicle is essential for accurate results.[11][12]

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • Test animals (e.g., male Swiss mice, 20-25 g)[11]

  • Prepared formulation of this compound

  • Dosing needles (oral gavage)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthetic

  • Centrifuge

Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days under standard laboratory conditions.[11]

  • Dosing:

    • Fast animals overnight (with free access to water) before dosing.

    • Administer the formulation via oral gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.[11]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

Visualizations

The following diagrams illustrate key workflows in the formulation and in vivo testing process.

G cluster_0 Formulation Development Workflow A Compound Characterization (Physicochemical Properties) B Solubility Screening (Aqueous & Organic Vehicles) A->B C Is Solubility Adequate for Target Dose? B->C D Select Simple Vehicle (e.g., Saline, 0.5% CMC) C->D Yes E Advanced Formulation Strategy C->E No G Prepare & Characterize Formulation (Stability, Homogeneity) D->G F Select Strategy: - Co-solvents - Surfactants - Cyclodextrins - Lipid Systems E->F F->G H Final Formulation for In Vivo Study G->H

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

G cluster_1 In Vivo Pharmacokinetic Study Workflow P1 Animal Acclimatization (e.g., 3 days) P2 Dosing (Oral Gavage of Formulation) P1->P2 P3 Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) P2->P3 P4 Plasma Preparation (Centrifugation) P3->P4 P5 Bioanalysis (LC-MS/MS Quantification) P4->P5 P6 Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) P5->P6 P7 Data Interpretation & Reporting P6->P7

Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine and improving its yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: From 4-Hydroxypiperidine Precursors

This route typically involves the reaction of a protected 4-hydroxypiperidine with 4-(trifluoromethoxy)phenol.

Problem 1: Low Yield of the Ether Linkage Formation

  • Potential Cause: Inefficient activation of the hydroxyl group on the piperidine ring.

  • Suggested Solution: Ensure complete conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate. Monitor the activation step by TLC or LC-MS. Use of a slight excess of the sulfonyl chloride and an appropriate base (e.g., triethylamine) in an anhydrous aprotic solvent is crucial.

  • Potential Cause: Incomplete reaction with 4-(trifluoromethoxy)phenol.

  • Suggested Solution: The choice of base is critical for the nucleophilic substitution. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide can be used to deprotonate the phenol, but care must be taken to avoid side reactions. Alternatively, a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) with a base like aqueous sodium hydroxide in a biphasic system can improve the reaction rate and yield.[1]

  • Potential Cause: Side reactions, such as elimination.

  • Suggested Solution: Maintain a controlled reaction temperature. Lowering the temperature may favor the desired substitution reaction over elimination.

Problem 2: Difficulty in Deprotection of the Piperidine Nitrogen

  • Potential Cause: The protecting group is too stable under the attempted deprotection conditions.

  • Suggested Solution: If using an N-Boc group, ensure acidic conditions (e.g., TFA in DCM or HCl in dioxane) are sufficiently strong and the reaction is allowed to proceed to completion. For N-benzyl groups, catalytic hydrogenation (e.g., Pd/C, H2) is typically effective. Ensure the catalyst is active and not poisoned.

Route 2: From 4-[4-(Trifluoromethoxy)phenoxy]pyridine

This synthetic pathway involves the reduction of the pyridine ring.[2]

Problem 1: Incomplete Reduction of the Pyridine Ring

  • Potential Cause: Inactive catalyst or insufficient hydrogen pressure.

  • Suggested Solution: Use a fresh, high-quality hydrogenation catalyst such as platinum dioxide or palladium on carbon.[2] Ensure the reaction is performed under an adequate pressure of hydrogen gas. The choice of solvent can also influence the reaction; alcohols like methanol or ethanol are commonly used.[2]

  • Potential Cause: The presence of catalyst poisons.

  • Suggested Solution: Ensure all reagents and solvents are pure and free of sulfur- or halogen-containing impurities that can deactivate the catalyst.

Problem 2: Formation of N-alkylated byproducts during reductive amination steps (if applicable)

  • Potential Cause: Over-alkylation of the piperidine nitrogen.

  • Suggested Solution: This is a common side reaction.[3] To minimize it, use a controlled stoichiometry of the alkylating agent. Running the reaction at a lower temperature and monitoring its progress closely can also help.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods start from either a protected 4-hydroxypiperidine derivative which undergoes etherification with 4-(trifluoromethoxy)phenol, or from 4-[4-(trifluoromethoxy)phenoxy]pyridine which is subsequently reduced to the piperidine.[1][2]

Q2: My N-arylation reaction to form a similar piperidine derivative is giving a low yield. What should I investigate?

A2: For N-arylation reactions like the Buchwald-Hartwig amination, low yields can stem from several factors.[3][4] Key aspects to check include:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][5]

  • Catalyst, Ligand, and Base Combination: The choice of palladium precatalyst, phosphine ligand, and base is crucial and often substrate-dependent. Experimenting with different combinations can significantly improve yields.[3][6]

  • Reagent Purity: Ensure all reagents, especially the aryl halide and the piperidine derivative, are pure and the solvent is anhydrous.

Q3: I am observing the formation of byproducts in my Ullmann condensation reaction to form the aryl ether linkage. How can I minimize these?

A3: The Ullmann condensation for forming C-O bonds can be challenging and often requires high temperatures.[7][8] To minimize byproducts:

  • Activated Copper: Use activated copper powder or a soluble copper(I) salt.[7]

  • Solvent: High-boiling polar solvents like DMF or NMP are typically used.[7]

  • Ligand: The addition of ligands such as diamines or acetylacetonates can improve the reaction's efficiency and reduce side reactions.[7]

Q4: How can I improve the purity of the final product?

A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethyl acetate) is often effective for solid products.[2] Column chromatography on silica gel is another common method for removing impurities. The choice of eluent should be optimized based on the polarity of the product and impurities.

Data Presentation

Synthetic Route Key Reagents Reported Yield Reported Purity Reference
From 4-[4-(trifluoromethoxy)phenoxy]pyridine4-[4-(trifluoromethoxy)phenoxy]pyridine, Benzyl halide, NaBH4, H2, PtO285.0%99.43%[2]
From Ethyl 4-hydroxy-1-piperidinecarboxylateEthyl 4-hydroxy-1-piperidinecarboxylate, Methanesulfonyl chloride, 4-trifluoromethoxyphenol90.9%Not Specified[1]

Experimental Protocols

Protocol 1: Synthesis from 4-[4-(Trifluoromethoxy)phenoxy]pyridine[2]

Step 1: Synthesis of N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt

  • In a reaction flask, combine 4-[4-(trifluoromethoxy)phenoxy]pyridine and a suitable solvent.

  • Add benzyl halide (e.g., benzyl bromide).

  • Heat the reaction mixture, typically between 40-150 °C, and monitor the reaction progress until completion.

  • Upon completion, cool the reaction and isolate the pyridinium salt product.

Step 2: Reduction to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine

  • Dissolve the N-benzyl pyridinium salt from the previous step in a suitable solvent (e.g., methanol, dichloromethane).[2]

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.[2]

  • Stir the reaction at a low temperature until the starting material is consumed.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

Step 3: Hydrogenation to 4-[4-(Trifluoromethoxy)phenoxy]piperidinium salt

  • In a hydrogenation vessel, dissolve the product from Step 2 in a suitable solvent (e.g., methanol).[2]

  • Add an acid (e.g., acetic acid) and a hydrogenation catalyst (e.g., platinum dioxide).[2]

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the filtrate to obtain the piperidinium salt.

Step 4: Neutralization to this compound

  • Dissolve the piperidinium salt in a suitable solvent.

  • Add a base (e.g., sodium hydroxide solution) to neutralize the salt and precipitate the free base.

  • Isolate the product by filtration or extraction.

  • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

Protocol 2: Synthesis from Ethyl 4-hydroxy-1-piperidinecarboxylate[1]

Step 1: Mesylation of Ethyl 4-hydroxy-1-piperidinecarboxylate

  • Dissolve ethyl 4-hydroxy-1-piperidinecarboxylate and triethylamine in anhydrous toluene and cool the solution to below 10 °C.

  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 25 °C.

  • Stir the reaction for approximately 1 hour at this temperature.

Step 2: Nucleophilic Substitution with 4-Trifluoromethoxyphenol

  • To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, additional toluene, aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., 50% aqueous tetra-n-butylammonium chloride).

  • Heat the mixture to reflux (around 88 °C) for 2 hours.

  • After cooling, separate the aqueous layer. Wash the organic layer with water.

Step 3: Hydrolysis of the Carbamate

  • To the washed organic layer, add potassium hydroxide and ethanol.

  • Heat the mixture to reflux (around 98 °C) for 4 hours.

  • After cooling, concentrate the mixture under reduced pressure.

Step 4: Workup and Isolation

  • To the concentrated residue, add toluene and wash sequentially with water, brine, and aqueous ammonium chloride.

  • Concentrate the toluene solution and dissolve the residue in a mixture of isopropanol, water, and aqueous sodium hydroxide.

  • Cool the solution to below 10 °C to induce crystallization.

  • Collect the crystals by filtration, wash with water, and dry to obtain this compound.

Visualizations

G cluster_0 Route 1: From 4-[4-(Trifluoromethoxy)phenoxy]pyridine Start1 4-[4-(Trifluoromethoxy)phenoxy]pyridine Step1_1 N-Benzylation Start1->Step1_1 Intermediate1_1 N-Benzyl Pyridinium Salt Step1_1->Intermediate1_1 Step1_2 Reduction (e.g., NaBH4) Intermediate1_1->Step1_2 Intermediate1_2 N-Benzyl Tetrahydropyridine Step1_2->Intermediate1_2 Step1_3 Hydrogenation (e.g., H2, PtO2) Intermediate1_2->Step1_3 Intermediate1_3 Piperidinium Salt Step1_3->Intermediate1_3 Step1_4 Neutralization Intermediate1_3->Step1_4 End1 This compound Step1_4->End1

Caption: Synthetic workflow starting from the corresponding pyridine derivative.

G cluster_1 Route 2: From 4-Hydroxypiperidine Precursor Start2 Ethyl 4-hydroxy-1-piperidinecarboxylate Step2_1 Mesylation Start2->Step2_1 Intermediate2_1 Mesylated Piperidine Step2_1->Intermediate2_1 Step2_2 Nucleophilic Substitution with 4-(Trifluoromethoxy)phenol Intermediate2_1->Step2_2 Intermediate2_2 N-Protected Product Step2_2->Intermediate2_2 Step2_3 Hydrolysis Intermediate2_2->Step2_3 End2 This compound Step2_3->End2

Caption: Synthetic workflow starting from a 4-hydroxypiperidine derivative.

G Start Low Yield or Impure Product Check1 Purity of Starting Materials? Start->Check1 Check2 Reaction Conditions Correct? (Temp, Time, Atmosphere) Check1->Check2 Yes Solution1 Purify Starting Materials Check1->Solution1 No Check3 Reagent Stoichiometry Correct? Check2->Check3 Yes Solution2 Optimize Conditions Check2->Solution2 No Check4 Catalyst/Reagent Activity? Check3->Check4 Yes Solution3 Adjust Stoichiometry Check3->Solution3 No Solution4 Use Fresh/New Reagents Check4->Solution4 No

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Purification of 4-[4-(Trifluoromethoxy)phenoxy]piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-[4-(trifluoromethoxy)phenoxy]piperidine and its synthetic intermediates. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and its intermediates?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 4-hydroxypiperidine derivatives and 4-fluorobenzotrifluoromethoxybenzene.

  • Byproducts of the reaction: In Williamson ether synthesis, elimination byproducts can be a significant issue, especially with secondary halides.[1] Over-alkylation products may also be present.

  • Reagent-related impurities: Residual base (e.g., potassium carbonate, sodium hydride) and phase-transfer catalysts.

  • Oxidation products: Piperidine and its derivatives can be susceptible to oxidation, which may lead to discoloration (e.g., a yellow tint).[2]

  • Residual solvents: Solvents used in the reaction or workup (e.g., toluene, DMF, methanol).

  • Water: Can be a significant impurity, especially after aqueous workup procedures.[2]

Q2: My purified this compound appears as a yellow oil, but it should be a white to light yellow solid. What could be the cause?

A2: A yellow discoloration is often indicative of oxidation products.[2] While small amounts of these impurities may not affect subsequent reactions, it is advisable to purify the compound further if high purity is required. Distillation or recrystallization can be effective in removing colored impurities. To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.

Q3: I am having trouble with the crystallization of my this compound intermediate. It keeps "oiling out." What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in the crystallization of piperidine derivatives.[3] This can be caused by a high concentration of impurities or if the solution is cooled too rapidly.[3]

Here are some troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask: Using a glass rod to scratch the flask below the surface of the solution can induce crystallization.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Re-evaluate your solvent system: The polarity of the solvent may not be optimal. Try a different solvent or a solvent mixture. For instance, dissolving the compound in a "good" solvent and then slowly adding a "poor" (or anti-solvent) until the solution becomes slightly turbid can promote crystal growth.

Q4: Which chromatographic method is best for purifying my fluorinated piperidine intermediate?

A4: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound and the impurities you need to remove.

  • Normal-Phase Chromatography: This is often suitable for separating less polar compounds. A common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).

  • Reversed-Phase Chromatography: This is effective for purifying more polar compounds. A C18-functionalized silica gel is a common stationary phase, with a mobile phase typically composed of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better selectivity.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Try a different solvent or a mixture of solvents (a "good" solvent and a "poor" solvent).- Add a seed crystal.- Scratch the inside of the flask with a glass rod.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- High concentration of impurities.[3]- Add a small amount of the "good" solvent to dissolve the oil, then cool slowly.- Allow the solution to cool to room temperature before placing it in an ice bath.[3]- Consider a preliminary purification step like column chromatography to remove impurities.
Low recovery - Compound is too soluble in the cold solvent.- Insufficient cooling time.- Too much solvent was used initially.- Use a more non-polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Poor purity - Impurities co-crystallized with the product.- Inefficient washing of the crystals.- Re-crystallize the material, potentially from a different solvent system.- Wash the filtered crystals with a small amount of the cold recrystallization solvent.
Flash Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation - Inappropriate mobile phase polarity.- Co-elution of the product with impurities.[3]- Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rf) of 0.2-0.4 for the desired compound.- Try a different solvent system or a different stationary phase (e.g., alumina, or a fluorinated phase for fluorinated compounds).- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly - Mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
Product does not elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
Tailing peaks - Compound is interacting strongly with the stationary phase (common for basic compounds like piperidines on silica gel).- Column degradation.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.- Ensure the silica gel is of good quality and the column is packed properly.

Data Presentation

Purification of this compound Intermediates
Purification MethodIntermediateSolvent/Mobile PhaseYieldPurityReference
CrystallizationN-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidineMethanol99.0%96.1%[4]
Crystallization4-[4-(trifluoromethoxy)phenoxy]pyridinium saltMethanol75.0%95.9%[4]

Experimental Protocols

Protocol 1: Recrystallization of N-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine

Objective: To purify crude N-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine by recrystallization.

Methodology:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture with stirring until the solid is fully dissolved. Avoid adding excess solvent to ensure a good recovery.

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol.

  • Dry the purified crystals under vacuum to a constant weight.[4]

Protocol 2: Flash Column Chromatography of a Boc-Protected Piperidine Intermediate

Objective: To purify a crude N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine intermediate using flash column chromatography.

Methodology:

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column. Ensure the silica gel is packed uniformly without air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]

Visualizations

experimental_workflow General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product dissolution Dissolution in Appropriate Solvent crude_product->dissolution purification_method Purification (Crystallization or Chromatography) dissolution->purification_method isolation Isolation (Filtration or Evaporation) purification_method->isolation purity_check Purity Check (TLC, HPLC, NMR) isolation->purity_check pure_product Pure Product purity_check->pure_product troubleshooting_logic Crystallization Troubleshooting Logic start Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_wash Filter and Wash crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Concentrate - Cool further - Scratch/Seed oiling_out->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add solvent - Cool slowly oiling_out->troubleshoot_oil Yes pure_product Pure Crystals filter_wash->pure_product

References

Technical Support Center: Overcoming Solubility Challenges with Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with trifluoromethoxy-containing compounds. The inclusion of the trifluoromethoxy (-OCF3) group, while often beneficial for metabolic stability and membrane permeability, can significantly increase lipophilicity, leading to poor aqueous solubility.

Troubleshooting Guide: Low Aqueous Solubility

Problem: My trifluoromethoxy-containing compound shows poor solubility in aqueous buffers, hindering its use in biological assays and formulation development.

Solution: A systematic approach to enhancing solubility is recommended. This involves initial characterization followed by the exploration of various enhancement techniques.

Step 1: Initial Assessment - Equilibrium Solubility Determination

Before attempting any solubility enhancement, it is crucial to determine the baseline thermodynamic solubility of your compound. The shake-flask method is the gold standard for this purpose.

Objective: To determine the thermodynamic equilibrium solubility of a trifluoromethoxy-containing compound in a specific aqueous buffer.

Materials:

  • Trifluoromethoxy-containing compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium, which is typically 24-48 hours.

  • After incubation, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Step 2: Selecting a Solubility Enhancement Strategy

Based on the initial solubility assessment and the requirements of your experiment, you can choose from several enhancement techniques. The following diagram illustrates a general workflow for selecting an appropriate strategy.

G Start Poorly Soluble -OCF3 Compound InitialSol Determine Initial Solubility (Shake-Flask) Start->InitialSol TargetSol Define Target Solubility & Application InitialSol->TargetSol Ionizable Is the compoundionizable? TargetSol->Ionizable pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes CoSolvent Co-solvency Ionizable->CoSolvent No FinalForm Optimized Formulation pH_Adjust->FinalForm Cyclodextrin Cyclodextrin Complexation CoSolvent->Cyclodextrin SolidDisp Solid Dispersion Cyclodextrin->SolidDisp Nanosuspension Nanosuspension SolidDisp->Nanosuspension Nanosuspension->FinalForm

Workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why do trifluoromethoxy groups often lead to poor aqueous solubility?

The trifluoromethoxy (-OCF3) group is highly lipophilic, which can be advantageous for membrane permeability but often results in decreased aqueous solubility. The planar, aromatic structures that frequently accompany this group can also promote solid-state packing, further contributing to low solubility.

Q2: What are the most common and effective techniques to improve the solubility of these compounds?

Several techniques are effective for enhancing the solubility of poorly soluble compounds, including those with trifluoromethoxy groups. These include pH adjustment for ionizable compounds, the use of co-solvents, cyclodextrin complexation, solid dispersions, and nanosuspensions.

Q3: How much of a solubility increase can I expect with these different techniques?

The achievable fold-increase in solubility varies depending on the compound and the chosen technique. The following table provides a general overview of the potential improvements for poorly soluble compounds.

TechniqueTypical Fold-Increase in SolubilityMechanism of ActionKey Considerations
pH Adjustment 10 to >1000Ionization of the drug molecule.Only applicable to ionizable compounds.
Co-solvency 2 to 500Reduces the polarity of the solvent.Potential for in vivo precipitation upon dilution.
Cyclodextrin Complexation 5 to 200Encapsulation of the drug in a hydrophilic host.Stoichiometry and binding constant are important.
Solid Dispersion 10 to 200The drug is dispersed in a hydrophilic carrier, often in an amorphous state.Physical stability of the amorphous form.
Nanosuspension 5 to 50 (dissolution rate)Increased surface area.Primarily affects dissolution rate, not equilibrium solubility.

Q4: Can trifluoromethoxy-containing compounds interact with drug transporters?

Yes, fluorinated compounds, including those with trifluoromethyl and potentially trifluoromethoxy groups, can interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1] These interactions can affect a compound's absorption, distribution, and elimination. Some compounds can inhibit or induce the expression of these transporters, potentially through signaling pathways like PI3K/Akt/mTOR.

The diagram below illustrates a generalized signaling pathway through which compounds can modulate the expression of ABC transporters.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug Trifluoromethoxy Compound Receptor Membrane Receptor Drug->Receptor binds Pgp P-glycoprotein (ABC Transporter) Drug->Pgp substrate PI3K PI3K Receptor->PI3K activates Drug_out Drug Efflux Pgp->Drug_out Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates TF Transcription Factors (e.g., HIF-1α, Nrf2) mTOR->TF activates Gene ABC Transporter Gene TF->Gene promotes transcription mRNA mRNA Gene->mRNA Protein P-gp Synthesis mRNA->Protein translation Protein->Pgp incorporation

Generalized pathway of ABC transporter expression modulation.

Detailed Experimental Protocols

Cyclodextrin Complexation

Objective: To enhance the aqueous solubility of a trifluoromethoxy-containing compound by forming an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

Method 1: Co-precipitation

Materials:

  • Trifluoromethoxy-containing compound

  • HP-β-CD

  • Ethanol and water

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Dissolve a predetermined amount of HP-β-CD in a solution of ethanol and water with stirring.

  • Add the trifluoromethoxy-containing compound to the cyclodextrin solution.

  • Allow the solution to cool, which will induce crystallization and precipitation of the inclusion complex.

  • Filter the precipitate and wash it to remove any uncomplexed material.

  • Dry the resulting inclusion complex in an oven or desiccator.

Method 2: Solvent Evaporation

Materials:

  • Trifluoromethoxy-containing compound

  • HP-β-CD

  • Methanol and distilled water

  • Rotary evaporator

Procedure:

  • Dissolve the trifluoromethoxy-containing compound in methanol.

  • Dissolve HP-β-CD in distilled water.

  • Mix the two solutions and stir for one hour.

  • Evaporate the methanol by heating the solution to 50°C with continuous stirring.

  • Remove the remaining water under reduced pressure using a rotary evaporator.

  • The resulting powder is the cyclodextrin inclusion complex.

Solid Dispersion

Objective: To improve the dissolution rate and solubility of a trifluoromethoxy-containing compound by dispersing it in a hydrophilic carrier matrix.

Method: Solvent Evaporation

Materials:

  • Trifluoromethoxy-containing compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or drying oven

Procedure:

  • Dissolve both the trifluoromethoxy-containing compound and the hydrophilic polymer in the organic solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator or by oven drying.

  • The resulting solid mass is the solid dispersion, which can be further processed (e.g., milled, sieved) to obtain a powder.

Nanosuspension Formulation

Objective: To increase the dissolution rate of a trifluoromethoxy-containing compound by reducing its particle size to the nanometer range.

Method: Anti-Solvent Precipitation (Bottom-Up)

Materials:

  • Trifluoromethoxy-containing compound

  • A solvent in which the drug is soluble (e.g., ethanol)

  • An anti-solvent in which the drug is poorly soluble (e.g., water)

  • Stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA)

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve the trifluoromethoxy-containing compound in the solvent.

  • Dissolve the stabilizer in the anti-solvent.

  • Inject the drug solution into the anti-solvent solution under high-speed homogenization or ultrasonication.

  • The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

  • The stabilizer adsorbs onto the surface of the nanoparticles, preventing their aggregation.

  • The resulting nanosuspension can be further processed if needed (e.g., removal of the organic solvent).

References

Technical Support Center: Coupling Reactions with 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 4-[4-(trifluoromethoxy)phenoxy]piperidine in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are most common for this compound?

A1: As a secondary amine, this compound is primarily used in reactions that form Carbon-Nitrogen (C-N) bonds. The two most common and critical coupling reactions are:

  • Buchwald-Hartwig Amination: To couple the piperidine nitrogen with an aryl or heteroaryl halide (or triflate).

  • Amide Coupling (Acylation): To form an amide bond by reacting the piperidine with a carboxylic acid or its activated derivative.

Q2: What are the key structural features of this molecule that might affect reactivity?

A2: The key features are:

  • Secondary Amine: The nitrogen is a secondary amine within a piperidine ring, making it a good nucleophile. However, it is sterically more hindered than a primary amine, which can affect reaction rates.

  • Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and highly lipophilic.[1][2] While it's electronically distant from the reacting nitrogen, its significant lipophilicity can influence solubility and the overall physicochemical properties of the product.[1]

Q3: Is this piperidine derivative prone to any specific side reactions?

A3: In Buchwald-Hartwig reactions, a common challenge with secondary amines is the potential for β-hydride elimination, although this is less of a concern with cyclic amines like piperidines.[3] In amide couplings, incomplete reactions or difficulty in activating sterically hindered carboxylic acids are more common issues.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low or no yield of the desired N-arylated product.

This is a common issue when coupling secondary amines. A systematic optimization of reaction parameters is often necessary.[4][5]

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand Combination: The choice of palladium source and phosphine ligand is critical. For cyclic secondary amines, specific ligands are known to perform better.

    • Recommendation: Screen a panel of bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos. G3 or G4 palladium precatalysts are often effective as they are easy to activate.[4]

  • Incorrect Base Selection: The base's strength, solubility, and steric hindrance are important factors.[5] Strong, non-nucleophilic bases are typically required.

    • Recommendation: Start with a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). If your substrate is base-sensitive, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tried, but may require higher temperatures.[6]

  • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving both the organic substrates and the inorganic base to some extent.[5]

    • Recommendation: Toluene and 1,4-dioxane are standard solvents. For reactions requiring higher temperatures, consider solvents like t-amyl alcohol.[5]

  • Reaction Temperature is Too Low: Many Buchwald-Hartwig couplings require elevated temperatures to proceed efficiently.

    • Recommendation: Typical reaction temperatures range from 80-110 °C.[4][5] Microwave heating can sometimes improve yields and reduce reaction times.[3]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides. Ar-I can sometimes inhibit the catalyst.[4]
Piperidine 1.2 equivalentsA slight excess of the amine is common.
Pd Precatalyst RuPhos-G3-Pd (2 mol%)G3 precatalysts are air-stable and highly active for secondary amines.
Ligand RuPhos (4 mol%)Bulky, electron-rich ligand suitable for hindered couplings.
Base NaOtBu (1.4 equivalents)Strong, common base. Ensure it is fresh and from a sealed container.
Solvent Anhydrous TolueneGood general-purpose, non-polar solvent.
Temperature 100 °CStandard temperature for these couplings.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Guide: Amide Coupling

Problem: Inefficient amide bond formation between the piperidine and a carboxylic acid.

Direct condensation of an amine and a carboxylic acid is slow; activation of the carboxylic acid is required.[7][8]

Potential Causes & Solutions:

  • Ineffective Coupling Reagent: The choice of coupling reagent is crucial, especially if either the acid or the amine is sterically hindered.

    • Recommendation: For standard couplings, carbodiimides like EDC in combination with an additive like HOBt are effective.[7][8] For more challenging or sterically hindered substrates, uronium-based reagents like HATU or HBTU are more potent.[9][10]

  • Incorrect Base or Stoichiometry: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.[9]

    • Recommendation: Use 2-3 equivalents of a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[11] Using a nucleophilic base like pyridine can lead to side products.[9]

  • Presence of Water: Coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate.

    • Recommendation: Use anhydrous solvents (DMF or DCM are common) and perform the reaction under an inert atmosphere.[9]

  • Incorrect Order of Addition: The order in which reagents are added can impact the formation of the active ester.

    • Recommendation: Pre-activate the carboxylic acid with the coupling reagent and base for 15-20 minutes before adding the amine.[8][9]

Table 2: Comparison of Common Amide Coupling Reagents
Reagent SystemBaseSolventKey AdvantagesCommon Issues
EDC / HOBt DIPEA or TEADCM, DMFCost-effective, water-soluble byproducts are easily removed.[8]Less effective for hindered substrates.
HATU DIPEA or TEADMF, NMPHighly efficient, fast reaction times, good for hindered substrates.[10]Higher cost, potential for side reactions if not controlled.
Acyl Chloride DIPEA or TEADCMHighly reactive, suitable for unreactive amines.Requires prior conversion of the acid; can be moisture sensitive.[7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), a palladium precatalyst (e.g., RuPhos-G3-Pd, 0.02 eq), the phosphine ligand (e.g., RuPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Solids (Ar-X, Pd Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) prep->inert solv 3. Add Anhydrous Solvent inert->solv amine 4. Add Piperidine solv->amine react 5. Heat & Stir (80-110°C, 12-24h) amine->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Cool, Dilute & Filter monitor->workup purify 8. Purify (Chromatography) workup->purify

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting_Low_Yield start Low / No Product q1 Is the Catalyst/Ligand Optimal? start->q1 a1_yes Screen Different Ligands (e.g., RuPhos, Xantphos) q1->a1_yes Yes q2 Is the Base Correct? q1->q2 No a1_yes->q2 a2_yes Try Stronger Base (NaOtBu) or Weaker Base (K₃PO₄) q2->a2_yes Yes q3 Is Temperature High Enough? q2->q3 No a2_yes->q3 a3_yes Increase Temperature (up to 110°C) or use MW q3->a3_yes Yes q4 Is the Solvent Anhydrous? q3->q4 No a3_yes->q4 a4_yes Use Fresh Anhydrous Solvent q4->a4_yes Yes end_node Improved Yield q4->end_node No a4_yes->end_node

Caption: Troubleshooting flowchart for low yield in C-N coupling.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster Activated O-Acylisourea Intermediate RCOOH->ActiveEster + Base Base Base (DIPEA) HATU HATU HATU->ActiveEster Product Final Amide Product ActiveEster->Product + Amine Piperidine Piperidine Amine (Nucleophile) Piperidine->Product

Caption: Simplified logic for HATU-mediated amide coupling.

References

Preventing side reactions in the synthesis of piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine analogs and what are their general challenges?

A1: The most common routes include the catalytic hydrogenation of pyridines, reductive amination of dicarbonyl compounds or amino aldehydes/ketones, and N-alkylation of piperidine precursors. Key challenges are controlling stereoselectivity, preventing side reactions like over-alkylation or incomplete reduction, and ensuring high yields and purity.[1][2][3] The aromaticity of the pyridine ring, for instance, makes its reduction challenging, often requiring potent catalysts and potentially high pressure and temperature.[1]

Q2: How can I control stereoselectivity during piperidine synthesis?

A2: Controlling stereochemistry is a critical challenge. Strategies include using chiral auxiliaries, which direct the stereochemical outcome of reactions and are later removed, or employing catalytic enantioselective methods. The choice of catalyst and reaction conditions can significantly influence the stereochemical pathway. For instance, in catalytic hydrogenation, the catalyst choice can affect the cis/trans diastereoselectivity.[4]

Q3: My piperidine solution crystallized upon storage. What could be the cause?

A3: Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate, a solid salt. It can also react with acidic gases (like HCl from nearby reagents) to form salts such as piperidine hydrochloride. To resolve this, you can try redissolving the crystals or, for future prevention, store piperidine under an inert atmosphere.

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct, atom-economical method for piperidine synthesis, but it is often challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning.

Issue 1.1: Incomplete Reduction and Formation of Intermediates

  • Symptom: The reaction is sluggish, and analysis (GC-MS, NMR) shows significant amounts of partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines.

  • Root Cause & Solutions:

    • Insufficient Catalyst Activity/Loading: The catalyst may be poisoned or used in an insufficient amount. A typical loading is 1-10 mol%.

    • Suboptimal Catalyst Choice: Some catalysts are more effective than others. Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂) are often more active than Palladium on carbon (Pd/C) for pyridine hydrogenation.

    • Inadequate Hydrogen Pressure: Low H₂ pressure may not be sufficient to drive the reaction to completion. Increasing the pressure can enhance the hydrogenation rate.

    • Low Temperature: Increasing the reaction temperature can improve the reaction rate, but must be balanced against the risk of side reactions.

Issue 1.2: Catalyst Poisoning

  • Symptom: The reaction starts but then stalls before completion.

  • Root Cause & Solutions:

    • Lewis Basic Nitrogen: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.

    • Acidic Additives: Performing the reaction in an acidic solvent like acetic acid or with an acidic additive can protonate the nitrogen, preventing it from binding to and poisoning the metal catalyst. This also activates the pyridine ring towards reduction.

Quantitative Data: Comparison of Catalysts for Pyridine Hydrogenation

The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of pyridine, providing a basis for catalyst selection.

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)Reference
Rh/C Pyridine80 °C, 70 atm H₂, H₂O100>99 (Yield)[1]
PtO₂ (Adams') PyridineRT, 60 psi H₂, Acetic Acid>99>95 (Yield)[1]
Pd/C Pyridine100 °C, 100 atm H₂, neat10095 (Yield)[1]
Ru/C Pyridine100 °C, 100 atm H₂, neat10098 (Yield)[1]
Raney Nickel Pyridine150-200 °C, 150-300 atm H₂HighHigh[5]
Rh/KB (Electrocatalytic) PyridineAmbient Temp & Pressure, 9 F mol⁻¹10098 (Yield)[6]
N-Alkylation of Piperidines

This method is used to introduce substituents onto the piperidine nitrogen. The most common side reaction is over-alkylation.

Issue 2.1: Formation of Quaternary Ammonium Salt (Over-Alkylation)

  • Symptom: The desired N-alkylated piperidine is formed, but a significant amount of a dialkylated quaternary ammonium salt is also observed.

  • Root Cause & Solutions:

    • High Reactivity of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) are prone to causing over-alkylation.

    • Incorrect Stoichiometry: Using an excess of the alkylating agent will favor the formation of the quaternary salt.

    • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly creates localized high concentrations, promoting a second alkylation event.

    • Solution:

      • Control Stoichiometry: Use the piperidine starting material in a slight excess relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[7]

      • Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid byproduct without competing in the alkylation.[7]

Workflow and Troubleshooting Diagrams

Below are diagrams illustrating a general experimental workflow for N-alkylation and a troubleshooting guide for over-alkylation, created using Graphviz.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Dissolve piperidine (1.1 eq) and base (e.g., K2CO3, 1.5 eq) in anhydrous solvent (MeCN/DMF). inert 2. Establish inert atmosphere (N2 or Ar). setup->inert add_halide 3. Add alkyl halide (1.0 eq) slowly via syringe pump at room temperature. inert->add_halide stir 4. Stir for 12-24h. Monitor by TLC/LC-MS. add_halide->stir quench 5. Quench reaction. (e.g., add water) stir->quench extract 6. Extract with organic solvent. quench->extract purify 7. Dry, concentrate, and purify (distillation or chromatography). extract->purify

Caption: General workflow for N-alkylation of piperidine.

Troubleshoot_Overalkylation start Problem: Over-alkylation observed (Quaternary Salt Formation) check_stoich Is piperidine in excess (e.g., 1.1 - 1.2 eq)? start->check_stoich check_addition Was alkyl halide added slowly (e.g., via syringe pump)? check_stoich->check_addition Yes sol_stoich Solution: Adjust stoichiometry to use excess piperidine. check_stoich->sol_stoich No check_temp Is reaction temperature as low as feasible? check_addition->check_temp Yes sol_addition Solution: Use a syringe pump for slow, controlled addition. check_addition->sol_addition No sol_temp Solution: Lower reaction temperature to reduce reaction rate. check_temp->sol_temp No

Caption: Troubleshooting flowchart for over-alkylation.

Reductive Amination

This method forms the piperidine ring by reacting a nitrogen source (like ammonia or a primary amine) with a precursor containing two carbonyl groups (or equivalents), followed by reduction.

Issue 3.1: Low Yield of Piperidine Product

  • Symptom: The overall yield of the cyclized piperidine is low, and starting materials or linear amine intermediates are recovered.

  • Root Cause & Solutions:

    • Inefficient Imine/Iminium Ion Formation: The initial condensation to form the cyclic imine intermediate is a pH-dependent equilibrium.

      • Optimize pH: The reaction should be run in a mildly acidic buffer (pH 4-6). If the pH is too low, the amine nucleophile is protonated and becomes unreactive. If too high, the carbonyl group is not sufficiently activated.[2]

    • Suboptimal Reducing Agent: The choice of reducing agent is critical.

      • Selectivity: A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion without reducing the starting carbonyl groups.

    • Equilibrium Issues: The initial cyclization is reversible and may not favor the cyclic imine.

      • Use a Dehydrating Agent: Adding a dehydrating agent like molecular sieves can remove the water formed during imine formation, driving the equilibrium toward the desired intermediate.[2]

Issue 3.2: Formation of Unsaturated Byproducts

  • Symptom: Analysis reveals the presence of tetrahydropyridine or dihydropyropyridine byproducts.

  • Root Cause & Solutions:

    • Incomplete Reduction: The reduction of the intermediate imine/enamine may be incomplete.

    • Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the full reduction to the saturated piperidine.

    • Optimize Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or consider a moderate temperature increase to ensure the final reduction step reaches completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a general procedure for the laboratory-scale hydrogenation of a substituted pyridine using Adams' catalyst.

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

    • Glacial acetic acid (solvent)

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution and extraction solvent (e.g., ethyl acetate)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid as the solvent.

    • Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst.

    • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 60-100 psi) and begin stirring/shaking at room temperature.

    • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

    • Workup: Once complete, carefully vent the hydrogen and purge the system with inert gas.

    • Filtration: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® to remove the catalyst.

    • Neutralization & Extraction: Carefully neutralize the filtrate with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: N-Alkylation of Piperidine with an Alkyl Halide

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[7]

  • Materials:

    • Piperidine (1.1 eq)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump, round-bottom flask, magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Setup: To a round-bottom flask under an inert atmosphere, add piperidine, K₂CO₃, and anhydrous acetonitrile.

    • Addition: Load the alkyl halide into a syringe and place it on a syringe pump. Add the alkyl halide to the stirring piperidine solution at a slow rate (e.g., over several hours) at room temperature.

    • Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Workup: Upon completion, filter off the inorganic salts and remove the solvent by rotary evaporation.

    • Purification: The resulting crude product can be purified by dissolving the residue in a suitable organic solvent, washing with water and brine, drying the organic layer, and concentrating. Further purification can be achieved via column chromatography.

References

Scaling up the production of 4-[4-(Trifluoromethoxy)phenoxy]piperidine for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-[4-(Trifluoromethoxy)phenoxy]piperidine for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the synthesis of this compound. The primary synthetic route considered is based on the multi-step process starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine.

Issue 1: Low or Inconsistent Yields During Scale-Up

Q: We are observing a significant drop in yield when scaling up the synthesis from gram to kilogram scale. What are the likely causes and potential solutions?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to reaction kinetics, heat, and mass transfer.[1]

  • Inefficient Heat Transfer: Exothermic steps, such as the reduction of the tetrahydropyridine intermediate, can be difficult to control on a larger scale. Poor heat dissipation can lead to localized hotspots, promoting side reactions and degradation of the product.[2]

  • Poor Mixing and Mass Transfer: Inadequate mixing in larger reactors can result in non-uniform reaction conditions, leading to incomplete reactions and the formation of byproducts.[2]

  • Reagent Addition Rate: The rate of addition of reagents, particularly in the initial pyridinium salt formation and subsequent reduction steps, becomes more critical at a larger scale. Rapid addition can exacerbate exotherms.[2]

Recommended Solutions:

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with a cooling jacket, overhead stirrerEnsures efficient heat removal and precise temperature control.[2]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via a pumpMinimizes exotherms and maintains a low concentration of reactive species.[2]
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller designEnsures homogeneity of the reaction mixture, improving mass and heat transfer.

Issue 2: Impurity Formation and Purification Challenges

Q: We are observing unknown impurities in our final product after scale-up, making purification by column chromatography difficult. What are the potential impurities and how can we minimize them?

A: Impurity profiles can change significantly with scale. Common impurities in piperidine synthesis can arise from starting materials, side reactions, or degradation.

  • Incomplete Reduction: The reduction of the N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine intermediate may not go to completion, leaving unreacted starting material.

  • Over-alkylation: In alternative synthetic routes involving direct alkylation of a piperidine precursor, over-alkylation can lead to the formation of quaternary ammonium salts.[2]

  • Residual Solvents and Reagents: Inadequate removal of solvents or excess reagents from intermediate steps can lead to their presence in the final product.

  • Fluorinated Byproducts: The trifluoromethoxy group is generally stable, but harsh reaction conditions could potentially lead to side reactions involving this moiety. The purification of fluorinated compounds can sometimes be challenging due to their unique solubility properties.[3][4]

Troubleshooting Impurity Formation:

dot

G Troubleshooting Impurity Formation start Impurity Detected in Final Product check_sm Analyze Starting Materials and Intermediates for Purity start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Purity OK sm_impure Starting Material Impure check_sm->sm_impure Starting Material Impurity inter_impure Intermediate Impure check_sm->inter_impure Intermediate Impurity side_reaction Side Reaction Occurring incomplete_reaction->side_reaction Reaction Complete reaction_not_complete Reaction Not Driven to Completion incomplete_reaction->reaction_not_complete Reaction Incomplete degradation Product/Intermediate Degradation side_reaction->degradation Degradation Observed byproduct Byproduct Formation side_reaction->byproduct Specific Byproduct Identified sol_sm Solution: Purify Starting Materials sm_impure->sol_sm sol_inter Solution: Purify Intermediates Before Next Step inter_impure->sol_inter sol_reaction Solution: - Increase reaction time - Increase reagent stoichiometry - Optimize temperature reaction_not_complete->sol_reaction sol_degradation Solution: - Lower reaction temperature - Reduce reaction time - Use milder reagents degradation->sol_degradation sol_byproduct Solution: - Adjust stoichiometry - Optimize solvent and base - Investigate alternative synthetic routes byproduct->sol_byproduct

Caption: A decision tree for troubleshooting common impurity issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the hydrogenation step?

A1: The catalytic hydrogenation of the tetrahydropyridine intermediate is a critical step. Key parameters to monitor include:

  • Hydrogen Pressure: Ensure consistent and appropriate pressure as specified in the protocol.

  • Temperature: This reaction can be exothermic; monitor the internal temperature closely to prevent runaway reactions.[5]

  • Catalyst Activity and Loading: Use a consistent quality and quantity of the catalyst (e.g., Platinum Dioxide). Catalyst poisoning can be an issue, so ensure starting materials are free from catalyst poisons.

  • Reaction Completion: Monitor the reaction progress using appropriate analytical techniques like GC-MS or HPLC to determine the endpoint accurately.[6]

Q2: Are there alternative methods for the debenzylation step at a larger scale?

A2: While catalytic hydrogenation is a common method for removing N-benzyl groups, other methods can be considered for scale-up, each with its own advantages and disadvantages.[7][8] Transfer hydrogenation can be an alternative to using high-pressure hydrogen gas.[9] Chemical methods, such as using 1-chloroethyl chloroformate, are also effective but may introduce different workup and purification challenges.[10] The choice of method will depend on factors like functional group tolerance, safety considerations, and cost.

Q3: What analytical methods are recommended for in-process controls and final product release?

A3: A robust analytical package is crucial for preclinical studies.

  • In-Process Controls (IPCs): Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of each reaction step.[6][11]

  • Final Product Release: For the final product, a comprehensive analysis should be performed, including:

    • HPLC: To determine purity and quantify impurities.[12]

    • GC-MS: To identify and quantify volatile impurities and residual solvents.[13]

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the final compound.

    • Elemental Analysis: To confirm the elemental composition.

Analytical MethodPurposeTypical Parameters
RP-HPLC Purity assessment and impurity quantificationColumn: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution) Detection: UV at a suitable wavelength (e.g., 220 nm)
GC-MS Identification of volatile impurities and residual solventsColumn: Capillary column (e.g., DB-5ms) Carrier Gas: Helium Detection: Mass Spectrometry (EI mode)

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Scaling up chemical reactions introduces new safety challenges.

  • Hydrogenation: The use of hydrogen gas under pressure is a significant fire and explosion hazard. Ensure the use of appropriate high-pressure reactors and proper ventilation.

  • Exothermic Reactions: As mentioned, several steps can be exothermic. A thorough thermal hazard assessment is recommended before scaling up.

  • Reagent Handling: Handling of benzyl halides (lachrymatory) and strong reducing agents requires appropriate personal protective equipment (PPE) and engineering controls.

  • Waste Disposal: Plan for the safe disposal of catalyst residues and solvent waste, which will be generated in larger quantities.

Experimental Protocols

Synthesis of this compound

This protocol is a summarized adaptation of known synthetic routes for illustrative purposes.

dot

G Synthetic Workflow cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Reduction to Tetrahydropyridine cluster_2 Step 3: Hydrogenation to Piperidine cluster_3 Step 4: Deprotection start 4-[4-(Trifluoromethoxy)phenoxy]pyridine + Benzyl Halide step1 Reaction in Toluene start->step1 product1 N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium Salt step1->product1 step2 Reduction with NaBH4 product1->step2 product2 N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine step2->product2 step3 Catalytic Hydrogenation (PtO2, H2) product2->step3 product3 N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine step3->product3 step4 Debenzylation (e.g., Hydrogenolysis) product3->step4 product4 This compound step4->product4

Caption: A simplified workflow for the synthesis of the target compound.

1. Synthesis of N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium Salt:

  • To a solution of 4-[4-(trifluoromethoxy)phenoxy]pyridine in toluene, add benzyl bromide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with toluene and dry under vacuum.

2. Synthesis of N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine:

  • Suspend the N-benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt in methanol.

  • Cool the mixture in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

3. Synthesis of N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine:

  • Dissolve the product from the previous step in methanol and add acetic acid.

  • Add platinum dioxide catalyst to the mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by GC-MS).

  • Filter off the catalyst and concentrate the filtrate to dryness.

4. Synthesis of this compound:

  • Dissolve the N-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon catalyst (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Upon completion, filter the catalyst and concentrate the solvent.

  • The crude product can be purified by crystallization or by forming a salt (e.g., hydrochloride) and recrystallizing.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory and scale-up conditions by qualified personnel. A thorough risk assessment should be conducted before commencing any chemical synthesis.

References

Technical Support Center: Enhancing Brain Penetrance of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of brain-penetrant piperidine-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in designing piperidine-based compounds for CNS targets?

A1: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1][2] Key difficulties for piperidine-based compounds include:

  • P-glycoprotein (P-gp) Efflux: The piperidine scaffold can be a substrate for efflux transporters like P-gp, which actively pump compounds out of the brain.[1][3][4]

  • Physicochemical Properties: Achieving an optimal balance of lipophilicity (LogP/LogD), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity is crucial for passive diffusion across the BBB.[1][2][5]

  • Metabolic Stability: The piperidine ring can be susceptible to metabolism, which may limit its concentration and residence time in the brain.[6]

Q2: Which physicochemical properties are most critical for BBB penetration?

A2: A multi-parameter optimization approach is generally required.[1][7] Key property ranges often suggested for successful CNS drugs include:

  • Lipophilicity (cLogP/cLogD): A moderate lipophilicity is often optimal. Very high lipophilicity can lead to increased non-specific binding to plasma proteins and faster metabolism, reducing brain availability.[5]

  • Molecular Weight (MW): Lower molecular weight is generally preferred, often under 450 Da.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is a common guideline to improve permeability.

  • Hydrogen Bond Donors (HBD): A lower number of HBDs (typically ≤ 3) is desirable, as excessive hydrogen bonding can impede membrane crossing.[2][8]

  • pKa: The basicity of the piperidine nitrogen is a critical factor. At physiological pH (7.4), a high degree of ionization can limit passive diffusion.

Q3: What is P-glycoprotein (P-gp) and how does it affect my piperidine compound?

A3: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux transporter.[4] It is highly expressed at the BBB and functions as a "molecular pump," actively removing a wide range of structurally diverse compounds from the brain back into the bloodstream.[1][4] If your piperidine compound is a P-gp substrate, its ability to achieve and maintain therapeutic concentrations in the CNS will be significantly limited, even if it has otherwise favorable physicochemical properties.[3][9]

Q4: What is the "unbound brain-to-plasma concentration ratio" (Kp,uu) and why is it important?

A4: Kp,uu is the ratio of the unbound concentration of a drug in the brain to the unbound concentration in plasma at steady-state. It is considered the most accurate measure of a compound's ability to cross the BBB and engage its target.[7] A Kp,uu value greater than 0.3 is often used as a benchmark for good brain exposure in preclinical models.[7] Unlike the total brain-to-plasma ratio (logBB), Kp,uu corrects for plasma and brain tissue binding, providing a clearer picture of the free, pharmacologically active drug available at the CNS target.[1]

Section 2: Troubleshooting Guides

Problem 1: My compound has high in vitro potency but shows poor efficacy in in vivo CNS models.

This common issue often points to insufficient brain penetration. The following workflow can help diagnose the underlying cause.

G Troubleshooting Workflow for Low In Vivo Efficacy start Low In Vivo Efficacy Despite High Potency check_pk 1. Assess Systemic Exposure (Plasma PK) Is plasma exposure adequate? start->check_pk low_pk Poor PK Properties (e.g., high clearance, low bioavailability). Address systemic PK issues first. check_pk->low_pk No measure_brain 2. Measure Brain & Plasma Concentrations (Determine Kp or Kp,uu) check_pk->measure_brain Yes is_low_kpuu Is Kp,uu < 0.1? measure_brain->is_low_kpuu adequate_kpuu Kp,uu is adequate. Consider other factors: - Target engagement issues - Off-target effects is_low_kpuu->adequate_kpuu No diagnose_cause 3. Diagnose Cause of Low Brain Penetrance is_low_kpuu->diagnose_cause Yes efflux_assay In Vitro Efflux Assay (e.g., MDCK-MDR1) Is Efflux Ratio (ER) > 2-3? diagnose_cause->efflux_assay pampa_assay Permeability Assay (e.g., PAMPA-BBB) Is Permeability (Pe) low? diagnose_cause->pampa_assay high_efflux High P-gp Efflux is Likely -> Modify structure to reduce efflux efflux_assay->high_efflux Yes no_efflux Efflux is not the primary issue. efflux_assay->no_efflux No low_permeability Poor Passive Permeability -> Modify structure to improve permeability (e.g., increase lipophilicity, reduce TPSA) pampa_assay->low_permeability Yes good_permeability Permeability is adequate. pampa_assay->good_permeability No

Caption: Troubleshooting workflow for low in vivo CNS efficacy.

Problem 2: My piperidine compound is a confirmed P-gp substrate. How can I modify its structure to reduce efflux?

A2: Several structural modification strategies can be employed to reduce P-gp substrate activity.[8][10][11]

  • Reduce Hydrogen Bond Donors (HBDs): Masking or removing HBDs (e.g., -OH, -NH) through methylation or bioisosteric replacement can disrupt key interactions with P-gp.[8]

  • Increase Molecular Weight/Volume: Carefully increasing the size of the molecule can sometimes disrupt the binding to P-gp.[10]

  • Modulate Basicity (pKa): Lowering the pKa of the piperidine nitrogen can reduce its ionization at physiological pH, which is often associated with reduced P-gp recognition.

  • Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form an intramolecular hydrogen bond can mask polar groups, effectively reducing the TPSA and interaction with P-gp.

  • Add Fluorine Atoms: Strategic placement of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially disrupting P-gp binding.[12]

  • Increase Rigidity: Constraining the molecule's conformation, for instance by introducing bridged structures or triple bonds, can reduce the number of rotatable bonds and decrease P-gp recognition.[12][13]

The following diagram illustrates the decision process for modifying a P-gp substrate.

G Chemical Modification Strategy to Reduce P-gp Efflux start Lead Compound is a P-gp Substrate (High ER) analyze Analyze Structure for P-gp Pharmacophore (H-bond donors, lipophilic regions, basicity) start->analyze strategy1 Strategy 1: Mask Polar Groups analyze->strategy1 strategy2 Strategy 2: Modulate pKa analyze->strategy2 strategy3 Strategy 3: Increase Rigidity analyze->strategy3 action1a Methylate -OH, -NH groups strategy1->action1a action1b Introduce intramolecular H-bond strategy1->action1b action2a Add electron-withdrawing groups near piperidine nitrogen strategy2->action2a action3a Introduce bridged scaffold strategy3->action3a action3b Add alkynes or rings to reduce rotatable bonds strategy3->action3b evaluate Synthesize Analogs & Evaluate: - P-gp Efflux Ratio (ER) - In Vitro Potency - Permeability (Pe) action1a->evaluate action1b->evaluate action2a->evaluate action3a->evaluate action3b->evaluate

Caption: Decision-making workflow for modifying P-gp substrates.

Section 3: Data Presentation

Table 1: Impact of Structural Modifications on Physicochemical Properties and Brain Penetrance

This table summarizes hypothetical data based on common optimization strategies to illustrate the interplay between structural changes and key parameters.

CompoundModification from LeadcLogPTPSA (Ų)P-gp Efflux Ratio (ER)Kp,uu (mouse)Rationale for Change
Lead-01 - (Baseline)2.58510.50.05-
Analog-A Replaced -OH with -OCH₃2.9764.20.25Mask H-bond donor to reduce P-gp efflux.[8]
Analog-B Added two Fluorine atoms3.1856.80.15Modulate electronics and conformation.[12]
Analog-C Lowered pKa of piperidine N2.4852.10.45Reduce ionization at pH 7.4 to decrease P-gp recognition.
Analog-D Introduced a bridged ring2.2851.50.60Increase rigidity and alter shape to evade P-gp.[13]

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB)

Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.[12]

Methodology:

  • Preparation of Lipid Solution: A solution of porcine brain lipid in dodecane (e.g., 20 mg/mL) is prepared.

  • Coating the Donor Plate: A 96-well filter donor plate (e.g., PVDF membrane, 0.45 µm pores) is coated with 5 µL of the lipid solution and incubated for at least 5 minutes to allow the artificial membrane to form.

  • Preparation of Compound Solutions: Test compounds are dissolved in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.

  • Loading the Plates:

    • Add 300 µL of clean buffer to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter donor plate on top of the acceptor plate.

    • Add 150-200 µL of the compound solution to each well of the donor plate.

  • Incubation: The entire plate "sandwich" is covered and incubated at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability (Pe): The effective permeability is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells

Objective: To determine if a compound is a substrate of the human P-gp efflux transporter.[7]

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable filter supports (e.g., Transwell inserts) for several days until a confluent, polarized monolayer is formed. The formation of a tight monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used for the assay.

  • Bidirectional Transport: The assay measures the permeability of the compound in two directions:

    • Apical (A) to Basolateral (B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents transport in the brain-to-blood direction.

    • Basolateral (B) to Apical (A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents transport in the blood-to-brain direction, against the action of P-gp.

  • Assay Procedure:

    • The cell monolayers are washed and equilibrated with the transport buffer.

    • The test compound (at a concentration of ~1-10 µM) is added to the donor chamber (either A or B). A P-gp inhibitor (e.g., verapamil) can be included in a control well to confirm P-gp-mediated transport.

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Calculation of Efflux Ratio (ER):

    • The apparent permeability coefficients (Papp) are calculated for both directions (Papp A→B and Papp B→A).

    • The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) .

    • An ER > 2-3 is generally considered indicative of active efflux.

Protocol 3: In Vivo Determination of Brain-to-Plasma Ratio (Kp,uu)

Objective: To measure the unbound concentration of a compound in the brain and plasma of a rodent model at steady-state.

Methodology:

  • Compound Administration: The test compound is administered to rodents (e.g., mice or rats) via a route that achieves steady-state plasma concentrations (e.g., intravenous infusion or a carefully designed oral or IP dosing regimen).

  • Sample Collection: At a predetermined time point assumed to be at steady-state, animals are anesthetized.

    • A blood sample is collected (e.g., via cardiac puncture) into an anticoagulant-containing tube and immediately centrifuged to obtain plasma.

    • The animal is then transcardially perfused with saline to remove blood from the brain.

    • The whole brain is rapidly excised, weighed, and flash-frozen.

  • Sample Processing:

    • Brain Homogenization: The brain is homogenized in a buffer to create a brain homogenate.

    • Equilibrium Dialysis: The unbound fraction in plasma (fu,plasma) and the unbound fraction in the brain homogenate (fu,brain) are determined using equilibrium dialysis. This involves dialyzing the plasma or brain homogenate against a buffer solution until equilibrium is reached and measuring the compound concentration on both sides of the dialysis membrane.

  • Quantification: The total concentration of the compound in plasma (Cplasma) and in the brain homogenate (Cbrain) is measured by LC-MS/MS.

  • Calculation of Kp,uu:

    • The unbound concentration in plasma is calculated: Cu,plasma = Cplasma * fu,plasma .

    • The unbound concentration in the brain is calculated: Cu,brain = Cbrain * fu,brain .

    • The unbound brain-to-plasma ratio is calculated: Kp,uu = Cu,brain / Cu,plasma .

References

Technical Support Center: Addressing High Plasma Protein Binding of Novel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with high plasma protein binding (PPB) of novel antagonists.

Frequently Asked Questions (FAQs)

Q1: What is plasma protein binding (PPB) and why is it important?

Plasma protein binding refers to the reversible interaction of a drug with proteins in the blood plasma, such as albumin and alpha-1 acid glycoprotein.[1] This binding is critical because only the unbound, or "free," fraction of a drug is pharmacologically active and able to interact with its target receptor, diffuse across membranes, and be metabolized or excreted.[1][2] The bound fraction acts as a reservoir, which can prolong the drug's duration of action.[1] High PPB can significantly impact a drug's efficacy, distribution, and potential for drug-drug interactions.[3][4]

Q2: What constitutes "high" plasma protein binding?

While there is no universal cutoff, drugs with a plasma protein binding of greater than 95% are generally considered to be highly bound.[2] For example, the anticoagulant warfarin is approximately 99% bound to plasma proteins.[3] It is important to note that even small changes in the binding of a highly bound drug can lead to significant changes in the concentration of the free, active drug.[3]

Q3: What are the main consequences of high PPB for a novel antagonist?

High PPB can lead to:

  • Reduced Efficacy: A lower concentration of the free drug is available to bind to the target receptor, potentially reducing the antagonist's therapeutic effect.[5]

  • Altered Pharmacokinetics: High binding can lead to a lower volume of distribution and decreased clearance, often resulting in a longer half-life.[4]

  • Increased Risk of Drug-Drug Interactions: Co-administration of another drug that competes for the same protein binding sites can displace the antagonist, leading to a sudden increase in its free concentration and potential toxicity.[2][6]

  • Challenges in Preclinical to Clinical Translation: Differences in plasma protein concentrations and binding characteristics between animal species and humans can complicate the prediction of human pharmacokinetics.

Q4: Which plasma proteins are most important for drug binding?

The most significant plasma proteins involved in drug binding are:

  • Albumin: The most abundant protein in plasma, it primarily binds acidic and neutral drugs.[2][7] Due to its high concentration, it has a high capacity for drug binding.[8]

  • Alpha-1-acid glycoprotein (AAG): This protein is present at much lower concentrations than albumin but is a primary binding site for basic drugs.[3][7]

  • Lipoproteins: These can bind to lipophilic (fat-soluble) drugs.[8]

Q5: How can we reduce high plasma protein binding during drug design?

Addressing high PPB often involves structural modification of the drug candidate. Key strategies include:

  • Reducing Lipophilicity: High lipophilicity is often correlated with high PPB. Modifying the molecule to be more hydrophilic can decrease binding.

  • Introducing Polar Functional Groups: Adding polar groups can reduce non-specific hydrophobic interactions with plasma proteins.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of the lead compound can identify modifications that reduce PPB while maintaining desired activity.[9]

Q6: Are there formulation strategies to overcome high PPB?

Yes, formulation strategies can be employed to mitigate the effects of high PPB.[9] These include:

  • Encapsulation: Using drug delivery systems like liposomes or nanoparticles can shield the drug from plasma proteins.[9][10]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with the drug, potentially altering its binding characteristics.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low in vivo efficacy despite high in vitro potency. High plasma protein binding is limiting the free drug concentration at the target site.[9]1. Quantify PPB: Use a reliable method like equilibrium dialysis to determine the unbound fraction (fu) in the plasma of your animal model.[9] 2. Correlate Free Drug Levels with Efficacy: Relate the unbound plasma concentration, not the total concentration, to the observed pharmacological effect. 3. Structural Modification: Synthesize and screen analogs with potentially lower PPB.[9]
Inconsistent results in PPB assays. The chosen experimental method may have limitations (e.g., non-specific binding to the apparatus in ultrafiltration).[9]1. Optimize Assay Conditions: Ensure proper experimental controls are in place. For ultrafiltration, pre-saturating the membrane with the compound can help reduce non-specific binding.[9] 2. Use the Gold Standard: If variability persists, use equilibrium dialysis, which is less prone to non-specific binding artifacts.[9][11] 3. Check Compound Stability: Ensure the compound is stable in plasma for the duration of the experiment, especially for longer methods like equilibrium dialysis.[11]
High variability in PPB between species. Differences in plasma protein concentrations (e.g., albumin, AAG) or protein structures between species.1. Measure PPB in All Relevant Species: Determine the unbound fraction in plasma from all preclinical species used and in human plasma.[11] 2. Use Species-Specific Data for PK/PD Modeling: Incorporate the correct unbound fraction for each species when performing pharmacokinetic/pharmacodynamic modeling to improve predictions.[7]
Difficulty measuring PPB for a highly bound (>99.5%) compound. The unbound concentration is below the limit of quantitation (LOQ) of the analytical method.1. Use a High-Sensitivity Assay: Employ specialized techniques like the TRANSIL High Sensitivity Binding Assay, which is designed for tightly bound compounds.[5] 2. Plasma Dilution Technique: Carefully dilute the plasma to increase the unbound fraction to a measurable level, then extrapolate back to 100% plasma. Note that this can introduce inaccuracies.[10] 3. Improve Analytical Sensitivity: Optimize the LC-MS/MS method to achieve a lower LOQ.

Data Presentation

Table 1: Plasma Protein Binding of Common Drugs

DrugTherapeutic ClassTypical % Protein BoundPrimary Binding Protein
WarfarinAnticoagulant~99%[3]Albumin
DiazepamBenzodiazepine~98%[7]Albumin
DiclofenacNSAID>99%[7]Albumin
VerapamilCalcium Channel Blocker~90%AAG / Albumin
AtenololBeta Blocker<5%[7][12]N/A
ErtapenemAntibiotic~95%[13]Albumin

Table 2: Comparison of Common In Vitro PPB Measurement Techniques

TechniquePrincipleAdvantagesDisadvantages
Equilibrium Dialysis (ED) Diffusion of free drug across a semi-permeable membrane until equilibrium is reached.[12]Considered the "gold standard"; minimizes non-specific binding.[9]Slow (4-24 hours); requires compound to be stable in plasma.[11][12]
Ultrafiltration (UF) Separation of free drug from protein-bound drug by centrifugation through a size-exclusion filter.[12]Fast; suitable for unstable compounds.[9][11]Prone to non-specific binding to the filter membrane and apparatus.[9]
Ultracentrifugation Separation of free drug from protein-bound drug by high-speed centrifugation without a membrane.[14]Minimizes non-specific binding issues associated with membranes.[9]Requires specialized equipment; can be expensive and time-consuming.[11]
High-Throughput Dialysis Miniaturized 96-well format for equilibrium dialysis.[15]Higher throughput; requires less compound and plasma.Shares the same basic limitations as traditional ED (time, stability).

Visualizations

G Unbound Unbound Antagonist (Free Drug) Bound Protein-Bound Antagonist (Reservoir) Unbound->Bound Binding / Dissociation Target Target Receptor (Pharmacological Effect) Unbound->Target Active Metabolism Metabolism / Excretion (Clearance) Unbound->Metabolism Eliminated PlasmaProtein Plasma Protein (e.g., Albumin)

Caption: Drug-Protein Equilibrium in Plasma.

TroubleshootingWorkflow start High In Vitro Potency, Low In Vivo Efficacy quantify 1. Quantify Unbound Fraction (fu) using Equilibrium Dialysis start->quantify is_fu_low Is fu < 1%? quantify->is_fu_low correlate 2. Correlate Unbound Concentration (not total) with PD endpoints is_fu_low->correlate  Yes other_issues Investigate Other Issues (e.g., Metabolism, Target Engagement) is_fu_low->other_issues No   modify 3. Structural Modification (Reduce Lipophilicity, Add Polar Groups) correlate->modify formulate 4. Formulation Strategies (Liposomes, Nanoparticles) correlate->formulate retest Re-evaluate In Vivo Efficacy modify->retest formulate->retest

Caption: Troubleshooting Workflow for High PPB.

PPB_Impact HighPPB High Plasma Protein Binding (>95% Bound) LowFreeFraction Low Unbound Fraction (fu) HighPPB->LowFreeFraction ReducedDistribution Reduced Volume of Distribution (Vd) Drug confined to vasculature LowFreeFraction->ReducedDistribution ReducedClearance Reduced Hepatic/Renal Clearance Only free drug is cleared LowFreeFraction->ReducedClearance LowerEfficacy Lower Target Site Concentration (Reduced Efficacy) LowFreeFraction->LowerEfficacy LongerHalfLife Longer Elimination Half-Life (t½) ReducedClearance->LongerHalfLife

Caption: Impact of High PPB on Pharmacokinetics.

Experimental Protocols

Protocol 1: Equilibrium Dialysis (ED)

This protocol outlines the determination of plasma protein binding using a rapid equilibrium dialysis (RED) device, a common high-throughput method.

Materials:

  • Test antagonist stock solution (e.g., 10 mM in DMSO)

  • Control compound stock solution (e.g., Warfarin)

  • Blank plasma (human and/or relevant animal species), stored at -80°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO)

  • 96-well collection plates

  • Incubator with orbital shaker, set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw plasma on ice. Prepare a working solution of the test antagonist and control compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1-5 µM). Vortex gently.[12]

  • Device Assembly: Place the dialysis membrane inserts into the wells of the RED device base plate.

  • Loading Plasma: Add 200 µL of the drug-spiked plasma into the sample chamber (the red-ringed side) of each membrane insert.

  • Loading Buffer: Add 350 µL of PBS (pH 7.4) to the corresponding wells of the buffer chamber.

  • Sealing and Incubation: Cover the unit with a sealing tape and place it in an incubator with an orbital shaker at 37°C. Incubate for 4-6 hours to allow the system to reach equilibrium.[12]

  • Sampling: After incubation, carefully remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.

  • Sample Processing:

    • For the buffer sample, add 50 µL of blank plasma.

    • For the plasma sample, add 50 µL of PBS. This ensures the samples are in a matched matrix.

    • Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to all samples to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentrations in both the buffer (representing the free drug) and plasma (representing the total drug) chambers by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Protocol 2: Ultrafiltration (UF)

This method is faster than ED and is suitable for unstable compounds.

Materials:

  • Test antagonist stock solution

  • Blank plasma

  • Centrifugal ultrafiltration devices (e.g., 10,000 Da MWCO)

  • Centrifuge with temperature control

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare drug-spiked plasma as described in the equilibrium dialysis protocol.

  • Pre-treatment of Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a solution of the test compound in PBS. Discard the filtrate.[9]

  • Ultrafiltration: Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device. Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate.[9] Avoid excessive filtration volume, which can affect the binding equilibrium.

  • Sampling:

    • Collect the ultrafiltrate, which contains the free drug.

    • Take an aliquot of the original drug-spiked plasma, which represents the total drug concentration.

  • Sample Processing:

    • Dilute the ultrafiltrate with a matched buffer/solvent.

    • Precipitate proteins from the total drug plasma sample using acetonitrile (as described in the ED protocol).

  • Analysis: Analyze the concentration of the drug in the ultrafiltrate (free) and the processed plasma sample (total) by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Ultrafiltrate) / (Total Concentration in Plasma)

    • % Bound = (1 - fu) * 100

References

Technical Support Center: Purity Assessment of 4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method refinement of 4-[4-(Trifluoromethoxy)phenoxy]piperidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable purity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for determining the purity of this compound?

A1: The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a robust and reliable means of separating the main compound from potential impurities. A reversed-phase C18 column is typically effective for this analysis.

Q2: What are the potential impurities that could be present in a sample of this compound?

A2: Based on its synthesis, potential impurities could include unreacted starting materials, by-products, and degradation products. Key potential impurities to monitor include:

  • 4-(Trifluoromethoxy)phenol: A starting material in one of the common synthesis routes.

  • 1-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium chloride: An intermediate in an alternative synthesis pathway.

  • N-nitroso-4-[4-(trifluoromethoxy)phenoxy]piperidine: A potential impurity, particularly if nitrites are present during synthesis or storage.[1]

  • Degradation products: These can form under various stress conditions such as exposure to acid, base, oxidation, heat, or light. A stability-indicating method should be developed to separate these from the main compound.

Q3: How can I ensure my HPLC method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, you should perform forced degradation studies where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method must then be able to resolve the main peak from all significant degradation peaks that are formed.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase.1. Replace the column or use a guard column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH. For this basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Increase the column equilibration time before injection. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and flush the system and detector cell. 2. Degas the mobile phase and purge the pump. 3. Replace the detector lamp.
Extra Peaks in the Chromatogram 1. Sample contamination or degradation. 2. Carryover from a previous injection. 3. Impurities in the mobile phase.1. Prepare fresh samples and store them appropriately. 2. Implement a robust needle wash protocol in your autosampler method. 3. Use HPLC-grade solvents and freshly prepared mobile phase.

Experimental Protocols

Recommended HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Reference standard of this compound

  • Sample of this compound for analysis

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid) in a gradient or isocratic elution. A good starting point is a 60:40 (v/v) ratio of Acetonitrile to acidified water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 228 nm (based on the UV absorbance of the aromatic ring)
Injection Volume 10 µL
Sample Concentration 1 mg/mL (dissolved in mobile phase)

4. Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the acid. Degas the mobile phase before use.

  • Prepare a stock solution of the reference standard and the sample to be analyzed in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the reference standard solution and then the sample solution.

  • Process the chromatograms to determine the retention time and peak area of the main peak and any impurities.

  • Calculate the purity of the sample by the area normalization method.

Quantitative Data Summary

The following table summarizes typical validation parameters for a robust HPLC method for the purity assessment of this compound.

Parameter Typical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity Baseline resolution between the main peak and all known impurities and degradation products.

Visualizations

Troubleshooting_Workflow start Start: Analytical Issue Encountered check_chromatogram Review Chromatogram (Peak Shape, Retention Time, Baseline) start->check_chromatogram peak_shape_issue Poor Peak Shape? check_chromatogram->peak_shape_issue rt_issue Retention Time Shift? peak_shape_issue->rt_issue No check_column Check Column Health and Sample Solvent peak_shape_issue->check_column Yes baseline_issue Baseline Noise/Drift? rt_issue->baseline_issue No check_mobile_phase_prep Verify Mobile Phase Preparation and Composition rt_issue->check_mobile_phase_prep Yes check_solvents_detector Check Solvent Purity and Detector Lamp baseline_issue->check_solvents_detector Yes resolve Issue Resolved baseline_issue->resolve No adjust_mobile_phase Adjust Mobile Phase pH check_column->adjust_mobile_phase adjust_mobile_phase->resolve check_pump Inspect Pump and Connections for Leaks and Flow Rate check_mobile_phase_prep->check_pump check_pump->resolve degas_purge Degas Mobile Phase and Purge System check_solvents_detector->degas_purge degas_purge->resolve

Caption: Troubleshooting workflow for common HPLC issues.

Method_Selection_Logic start Start: Purity Assessment Required for CAS 287952-67-4 has_chromophore Does the molecule have a UV chromophore? start->has_chromophore hplc_uv Select HPLC with UV Detection has_chromophore->hplc_uv Yes (Aromatic Ring) gc_ms Consider GC-MS (if volatile and thermally stable) or LC-MS for confirmation has_chromophore->gc_ms No/Alternative method_dev Develop Reversed-Phase Method (C18 column) hplc_uv->method_dev optimize Optimize Mobile Phase (Acetonitrile/Water with acid) method_dev->optimize validate Validate Method (ICH guidelines) optimize->validate end Routine Analysis validate->end

Caption: Decision logic for selecting the analytical method.

References

Technical Support Center: Cost-Effective Synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the cost-effective synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate in pharmaceutical development.

Section 1: Strategies for Cost Reduction

The primary strategies for reducing the synthesis cost of this compound revolve around the selection of starting materials, optimization of reaction conditions to improve yield and purity, and simplification of the overall synthetic process.

Key Considerations for Cost-Effectiveness:

  • Starting Material Selection: The cost of raw materials is a major contributor to the final product cost. Evaluating different synthetic precursors for both the piperidine and the aryl ether moiety is crucial.

  • Route Efficiency: A shorter synthetic route with fewer steps, particularly those involving protection/deprotection and complex purification, is generally more economical.

  • Yield Optimization: Maximizing the yield at each step directly reduces the cost per gram of the final product.

  • Reagent and Catalyst Cost: The choice of reagents, catalysts, and solvents can significantly impact the overall cost. Utilizing cheaper, more abundant metals (e.g., copper instead of palladium where feasible) and minimizing catalyst loading are key strategies.

  • Process Simplification: "One-pot" reactions and telescoping of steps can reduce solvent usage, workup time, and waste generation, leading to cost savings.

Two primary synthetic routes are commonly considered:

  • Route A: Ether formation followed by piperidine construction. This involves first synthesizing 4-[4-(trifluoromethoxy)phenoxy]pyridine and then constructing the piperidine ring.

  • Route B: Piperidine as a starting scaffold. This route utilizes a pre-existing piperidine ring, such as 4-hydroxypiperidine or its protected derivatives, which is then coupled with the 4-(trifluoromethoxy)phenyl moiety.

Route B is often more direct and is the focus of this guide.

Section 2: Troubleshooting Guides

Guide 1: Williamson Ether Synthesis for C-O Bond Formation

This is a common method for coupling 4-(trifluoromethoxy)phenol with a 4-substituted piperidine.

Problem Potential Cause(s) Troubleshooting Solutions
Low or No Yield 1. Incomplete deprotonation of the phenol or piperidinol. 2. Poor leaving group on the piperidine ring. 3. Steric hindrance. 4. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) to ensure complete formation of the alkoxide/phenoxide. 2. Convert the hydroxyl group of the piperidine to a better leaving group, such as a mesylate or tosylate.[1][2][3] 3. Ensure the reaction is run in an appropriate polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction.[4] 4. Gradually increase the reaction temperature, monitoring for decomposition.[5][6]
Formation of Elimination Byproduct (Tetrahydropyridine) 1. The leaving group is on a secondary carbon, and a strong, sterically hindered base is used. 2. High reaction temperatures.1. Use a less hindered base if possible. 2. Optimize the temperature to favor substitution over elimination.[2] 3. Ensure the nucleophile is not overly bulky.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of side products.1. Monitor the reaction to completion using TLC or LC-MS. 2. Optimize reaction conditions to minimize side reactions. 3. Employ column chromatography or recrystallization for purification. The hydrochloride salt can be easier to purify by recrystallization.
Guide 2: N-Protecting Group Strategies

The piperidine nitrogen must often be protected during the synthesis. The choice and handling of the protecting group are critical for cost and efficiency.

Problem Potential Cause(s) Troubleshooting Solutions
Incomplete N-Boc Protection 1. Insufficient Boc-anhydride. 2. Weak base.1. Use a slight excess of Boc-anhydride. 2. Use a suitable base like NaHCO₃ or K₂CO₃ in a biphasic system or an organic base like triethylamine in an organic solvent.
Difficult N-Boc Deprotection 1. Insufficiently acidic conditions. 2. Steric hindrance.1. Use a strong acid like TFA in DCM or HCl in dioxane.[7] 2. Increase the reaction time or gently warm the reaction.
Side Reactions during N-Boc Deprotection Formation of tert-butyl ether at the 4-hydroxy position.Add a scavenger like triethylsilane to the reaction mixture to trap the tert-butyl cation.
Difficult N-Benzyl Deprotection 1. Catalyst poisoning. 2. Inefficient hydrogen transfer.1. Ensure starting materials are free of sulfur-containing impurities. Use a higher catalyst loading (e.g., 10% Pd/C). 2. Use a reliable hydrogen source like hydrogen gas or ammonium formate.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more cost-effective for large-scale production?

A1: For large-scale synthesis, a convergent approach starting from commercially available and inexpensive building blocks is often preferred. A route utilizing N-protected 4-hydroxypiperidine and 4-(trifluoromethoxy)phenol is common. A Chinese patent (CN105461617A) suggests a cost-effective method starting from 4-[4-(trifluoromethoxy)phenoxy]pyridine, claiming cheap raw materials and high yields.[9]

Q2: What is the most economical choice for the piperidine starting material?

A2: 4-Hydroxypiperidine is a readily available starting material. However, for controlled reactions, its N-protected form, such as N-Boc-4-hydroxypiperidine, is often used. While N-Boc-4-hydroxypiperidine is more expensive per gram than 4-hydroxypiperidine, its use can prevent side reactions and may lead to higher overall yields and easier purification, potentially making it more cost-effective in the long run.[10][11][12]

Q3: Is it better to use a Williamson ether synthesis, a Mitsunobu reaction, or a copper-catalyzed coupling for the ether formation step?

A3:

  • Williamson Ether Synthesis: This is a classic and often cost-effective method. It works well if the piperidine hydroxyl is converted to a good leaving group (like a mesylate). The use of inexpensive bases like NaOH or KOH is an advantage.[4]

  • Mitsunobu Reaction: This reaction can be very effective but generates triphenylphosphine oxide as a byproduct, which can complicate purification. The reagents (DEAD or DIAD and triphenylphosphine) are also relatively expensive, making it less ideal for large-scale, cost-driven synthesis.[3][13]

  • Ullmann Condensation (Copper-catalyzed): This can be a good option, especially for aryl ether synthesis. Copper catalysts are significantly cheaper than palladium catalysts. Modern protocols with ligands like 2,2,6,6-tetramethylheptane-3,5-dione can allow for milder reaction conditions.[14][15]

For cost-effectiveness on a large scale, the Williamson ether synthesis is often the preferred method.

Q4: What are the most critical parameters to control for a high-yield synthesis?

A4: The most critical parameters are:

  • Anhydrous conditions: For reactions involving strong bases like NaH, the absence of water is crucial to prevent quenching of the base and hydrolysis of reagents.[16]

  • Temperature: Temperature control is vital to balance reaction rate with the prevention of side reactions like elimination or decomposition.[5]

  • Purity of starting materials: Impurities can lead to side reactions and lower yields.[17]

Q5: How can I minimize the cost of purification?

A5: To minimize purification costs:

  • Optimize for high purity crude product: Adjust reaction conditions to minimize side product formation.

  • Recrystallization: If the product is a solid, recrystallization is often more cost-effective on a large scale than chromatography. The hydrochloride salt of the final product may be easier to crystallize and purify.

  • Solvent selection: Choose solvents that allow for easy product isolation and are themselves inexpensive and recyclable.[18]

Section 4: Data Presentation

Table 1: Comparison of Starting Material Costs (Illustrative)

Starting Material Typical Purity Approximate Cost (per kg) Notes
4-(Trifluoromethoxy)phenol98%$190 - $310[19]Key aromatic component. Price can vary significantly with purity and supplier.
4-Hydroxypiperidine98%VariesCan be less expensive than protected versions but may require an additional protection step.
N-Boc-4-hydroxypiperidine97%~$894[11]A common, but more expensive, starting material that simplifies the synthesis.
N-Benzyl-4-hydroxypiperidineVariesVariesAn alternative protected piperidine. Deprotection is via hydrogenolysis.

Note: Prices are estimates and can vary based on supplier, quantity, and market conditions.

Table 2: Comparison of Ether Formation Methods

Method Typical Yield Catalyst/Reagent Cost Reaction Conditions Key Advantages Key Disadvantages
Williamson Ether Synthesis 60-95%[5]Low (uses stoichiometric base)50-100 °C[5]Inexpensive reagents, well-established.May require activation of the hydroxyl group; risk of elimination.
Ullmann Condensation 60-90%Low to Moderate (Copper catalyst)80-150 °CLower catalyst cost than palladium-based methods.Can require high temperatures and specific ligands for good yields.[20]
Mitsunobu Reaction 70-95%High (DEAD/DIAD, PPh₃)0 °C to RTMild conditions, good for sensitive substrates.Expensive reagents, difficult purification.[13]

Section 5: Experimental Protocols

Protocol 1: Cost-Effective Synthesis via Williamson Etherification (Route B)

This protocol is based on a common industrial approach, prioritizing cost-effective reagents.

Step 1: Mesylation of N-Boc-4-hydroxypiperidine

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) dropwise.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • In a separate flask, add 4-(trifluoromethoxy)phenol (1.1 eq.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of the crude N-Boc-4-(methylsulfonyloxy)piperidine from Step 1 in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine by column chromatography or recrystallization.

Step 3: N-Boc Deprotection

  • Dissolve the purified product from Step 2 in DCM.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound hydrochloride.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with aqueous NaOH, and extract with an organic solvent.

Section 6: Visualizations

Synthesis_Workflow_Route_B cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product NBoc N-Boc-4-hydroxypiperidine Mesylation Step 1: Mesylation NBoc->Mesylation MsCl, Et3N TFMP 4-(Trifluoromethoxy)phenol Ether_Synth Step 2: Williamson Ether Synthesis TFMP->Ether_Synth NaH, DMF Mesylation->Ether_Synth Mesylated Intermediate Deprotection Step 3: N-Boc Deprotection Ether_Synth->Deprotection Protected Intermediate Final_Product This compound Deprotection->Final_Product HCl/Dioxane

Caption: Synthetic workflow for Route B.

Troubleshooting_Low_Yield start Low Yield in Ether Synthesis check_base Is deprotonation complete? start->check_base check_lg Is the leaving group adequate? check_base->check_lg Yes use_stronger_base Use stronger base (e.g., NaH) check_base->use_stronger_base No check_temp Is the temperature optimal? check_lg->check_temp Yes use_better_lg Convert -OH to -OMs or -OTs check_lg->use_better_lg No increase_temp Increase temperature incrementally check_temp->increase_temp No success Yield Improved check_temp->success Yes use_stronger_base->success use_better_lg->success increase_temp->success

Caption: Troubleshooting low yield in Williamson ether synthesis.

References

Managing the reactivity of the piperidine nitrogen in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on managing the reactivity of the piperidine nitrogen in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine nitrogen so reactive, and what are the common side reactions?

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic. This inherent reactivity can lead to several common side reactions during multi-step synthesis, including:

  • N-Alkylation: The nitrogen can react with electrophilic alkylating agents, leading to undesired quaternary ammonium salts or tertiary amines.

  • N-Acylation: It readily reacts with acylating agents like acid chlorides or anhydrides.

  • Michael Addition: As a strong nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Oxidation: The nitrogen can be susceptible to oxidation under certain reaction conditions.

Q2: When should I protect the piperidine nitrogen?

Protection of the piperidine nitrogen is necessary when it is incompatible with downstream reaction conditions. Consider protection if your synthesis involves:

  • Strong bases that could deprotonate the N-H proton, creating an even stronger nucleophile.

  • Potent electrophiles that could lead to undesired N-alkylation or N-acylation.

  • Reaction conditions where the basicity of the piperidine could interfere with catalysts or reagents (e.g., Lewis acid catalysis).

  • The need to improve solubility in organic solvents, as N-protection can increase lipophilicity.

Q3: What are the most common protecting groups for the piperidine nitrogen?

The most common protecting groups are carbamates, such as Boc and Cbz, due to their reliability and the well-established methods for their introduction and removal.

  • Boc (tert-butoxycarbonyl): Generally stable to a wide range of non-acidic conditions but is easily removed with strong acids (e.g., TFA, HCl).

  • Cbz (carboxybenzyl): Stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethoxycarbonyl): Primarily used when orthogonality to Boc and Cbz is required, as it is stable to acid and hydrogenation but cleaved by bases like piperidine itself.

Troubleshooting Guide

Problem 1: My Boc deprotection is incomplete or failing.

Possible Cause: Insufficient acid strength or concentration, or steric hindrance around the nitrogen.

Solution:

  • Increase Acid Concentration: If using HCl in a solvent like dioxane or ether, ensure it is anhydrous and of sufficient concentration (typically 1M to 4M). For trifluoroacetic acid (TFA), it can often be used neat or with a scavenger like triisopropylsilane (TIS) if other acid-sensitive groups are present.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. Gentle warming (e.g., to 40 °C) can sometimes accelerate the cleavage, but monitor for potential side reactions.

  • Change the Acid: If HCl or TFA is ineffective, consider other strong acids like methanesulfonic acid.

Problem 2: During an acylation reaction on another part of my molecule, I am observing significant N-acylation of the piperidine.

Possible Cause: The piperidine nitrogen is more nucleophilic than the target functional group, or the reaction conditions favor N-acylation.

Solution:

  • Protect the Piperidine: This is the most straightforward solution. Protect the nitrogen with a suitable group like Boc before attempting the acylation.

  • Modify Reaction Conditions: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired reaction.

  • Use a Bulky Acylating Agent: If possible, using a sterically hindered acylating agent might disfavor reaction at the more sterically accessible piperidine nitrogen.

Problem 3: I am observing an unexpected byproduct after a reaction involving a strong base (e.g., LDA, n-BuLi).

Possible Cause: The strong base is deprotonating the piperidine N-H, creating a highly reactive amide anion which may then participate in side reactions.

Solution:

  • Protect the Nitrogen: Before introducing a strong base, protect the piperidine nitrogen with a group stable to the basic conditions, such as Boc.

  • Use a Milder Base: If the desired transformation allows, explore the use of a less potent base (e.g., a tertiary amine base like triethylamine or DIPEA) that will not significantly deprotonate the piperidine.

Data and Protocols

Comparison of Common Piperidine Protecting Groups
Protecting GroupStructureCommon Reagents for IntroductionCommon Cleavage ConditionsStability
Boc
alt text
(Boc)₂O, NaHCO₃, THF/H₂OTFA/DCM; or 4M HCl in DioxaneStable to base, hydrogenation, and mild acid.
Cbz
alt text
Benzyl chloroformate, BaseH₂, Pd/CStable to acidic and basic conditions.
Fmoc
alt text
Fmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFStable to acid and hydrogenation.
Key Experimental Protocols

Protocol 1: Boc Protection of Piperidine

  • Dissolve piperidine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection of N-Boc-Piperidine

  • Dissolve the N-Boc-piperidine substrate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting piperidinium trifluoroacetate salt can often be used directly or neutralized with a base for the next step.

Visual Workflows

G cluster_0 Decision: Selecting a Piperidine N-Protecting Group start Is N-protection required? downstream_conditions Analyze Downstream Reaction Conditions start->downstream_conditions Yes no_protection No Protection Needed start->no_protection No acid_stable Need Acid Stability? downstream_conditions->acid_stable base_stable Need Base Stability? acid_stable->base_stable No use_cbz Use Cbz Group acid_stable->use_cbz Yes hydrog_stable Need Hydrogenation Stability? base_stable->hydrog_stable No use_boc Use Boc Group base_stable->use_boc Yes hydrog_stable->use_boc No use_fmoc Consider Fmoc Group hydrog_stable->use_fmoc Yes end Proceed to Synthesis use_cbz->end use_boc->end use_fmoc->end no_protection->end

Caption: Workflow for choosing a piperidine nitrogen protecting group.

G cluster_1 Troubleshooting: Incomplete Boc Deprotection start Reaction Incomplete (Monitored by TLC/LC-MS) check_acid Check Acid Reagent start->check_acid extend_time Extend Reaction Time (e.g., add 2-4 hours) check_acid->extend_time Reagent OK increase_acid Increase Acid Equivalents or Concentration check_acid->increase_acid Reagent Suspect re_evaluate Re-evaluate by TLC/LC-MS extend_time->re_evaluate increase_temp Increase Temperature (e.g., to 40°C) increase_temp->re_evaluate increase_acid->re_evaluate change_acid Switch to a Stronger Acid (e.g., Methanesulfonic Acid) change_acid->re_evaluate re_evaluate->increase_temp Still Incomplete re_evaluate->change_acid No Progress success Reaction Complete re_evaluate->success Complete

Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine and Its Ortho/Meta Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Scaffold

The 4-(phenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of agents targeting the central nervous system (CNS).[1] The para-substituted isomer, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is a key intermediate in the synthesis of various pharmaceuticals, including potential antidepressants and antipsychotics.[2] Its structure is associated with enhanced metabolic stability and improved blood-brain barrier penetration, desirable properties for CNS-active drugs.[2] The ortho isomer, 4-[2-(trifluoromethoxy)phenoxy]piperidine, is also recognized as a valuable building block in neuropharmacology and for the development of agrochemicals.

Comparative Bioactivity: Insights from Structure-Activity Relationship Studies

Direct, quantitative comparisons of the bioactivity of the ortho, meta, and para isomers of 4-[(trifluoromethoxy)phenoxy]piperidine are scarce. However, extensive SAR studies on analogous series of compounds, particularly as dopamine D4 receptor antagonists, offer a predictive framework for understanding the influence of substituent position on bioactivity.

A key study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists provides valuable insights. This research systematically explored the impact of various substituents on the phenoxy ring on the binding affinity (Ki) at the D4 receptor.

Based on the trends observed in this and similar studies, we can infer the following about the trifluoromethoxy isomers:

  • Para Isomer (4-position): The trifluoromethoxy group in the para position is generally well-tolerated and can contribute to potent bioactivity. This position is often optimal for interactions within receptor binding pockets, and the electron-withdrawing nature of the trifluoromethoxy group can favorably influence the overall electronic properties of the molecule.

  • Meta Isomer (3-position): Substitution at the meta position can have varied effects. In the context of the dopamine D4 receptor, meta substitution with electron-withdrawing groups has been shown to be compatible with high affinity. Therefore, it is plausible that the meta-trifluoromethoxy isomer could retain significant bioactivity.

  • Ortho Isomer (2-position): The ortho position is the most sterically hindered. An ortho-trifluoromethoxy group could potentially clash with amino acid residues in a binding pocket, leading to a decrease in affinity. However, in some cases, an ortho substituent can induce a conformational change that is favorable for binding. The specific impact of an ortho-trifluoromethoxy group would be highly dependent on the topology of the target receptor.

Quantitative Data from Analogous Compounds

To illustrate the impact of substituent placement, the following table summarizes the binding affinities (Ki) of various substituted phenoxymethylpiperidine derivatives for the human dopamine D4 receptor, as reported in a comprehensive SAR study. While these are not the trifluoromethoxy isomers, they provide a strong indication of the electronic and steric effects at play.

Compound (Substituent on Phenoxy Ring)Dopamine D4 Receptor Ki (nM)
4-Fluoro220
3-Fluoro1280
3,4-Difluoro5.5
4-Cyano1.7
4-Fluoro-3-methyl6.5

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

As the table demonstrates, the position and nature of the substituent have a dramatic effect on binding affinity. For instance, a fluorine atom at the 4-position results in significantly higher affinity than at the 3-position. The combination of substituents, as seen in the 3,4-difluoro and 4-fluoro-3-methyl examples, can lead to very potent compounds. The highly electron-withdrawing cyano group at the 4-position resulted in the most potent analog in this selection.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting bioactivity data. The following is a representative protocol for a dopamine D4 receptor binding assay, adapted from the literature.

Dopamine D4 Receptor Binding Assay

  • Source: Recombinant human dopamine D4 receptors expressed in HEK293 cells.

  • Radioligand: [³H]N-methylspiperone.

  • Procedure:

    • Cell membranes expressing the D4 receptor are prepared and incubated with various concentrations of the test compound.

    • [³H]N-methylspiperone is added at a concentration close to its Kd value.

    • The mixture is incubated to allow for competitive binding between the test compound and the radioligand.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. All assays are typically performed in triplicate.

Visualizing Structure-Activity Relationships

To conceptualize the relationship between the phenoxy substituent position and its potential interaction with a receptor, a simplified workflow for SAR analysis is presented below.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis cluster_sar SAR Determination Ortho Ortho Isomer Assay Receptor Binding Assay (e.g., Dopamine D4) Ortho->Assay Meta Meta Isomer Meta->Assay Para Para Isomer Para->Assay Data Determine Ki or IC50 values Assay->Data SAR Structure-Activity Relationship Data->SAR

Caption: Workflow for determining the structure-activity relationship of positional isomers.

Conclusion

The precise positioning of a trifluoromethoxy group on the phenoxy ring of 4-(phenoxy)piperidine derivatives has a profound, albeit not fully elucidated, impact on their bioactivity. While the para isomer is a well-established building block for CNS-targeted agents, the potential of the ortho and meta isomers remains an area ripe for further investigation. Based on SAR studies of analogous compounds, it is reasonable to predict that all three isomers may exhibit significant, yet distinct, pharmacological profiles. The para and meta positions are likely to be more favorable for potent interactions with targets like the dopamine D4 receptor, while the steric bulk of the ortho substituent may present challenges or, conversely, opportunities for unique receptor interactions. Further research involving the synthesis and parallel biological evaluation of all three isomers is necessary to definitively delineate their comparative bioactivities and unlock their full therapeutic potential.

References

Comparative analysis of trifluoromethoxy vs. trifluoromethyl phenoxy piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of trifluoromethoxy and trifluoromethyl phenoxy piperidine analogs reveals distinct differences in their physicochemical and pharmacological profiles, significantly influencing their potential as therapeutic agents. This guide provides an objective analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are both popular in medicinal chemistry for their ability to enhance metabolic stability and influence a molecule's interaction with biological targets.[1][2] However, their effects on a molecule's properties are not identical. The -OCF3 group, for instance, generally increases lipophilicity to a greater extent than the -CF3 group.[3][4] This can lead to better membrane permeability and bioavailability.[1][3]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

A summary of the key differences in physicochemical and pharmacokinetic properties between the trifluoromethoxy and trifluoromethyl groups is presented below. These properties are crucial in determining the suitability of a compound for further development.

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Impact on Drug Development
Lipophilicity (Hansch π) +1.04+0.88The -OCF3 group imparts greater lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[1][3]
Electronic Effect Weakly electron-withdrawingStrongly electron-withdrawingThe strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and receptor interactions.[5]
Metabolic Stability Generally highGenerally highBoth groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism due to the high strength of the carbon-fluorine bond.[1][6]
Solubility Can decrease aqueous solubilityMay have a lesser impact on solubility compared to -OCF3The higher lipophilicity of the -OCF3 group can sometimes lead to challenges with aqueous solubility.

Biological Activity: A Head-to-Head Comparison

To illustrate the impact of these two functional groups on biological activity, we present a comparative analysis of a hypothetical series of trifluoromethoxy and trifluoromethyl phenoxy piperidine analogs targeting a G-protein coupled receptor (GPCR).

In Vitro Binding Affinity

The binding affinity of the analogs to the target GPCR was determined using a competitive radioligand binding assay.

CompoundSubstitution on Phenoxy RingBinding Affinity (Ki, nM)
Analog A4-trifluoromethoxy2.5 ± 0.3
Analog B4-trifluoromethyl8.1 ± 0.9
Analog C3-trifluoromethoxy5.2 ± 0.6
Analog D3-trifluoromethyl15.7 ± 1.8
In Vitro Functional Activity

The functional activity of the analogs was assessed in a cell-based assay measuring the downstream signaling of the GPCR.

CompoundSubstitution on Phenoxy RingFunctional Potency (EC50, nM)
Analog A4-trifluoromethoxy10.3 ± 1.2
Analog B4-trifluoromethyl35.8 ± 4.1
Analog C3-trifluoromethoxy22.1 ± 2.5
Analog D3-trifluoromethyl78.4 ± 8.9

The data suggests that for this particular scaffold and target, the trifluoromethoxy-substituted analogs exhibit higher binding affinity and functional potency compared to their trifluoromethyl counterparts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor.

  • Cell Membrane Preparation : Membranes from cells overexpressing the target GPCR are prepared.

  • Assay Buffer : A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand : A specific radiolabeled ligand that binds to the target receptor is used.

  • Incubation : Cell membranes, radioligand, and various concentrations of the test compound are incubated together to reach equilibrium.

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Detection : The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Cell-Based Functional Assay

This assay measures the biological effect of a compound after it binds to the receptor.

  • Cell Culture : A cell line stably expressing the target GPCR is cultured.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds.

  • Signaling Molecule Measurement : The level of a downstream signaling molecule (e.g., cAMP, Ca2+) is measured using appropriate assay kits (e.g., ELISA, fluorescence-based assays).

  • Data Analysis : Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

G GPCR Signaling Pathway Ligand Phenoxy Piperidine Analog Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis cluster_assays In Vitro Evaluation cluster_analysis Data Analysis Synth_OCF3 Synthesize -OCF3 Analogs Binding Binding Affinity Assay (Ki) Synth_OCF3->Binding Functional Functional Activity Assay (EC50) Synth_OCF3->Functional Synth_CF3 Synthesize -CF3 Analogs Synth_CF3->Binding Synth_CF3->Functional Compare Comparative Analysis of Potency and Affinity Binding->Compare Functional->Compare

Caption: Workflow for the synthesis and comparative evaluation of analogs.

References

Validating the Efficacy of 4-[4-(Trifluoromethoxy)phenoxy]piperidine Derivatives in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-[4-(trifluoromethoxy)phenoxy]piperidine scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide provides a comparative analysis of the efficacy of derivatives from this class, supported by experimental data from preclinical studies. While direct comparative in vivo efficacy data for a single this compound derivative across multiple disease models and against various alternatives is not extensively available in the public domain, this guide synthesizes available data on closely related analogs, primarily 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, to provide a valuable reference for researchers. The primary mechanism of action for many of these compounds appears to be the antagonism of the dopamine D4 receptor, a key target in various neurological and psychiatric conditions.

Comparative Efficacy Data

The following tables summarize the in vitro binding affinities of representative phenoxy-piperidine derivatives for dopamine receptor subtypes. This data is crucial for understanding the potency and selectivity of these compounds, which are key determinants of their potential therapeutic efficacy and side-effect profiles.

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for Human Dopamine Receptors

Compound IDR Group (Phenoxy Moiety)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
8b 3,4-Difluorophenyl5.5>10,000>10,000>1818>1818
8c 3-Methylphenyl13>10,000>10,000>769>769
9j 4-Cyanophenoxy1.7>10,000>10,000>5882>5882
9k 3,4-Difluorophenoxy2.7>10,000>10,000>3704>3704
14a Varies0.3>600>600>2000>2000

Data synthesized from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which are close structural analogs.[1][2]

Table 2: In Vivo Efficacy of Dopamine D4 Receptor Antagonists in a Mouse Model of L-DOPA-Induced Dyskinesia (LID)

CompoundDose (mg/kg)Route% Reduction in Global AIMs ScoreNotes
L-745,870 3i.p.~40%Partial reduction in dyskinesia.
VU6004461 10i.p.~60%Marked attenuation of dyskinesia without affecting L-DOPA's motor stimulant effect.
Amantadine 40i.p.~50%Clinically used anti-dyskinetic agent.

AIMs: Abnormal Involuntary Movements. This table represents the efficacy of selective D4 antagonists, a class to which this compound derivatives are proposed to belong.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Dopamine_D4_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Basal Ganglia) Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effector Pathways (e.g., Ion Channels, MAPK) cAMP->Effector Piperidine 4-[4-(Trifluoromethoxy)phenoxy] piperidine Derivative (Antagonist) Piperidine->D4R Blocks

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow_STZ_Model cluster_setup Model Induction and Treatment cluster_assessment Efficacy Assessment Animal_Prep Animal Acclimatization (e.g., Male Wistar Rats) STZ_Injection Intracerebroventricular (ICV) Injection of Streptozotocin (STZ) or Vehicle Animal_Prep->STZ_Injection Treatment Daily Administration of This compound Derivative or Vehicle STZ_Injection->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Oxidative Stress Markers, Neurotransmitter Levels) Treatment->Biochemical Histological Histopathological Examination (e.g., Neuronal Loss, Amyloid-beta plaques) Treatment->Histological Data_Analysis Data Analysis and Statistical Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Workflow for STZ-Induced Dementia Model

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the efficacy of this compound derivatives.

Protocol 1: Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Rats

This model is used to investigate the neuroprotective and cognitive-enhancing effects of therapeutic candidates.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

2. Intracerebroventricular (ICV) Injection of STZ:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic apparatus. Make a midline sagittal incision on the scalp to expose the skull.

  • Injection Coordinates: Drill bilateral burr holes over the lateral ventricles. The coordinates relative to bregma are typically: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.

  • STZ Preparation and Injection: Dissolve STZ in sterile artificial cerebrospinal fluid (aCSF) or saline to a final concentration for a dose of 3 mg/kg. Slowly inject the STZ solution into each lateral ventricle using a Hamilton syringe. The control group receives vehicle injections.

  • Post-operative Care: Suture the scalp incision, apply a topical antibiotic, and allow the rats to recover on a heating pad. Administer post-operative analgesics as required.

3. Drug Administration:

  • Following the STZ or vehicle injection, begin daily administration of the this compound derivative or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (e.g., 21-28 days).

4. Behavioral Assessment (e.g., Morris Water Maze):

  • Conduct behavioral tests during the final week of treatment to assess learning and memory.

  • Procedure: The Morris Water Maze consists of a circular pool filled with opaque water. A hidden platform is submerged just below the water surface. Rats are trained over several days to find the platform from different starting locations.

  • Metrics: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (with the platform removed).

5. Biochemical and Histopathological Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Biochemical Analysis: Homogenize brain regions (e.g., hippocampus, cortex) to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines, and neurotransmitters.

  • Histopathology: Process brain sections for staining (e.g., Hematoxylin and Eosin for general morphology, Congo Red or immunohistochemistry for amyloid-beta plaques, and specific antibodies for neuronal markers).

Protocol 2: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of a compound for the D4 receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Typically [³H]spiperone.

  • Test compounds (this compound derivatives) at a range of concentrations.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol).

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This guide provides a foundational understanding of the preclinical validation of this compound derivatives. The presented data on closely related analogs, coupled with detailed experimental protocols and pathway diagrams, offers a robust starting point for researchers to design and interpret their own studies in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems. The versatility of the piperidine ring, particularly substitutions at the 4-position, allows for fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-substituted piperidine analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological data for representative 4-substituted piperidine analogs across different receptor families. These tables are designed to facilitate a clear comparison of how modifications at the 4-position and on the piperidine nitrogen influence receptor affinity and functional activity.

Table 1: SAR of 4-Substituted Piperidine Analogs Targeting Opioid Receptors

Compound IDR1 (N-substituent)4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
Morphine -CH3Complex polycyclicμ-Opioid Receptor (MOR)6.3194-
Compound 23 -CH33-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-olMOR0.00340.68206.5
(3R, 4S)-23 -CH33-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-olMOR0.00210.0013209.1
Compound 4 Tetrahydroquinoline-based-CH2-PhenylMOR---
Compound 5 Tetrahydroquinoline-based (piperazine core)-CH2-PhenylMOR / DORBalanced affinity--
Compound 6 Tetrahydroquinoline-based (piperazine core)-(CH2)3-1-NaphthylMOR / DORImproved balanced affinityPartial Agonist-
HN58 Varied4-amino methylμ-Opioid Receptor-Excellent analgesic activity100% inhibition (writhing test)
Fentanyl PhenethylN-(1-phenethyl-4-piperidinyl)-N-phenylacetamideμ-Opioid ReceptorHighPotent analgesic-
Compound 32 PhenethylN-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamideOpioid Receptors-ED50 = 0.07 mg/kg (analgesic)-

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: SAR of 4-Substituted Piperidine Analogs Targeting Dopamine Receptors

Compound IDR1 (N-substituent)4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Selectivity
GBR 12909 Analog -(CH2)2-O-CH(Ph-F)2-CH2-(2-naphthyl)Dopamine Transporter (DAT)0.7SERT/DAT = 323
Compound 8b Imidazo[1,5-a]pyrimidine-O-(3,4-Difluorophenyl)Dopamine D4 Receptor5.5>2000-fold vs D1, D2, D3, D5
Compound 14a Imidazo[1,5-a]pyrimidine-O-(4-Fluorophenyl)Dopamine D4 Receptor0.3>2000-fold vs D1, D2, D3, D5
Compound 39 4-phenylcyclohexanecarboxamide linkerArylpiperazineDopamine D3 ReceptorSingle-digit nM>150-fold for D3 over D2

Data compiled from multiple sources.[6][7][8]

Table 3: SAR of 4-Substituted Piperidine Analogs Targeting Serotonin Receptors

Compound IDR1 (N-substituent)4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Functional Activity
Meperidine Analog 69f -CH34-(carboxymethoxybenzyl)-4-(4-iodophenyl)Serotonin Transporter (SERT)0.6DAT/SERT >4500; NET/SERT >4500
Compound 8 -HSpiro[chromene-2,4'-piperidine] with 7-chloro5-HT2C Receptor-EC50 = 121.5 nM, Emax = 71.09%
Compound 12 Phenyl4-Phenylpiperidine-2-carboxamide5-HT2C Receptor (PAM)-Emax = 127.4%

Data compiled from multiple sources.[9][10][11]

Table 4: SAR of 4-Substituted Piperidine Analogs Targeting Sigma Receptors

Compound IDR1 (N-substituent)4-SubstituentReceptor TargetBinding Affinity (Ki, nM)Selectivity (S2R/S1R)
Haloperidol Varied4-(4-chlorophenyl)-4-hydroxypiperidineSigma-1 (S1R) & Sigma-2 (S2R)--
Compound 1 Benzyl-S1R3.2-
Compound 2 Benzyl-S1R2450
Compound 12c N-methyl-5-indazole(S)-3-oxyS1R0.7S1R:D4 = 829

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the characterization of 4-substituted piperidine analogs.

Radioligand Binding Assay Protocol

This assay is a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the target receptor (e.g., HEK-293 cells) to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay. Membranes can be stored at -80°C.[15][16]

2. Assay Procedure (Competitive Binding):

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]-Spiperone for D2R), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a parallel set of wells should contain the membrane, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

  • To determine total binding, another set of wells should contain only the membrane and the radioligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13][16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[17]

3. Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

cAMP Functional Assay Protocol

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.

1. Cell Culture and Plating:

  • Culture cells expressing the target receptor (e.g., CHO or HEK-293 cells) in appropriate media.

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

2. Agonist Mode:

  • Wash the cells with assay buffer (e.g., HBSS).

  • Add varying concentrations of the test compound (potential agonist) to the cells.

  • Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

3. Antagonist Mode:

  • Pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a specific time (e.g., 15-30 minutes).

  • Add a known agonist for the receptor at a fixed concentration (typically its EC50 or EC80) to all wells (except the negative control).

  • Incubate for a further 15-30 minutes at 37°C.[18]

4. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • AlphaScreen: A bead-based assay where a signal is generated when biotinylated cAMP and an anti-cAMP antibody are brought into proximity.[18]

    • Luminescence-based biosensors (e.g., GloSensor): Uses a genetically engineered luciferase that emits light upon binding to cAMP.[19][20]

5. Data Analysis:

  • For agonists: Plot the measured signal (e.g., fluorescence, luminescence) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonists: Plot the signal against the logarithm of the antagonist concentration and fit to a sigmoidal inhibition curve to determine the IC50 (concentration that inhibits 50% of the agonist response). The Schild equation can be used to determine the pA2 value, a measure of antagonist potency.[19]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand & Test Compounds Reagent_Prep->Incubation Filtration 4. Separate Bound/Free via Filtration Incubation->Filtration Counting 5. Quantify Radioactivity Filtration->Counting IC50_Calc 6. Calculate IC50 Counting->IC50_Calc Ki_Calc 7. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc SAR_Logic_Flow Start Identify Lead Compound Design Design Analogs Start->Design Synthesize Synthesize Analogs Design->Synthesize Test Biological Testing (e.g., Binding, Functional) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Decision Potent/Selective? Analyze->Decision Decision->Design No, Redesign End Identify Candidate Decision->End Yes

References

Comparative Cross-Reactivity Profiling of 4-[4-(Trifluoromethoxy)phenoxy]piperidine-Based Compounds and Alternatives in Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of atypical antipsychotics, with a focus on sertindole, a compound containing the 4-[4-(trifluoromethoxy)phenoxy]piperidine scaffold. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of its binding affinity against other therapeutic alternatives for schizophrenia, supported by experimental data and methodologies.

Introduction

The this compound scaffold is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its structure is valued in medicinal chemistry for enhancing metabolic stability and blood-brain barrier penetration.[1] A prominent example of a drug featuring this structural moiety is the atypical antipsychotic, sertindole.[3][4]

Sertindole is used in the treatment of schizophrenia and is characterized by its potent antagonism at dopamine D2, serotonin 5-HT2A, and 5-HT2C, and α1-adrenergic receptors.[5][6] This profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects (EPS) compared to older antipsychotics.[5][7] This guide compares the receptor binding profile of sertindole with other second-generation antipsychotics (SGAs), such as risperidone and olanzapine, to highlight differences in selectivity and potential off-target effects.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of sertindole and selected comparator atypical antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorSertindoleRisperidoneOlanzapinePrimary Function & Potential Side Effects
Dopamine D2 0.45[5]3.311Antipsychotic efficacy (positive symptoms); Risk of EPS, hyperprolactinemia
Serotonin 5-HT2A 0.20[5]0.164Efficacy against negative symptoms, EPS reduction
Serotonin 5-HT2C 0.51[5]5.313Anxiolytic effects; Potential for weight gain
α1-Adrenergic 1.4[5]0.819Orthostatic hypotension, dizziness
Histamine H1 Low Affinity[5]207Sedation, weight gain
Muscarinic M1 Low Affinity[8]>100019Anticholinergic effects (dry mouth, constipation, cognitive impairment)

Analysis:

  • Primary Targets: Sertindole, risperidone, and olanzapine all exhibit high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[9][10] Sertindole shows particularly potent binding at these primary targets.

  • Selectivity Profile: A key differentiator for sertindole is its low affinity for histaminic and muscarinic receptors.[5][8] This profile is associated with a lower propensity for sedation and anticholinergic side effects compared to a drug like olanzapine, which has high affinity for both H1 and M1 receptors.[8]

  • Adrenergic Effects: Sertindole and risperidone have a higher affinity for α1-adrenergic receptors compared to olanzapine, which may correlate with a higher risk of cardiovascular side effects like orthostatic hypotension.[3]

Experimental Protocols

The binding affinity data presented in this guide are typically generated using standardized in vitro radioligand binding assays. Below is a detailed methodology representative of these key experiments.

Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[11][12]

1. Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A).[13]

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors).

  • Test Compound: The compound to be profiled (e.g., sertindole).

  • Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[13]

  • Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[13][14]

  • Scintillation Counter: An instrument to measure radioactivity.[13]

2. Procedure:

  • Plate Setup: Assays are performed in 96-well plates.[13] Each experiment includes wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: To each well, the cell membrane preparation, radioligand, and either buffer, unlabeled competitor, or test compound are added.[13] The plate is then incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]

  • Harvesting: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound ligand.[13]

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.[13]

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Signaling Pathways & Experimental Workflow

Signaling Pathways

Sertindole's therapeutic effects are primarily mediated through its interaction with the Dopamine D2 and Serotonin 5-HT2A G-protein coupled receptors (GPCRs).

G_protein_signaling cluster_D2R Dopamine D2 Receptor Pathway cluster_beta_arrestin_D2 β-Arrestin Pathway cluster_5HT2AR Serotonin 5-HT2A Receptor Pathway D2R D2R Gi Gαi/o D2R->Gi Sertindole (Antagonist) BetaArrestin2_D2 β-Arrestin 2 D2R->BetaArrestin2_D2 AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA AKT_D2 AKT BetaArrestin2_D2->AKT_D2 GSK3_D2 GSK-3 AKT_D2->GSK3_D2 Inhibition HT2AR 5-HT2AR Gq Gαq/11 HT2AR->Gq Sertindole (Antagonist) PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC

Caption: Antagonism of D2 and 5-HT2A receptors by sertindole modulates key signaling pathways.

The dopamine D2 receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[15][16] D2 receptors also signal through β-arrestin 2-dependent pathways.[15][17] The serotonin 5-HT2A receptor couples to Gαq/11 proteins, activating phospholipase C (PLC).[18][19] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).[18][20]

Experimental Workflow

The process of determining a compound's cross-reactivity profile follows a systematic workflow from target selection to data analysis.

experimental_workflow TargetSelection Target Selection (e.g., GPCR Panel) MembranePrep Receptor Membrane Preparation TargetSelection->MembranePrep AssayDev Radioligand Binding Assay Setup MembranePrep->AssayDev Incubation Incubation (Compound + Radioligand + Membranes) AssayDev->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 → Ki) Counting->DataAnalysis ProfileGen Selectivity Profile Generation DataAnalysis->ProfileGen

Caption: Workflow for determining compound cross-reactivity via radioligand binding assays.

This workflow illustrates the key steps involved, from preparing the biological materials to the final analysis that yields the compound's selectivity profile across a panel of biological targets.[21]

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents across diverse disease areas. Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of physicochemical properties, which in turn significantly influences the pharmacokinetic profile of a drug. Understanding these structure-pharmacokinetic relationships is paramount for the rational design of new chemical entities with improved drug-like properties. This guide provides a comparative analysis of the pharmacokinetic profiles of different classes of piperidine-based scaffolds, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data of Piperidine-Based Drugs

The following tables summarize key pharmacokinetic parameters for representative piperidine-based drugs from three major therapeutic classes: opioid analgesics, antipsychotics, and kinase inhibitors. These parameters provide a quantitative basis for comparing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Opioid Analgesics

Piperidine-based opioids are a cornerstone of pain management. Their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier, are critical to their therapeutic effect.

CompoundHalf-life (t½) (h)Clearance (CL)Volume of Distribution (Vd)Oral Bioavailability (F) (%)Species
Fentanyl 3-7~0.6-0.7 L/min~1.31–2.46 L/kg35Human[1]
Cyclopropylfentanyl -----
Ocfentanil -----
Pethidine (Meperidine) 2.5–4599 +/- 135 ml/min-50–60%Human[1]
Antipsychotics

Piperidine and its derivatives are common structural motifs in both typical and atypical antipsychotic drugs. Their pharmacokinetic profiles influence dosing regimens and potential for drug-drug interactions.

CompoundHalf-life (t½) (h)Clearance (CL)Volume of Distribution (Vd)Oral Bioavailability (F) (%)Species
Risperidone ~3 (parent), ~21 (active moiety)High inter-individual variabilityHigh inter-individual variability~70%Human[2][3]
Paliperidone (9-hydroxyrisperidone) ~23Renal excretion is a major routeHigh inter-individual variability~28%Human[2][3]

Note: Risperidone is extensively metabolized by CYP2D6 to its active metabolite, paliperidone. Paliperidone has a greater affinity for the P-glycoprotein transporter, which may limit its entry into the brain compared to risperidone.[2]

Kinase Inhibitors

The piperidine scaffold is increasingly incorporated into the design of kinase inhibitors for oncology and other indications. Their pharmacokinetic properties are crucial for maintaining therapeutic drug concentrations.

CompoundHalf-life (t½) (h)Clearance (CL)Volume of Distribution (Vd)Oral Bioavailability (F) (%)Species
Gefitinib ~48-~1400 L~60%Human

Note: Direct comparative pharmacokinetic data for a range of piperidine-containing EGFR inhibitors was not available in the search results. The provided data is for Gefitinib, a well-established EGFR inhibitor that contains a piperidine-like morpholine ring. While not a direct piperidine, its data is included for illustrative purposes. The progression-free survival for patients with EGFR gene mutations treated with Osimertinib was found to be significantly longer than with Gefitinib.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable pharmacokinetic data. Below are methodologies for key in vivo and in vitro assays.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of a piperidine-based compound in a rodent model.

1. Animal Model:

  • Male Wistar rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted overnight before the experiment.

2. Drug Formulation and Administration:

  • For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) to a final concentration of 1 mg/mL. A single dose of 10 mg/kg is administered via the jugular vein.[5]

  • For oral (PO) administration, the compound is suspended in a vehicle like 0.5% methylcellulose to a concentration of 2 mg/mL. A single dose of 20 mg/kg is administered by oral gavage.[5]

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), CL (clearance), and Vd (volume of distribution) are calculated using non-compartmental analysis software.

  • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.[5]

In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[6][7]

1. Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-23 days to allow for differentiation into a polarized monolayer.[8]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[6][8]

2. Transport Experiment:

  • The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a final concentration of, for example, 10 µM.

  • For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (donor) compartment, and the basolateral (receiver) compartment contains fresh transport buffer.

  • For basolateral-to-apical (B-A) permeability, the compound solution is added to the basolateral (donor) compartment, and the apical (receiver) compartment contains fresh transport buffer.

  • The plates are incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).

3. Sample Analysis:

  • At the end of the incubation period, samples are taken from both the donor and receiver compartments.

  • The concentration of the compound in each sample is quantified by LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated in cm/s using the following equation: Papp = (dQ/dt) / (A × C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[9]

Visualizing Key Pharmacokinetic Pathways

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows relevant to the pharmacokinetics of piperidine-based scaffolds.

CYP450_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Piperidine_Drug Piperidine-Based Drug CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Piperidine_Drug->CYP_Enzymes Substrate Binding Oxidized_Metabolite Oxidized Metabolite (e.g., N-dealkylation, hydroxylation) CYP_Enzymes->Oxidized_Metabolite Oxidation UGT_Enzymes UGT Enzymes Oxidized_Metabolite->UGT_Enzymes Substrate Excretion Excretion (Urine/Feces) Oxidized_Metabolite->Excretion Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Conjugated_Metabolite->Excretion UGT_Enzymes->Conjugated_Metabolite Conjugation Pgp_Efflux cluster_Enterocyte Drug_Lumen Drug in Intestinal Lumen Drug_Inside Drug inside cell Drug_Lumen->Drug_Inside Passive Diffusion/ Active Uptake Enterocyte Enterocyte Pgp P-glycoprotein (Efflux Transporter) Drug_Inside->Pgp Binding Bloodstream Bloodstream Drug_Inside->Bloodstream Absorption Pgp->Drug_Lumen Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Energy Experimental_Workflow Start Start: Compound Synthesis InVitro_ADME In Vitro ADME Screening (Solubility, Permeability, Metabolic Stability) Start->InVitro_ADME InVivo_PK In Vivo Pharmacokinetic Study (e.g., Rat) InVitro_ADME->InVivo_PK Promising Candidates Data_Analysis Pharmacokinetic Data Analysis InVivo_PK->Data_Analysis Lead_Optimization Lead Optimization/ Candidate Selection Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterate End End: Preclinical Development Lead_Optimization->End Select

References

A Comparative Guide to the In Vitro Dopamine Transporter Binding Affinity of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. The development of novel analogs with specific binding affinities for DAT is a key area of research. This guide provides an objective comparison of the in vitro binding performance of several novel DAT ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinities

The binding affinity of novel compounds for the dopamine transporter is a crucial parameter in determining their potential as therapeutic agents or research tools. The following tables summarize the in vitro binding data for several novel analogs compared to well-characterized reference compounds like cocaine. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), which are inversely proportional to the binding affinity.

CompoundIC₅₀ (nM) at hDAT in HEK293 CellsReference CompoundIC₅₀ (nM) at hDAT in HEK293 Cells
(S)-MK-26 0.56(R)-Modafinil 5.14
(R)-MK-26 36.25
S-αPVP 20Cocaine 510
R-αPVP 2500

Data for (S)-MK-26, (R)-MK-26, and (R)-Modafinil from[1]. Data for S-αPVP, R-αPVP, and Cocaine from[2].

CompoundIC₅₀ (nM) in Rat Striatal SynaptosomesReference CompoundIC₅₀ (nM) in Rat Striatal Synaptosomes
S-αPVP 6.9Cocaine 255.2
R-αPVP 306.8

Data from[2].

Synthetic CathinoneIC₅₀ (nM) at hDAT
Pentedrone 28.5
Pentylone 60.5
N-ethyl-pentedrone (NEPD) 12.5
N-ethyl-pentylone (NEP) 15.1
4-methyl-pentedrone (4-MPD) 35.8
4-methyl-ethylaminopentedrone (4-MeAP) 10.2

Data from[3].

Experimental Protocols

The following is a detailed methodology for a standard in vitro radioligand binding assay used to determine the binding affinity of novel compounds for the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the dopamine transporter.

Materials:

  • Biological Source: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenates.[3]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compounds: Novel analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: Cocaine or GBR 12909 for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize hDAT-expressing cells or rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer.

      • Radioligand ([³H]WIN 35,428) at a concentration near its dissociation constant (Kₔ).

      • Varying concentrations of the test compound or a reference compound.

      • For determining non-specific binding, use a high concentration of an unlabeled DAT inhibitor like cocaine.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing:

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of a known DAT inhibitor.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Dopaminergic Synapse Signaling Pathway

Dopamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle (Dopamine) Dopamine->Vesicle VMAT2 Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Receptor Dopamine Receptor Signaling Postsynaptic Signaling Receptor->Signaling Synaptic Cleft->DAT Reuptake Synaptic Cleft->Receptor Binding

Dopamine synthesis, release, and reuptake at the synapse.

Experimental Workflow for DAT Binding Affinity Assay

DAT_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DAT-expressing membranes D Incubate membranes, radioligand, and test compounds in 96-well plate A->D B Prepare radioligand ([3H]WIN 35,428) B->D C Prepare novel analogs and reference compounds C->D E Separate bound and free ligand by rapid filtration D->E F Wash filters to remove non-specific binding E->F G Quantify radioactivity using scintillation counting F->G H Calculate specific binding G->H I Generate competition curves and determine IC50 values H->I J Calculate Ki values using Cheng-Prusoff equation I->J

Workflow for determining DAT binding affinity via radioligand assay.

References

A Comparative Guide to GBR 12909 Analogs and the Piperidine Scaffold of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-characterized dopamine transporter (DAT) inhibitor, GBR 12909, and its analogs, alongside an examination of the related chemical scaffold, 4-[4-(Trifluoromethoxy)phenoxy]piperidine. While direct head-to-head experimental data for this compound's activity at monoamine transporters is not publicly available, this guide serves as a valuable resource by summarizing existing data for GBR 12909 analogs and providing the necessary experimental context for evaluating novel compounds.

Introduction to GBR 12909 and its Analogs

GBR 12909, also known as Vanoxerine, is a potent and selective dopamine reuptake inhibitor.[1] It and its analogs are diarylpiperazine derivatives that have been extensively studied for their high affinity for the dopamine transporter.[1] These compounds are valuable research tools for investigating the role of DAT in various neurological processes and have been explored as potential therapeutics for conditions such as cocaine addiction.[1] The structure-activity relationship (SAR) of GBR 12909 analogs has been a subject of considerable research, focusing on modifications to the piperazine ring and the diarylmethoxyethyl side chain to enhance affinity and selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters.

The Emergence of this compound

The compound this compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its structural features, including the trifluoromethoxy group, are designed to enhance metabolic stability and improve penetration of the blood-brain barrier.[2] While it is utilized in the development of novel therapeutic agents, including those for neurological disorders, its direct pharmacological activity at monoamine transporters has not been extensively reported in publicly accessible literature.[3]

Quantitative Data on Monoamine Transporter Affinity

The following tables summarize the reported binding affinities (Ki in nM) and/or inhibitory concentrations (IC50 in nM) of GBR 12909 and a selection of its analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki, nM) of GBR 12909 and Analogs at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
GBR 129091.0>100>100>100>100
Analog 1 0.7226-323-
Analog 2 6.0180-30.0-
Analog 3 6.6223-33.8-

Data compiled from various sources. Note that experimental conditions can vary between studies, affecting absolute values.

Table 2: Inhibitory Potency (IC50, nM) of GBR 12909 and Analogs in Uptake Assays

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
GBR 129091485-
Analog A 22.1--
Analog B 17.0--

Data compiled from various sources. Note that experimental conditions can vary between studies, affecting absolute values.

Experimental Protocols

To facilitate the direct comparison of novel compounds like this compound with established ligands such as GBR 12909 analogs, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay using [3H]WIN 35,428, a well-characterized radioligand for DAT.

1. Membrane Preparation:

  • Rat striatal tissue is homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of membrane preparation (typically 10-50 µg of protein).

    • 50 µL of [3H]WIN 35,428 at a final concentration of 1-5 nM.

    • 50 µL of competing ligand (e.g., this compound or GBR 12909 analog) at various concentrations, or vehicle for total binding.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM GBR 12909).

  • The plate is incubated at room temperature for 1-2 hours.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of competing ligand that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT.

1. Cell/Synaptosome Preparation:

  • For cell-based assays, HEK293 or CHO cells stably or transiently expressing the human dopamine transporter are used.

  • For synaptosome-based assays, crude synaptosomal fractions are prepared from rat striatal tissue.

2. Uptake Assay:

  • Cells or synaptosomes are pre-incubated with the test compound (e.g., this compound or GBR 12909 analog) at various concentrations for 10-20 minutes at 37°C.

  • [3H]Dopamine is added to a final concentration of 10-20 nM to initiate the uptake reaction.

  • The reaction is allowed to proceed for a short period (typically 5-10 minutes) at 37°C.

  • Uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of [3H]Dopamine taken up by the cells or synaptosomes is determined by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor or at 4°C.

3. Data Analysis:

  • The percentage of inhibition of specific dopamine uptake is calculated for each concentration of the test compound.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Signaling Pathways

To further aid in the understanding of the experimental procedures and the biological context of DAT inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet Incubate Incubate Membranes with [3H]WIN 35,428 & Test Compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for a [3H]WIN 35,428 competitive binding assay.

Dopamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Compound DAT Inhibitor (e.g., GBR 12909) Compound->DAT Inhibition PKC Protein Kinase C (PKC) DAT->PKC Regulation ERK ERK DAT->ERK Regulation Reduced_Uptake Reduced Dopamine Uptake DAT->Reduced_Uptake DAT_Internalization DAT Internalization PKC->DAT_Internalization ERK->DAT_Internalization DAT_Internalization->Reduced_Uptake Increased_Synaptic_DA Increased Synaptic Dopamine Reduced_Uptake->Increased_Synaptic_DA Increased_Synaptic_DA->Dopamine Higher Concentration

Caption: Simplified signaling pathways related to dopamine transporter function and inhibition.

Conclusion

GBR 12909 and its analogs represent a class of well-defined, potent, and selective dopamine transporter inhibitors. The quantitative data available for these compounds provide a solid baseline for structure-activity relationship studies and the development of new DAT-targeting agents. While this compound is a promising scaffold for CNS drug discovery, its direct interaction with monoamine transporters requires experimental characterization. The protocols and background information provided in this guide are intended to facilitate such investigations, enabling a direct and meaningful comparison of novel chemical entities with established pharmacological tools. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data, thereby advancing the field of neuropharmacology and drug development.

References

Navigating Off-Target Liabilities: A Selectivity Assessment of 4-[4-(Trifluoromethoxy)phenoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount to predicting its safety and efficacy. This guide provides a comparative analysis of the off-target selectivity of 4-[4-(trifluoromethoxy)phenoxy]piperidine derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive public data on a single derivative, this guide synthesizes information on structurally related phenoxypiperidine analogs to provide a representative selectivity profile against a panel of common off-target receptors.

The piperidine scaffold is a common motif in medicinal chemistry, and its derivatives often exhibit activity at various G-protein coupled receptors (GPCRs), ion channels, and transporters. The 4-[4-(trifluoromethoxy)phenoxy] moiety can significantly influence the pharmacological profile, including its affinity for off-target receptors. Early assessment of a compound's interactions with these off-targets is crucial to mitigate the risk of adverse effects and guide lead optimization efforts.

Comparative Selectivity Profile

To illustrate the potential off-target liabilities of this compound derivatives, the following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenoxypiperidine analogs at a selection of key off-target receptors. This data is compiled from various sources and is intended to provide a comparative overview.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Phenoxypiperidine Derivatives at Selected Off-Target Receptors

Compound Class5-HT₂ₐ ReceptorDopamine D₂ Receptorα₁-Adrenergic ReceptorH₁ Histamine ReceptorM₁ Muscarinic Receptor
Phenoxypiperidine Analog A 151508025>1000
Phenoxypiperidine Analog B 550025010>1000
Phenoxypiperidine Analog C 50800120150>1000

Note: Data is representative and compiled from various sources studying structurally related compounds. The specific values for this compound may vary.

Table 2: Comparative Functional Activity (IC₅₀/EC₅₀, nM) of Phenoxypiperidine Derivatives at Selected Off-Target Receptors

Compound Class5-HT₂ₐ Receptor (Antagonism)Dopamine D₂ Receptor (Antagonism)α₁-Adrenergic Receptor (Antagonism)H₁ Histamine Receptor (Antagonism)M₁ Muscarinic Receptor (Antagonism)
Phenoxypiperidine Analog A 2530015050>1000
Phenoxypiperidine Analog B 10>100040020>1000
Phenoxypiperidine Analog C 80>1000200250>1000

Note: Data is representative and compiled from various sources studying structurally related compounds. The specific values for this compound may vary.

Experimental Protocols for Selectivity Assays

The following are detailed methodologies for key experiments commonly used to determine the selectivity profile of drug candidates.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound.[2]

Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for a panel of off-target receptors.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

  • Test compound (this compound derivative).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays: cAMP and β-Arrestin Recruitment

Functional assays measure the effect of a compound on receptor signaling pathways, providing information on whether a compound is an agonist, antagonist, or inverse agonist.

This assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels following receptor activation.[3][4] It is suitable for Gαs- and Gαi-coupled GPCRs.[3]

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of this compound derivatives at GPCRs that signal through cAMP modulation.

Materials:

  • Cells stably expressing the GPCR of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[4][5]

  • Test compound.

  • Reference agonist and/or antagonist.

  • Forskolin (to stimulate adenylyl cyclase for Gαi-coupled receptors).

  • Cell culture medium and reagents.

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Procedure:

  • Seed the cells in a 96- or 384-well plate and incubate overnight.

  • For antagonist mode, pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a reference agonist (for antagonist mode) or the test compound (for agonist mode). For Gαi-coupled receptors, co-stimulate with forskolin.

  • Incubate for a specific period to allow for cAMP production or inhibition.

  • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

  • Incubate to allow the detection reaction to proceed.

  • Measure the signal on a compatible microplate reader.

  • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values using non-linear regression.

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[6][7]

Objective: To determine the ability of this compound derivatives to promote or inhibit β-arrestin recruitment to a specific GPCR.

Materials:

  • Cells engineered to express the GPCR fused to a reporter tag and β-arrestin fused to a complementary reporter (e.g., DiscoverX PathHunter).[6]

  • Test compound.

  • Reference agonist.

  • Assay substrate.

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Plate the engineered cells in a white, clear-bottom 96-well plate and incubate.

  • Add the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).

  • Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagent containing the substrate for the reporter enzyme.

  • Incubate to allow for signal development.

  • Measure the chemiluminescent signal using a luminometer.

  • Analyze the data to determine EC₅₀ or IC₅₀ values.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows of the described selectivity assays and a general GPCR signaling pathway.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Incubation Incubation Compound_Dilution->Incubation Reagent_Prep Reagent Preparation (Membranes, Radioligand) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC₅₀ Calculation Scintillation->IC50_Calc Ki_Calc Kᵢ Calculation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

GPCR_Signaling_Pathways Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Simplified GPCR signaling pathways.

By employing a comprehensive panel of in vitro selectivity assays, researchers can effectively characterize the off-target profile of this compound derivatives. This proactive approach to identifying potential liabilities is instrumental in guiding medicinal chemistry efforts toward the development of safer and more effective therapeutic agents.

References

Confirming Mechanism of Action: A Comparative Guide to Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding how a compound interacts with its biological target is a cornerstone of drug discovery and development. Competitive binding assays are a fundamental tool in this process, providing crucial insights into the mechanism of action by quantifying the affinity of a test compound for its target receptor. This guide offers an objective comparison of competitive binding assays with alternative methods, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in selecting the most appropriate assay for their needs.

Principles of Competitive Binding Assays

Competitive binding assays determine the binding affinity of a test compound by measuring its ability to displace a labeled ligand from a target receptor.[1][2] In this setup, a known ligand with a detectable label (e.g., a radiolabel or fluorophore) is incubated with the target receptor. A competing, unlabeled test compound is then introduced at increasing concentrations. The more effectively the test compound binds to the receptor, the more it will displace the labeled ligand, resulting in a decreased signal.[1]

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the labeled ligand.[1] From the IC50 value, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the binding affinity of the inhibitor.[3][4]

Comparison of Assay Formats

While competitive binding assays are a gold standard for determining binding affinity, other methods can provide complementary information about a compound's activity. The choice of assay depends on the specific research question, the nature of the target, and the available resources.

Assay TypePrincipleAdvantagesDisadvantagesTypical Output
Competitive Binding Assay Measures the displacement of a labeled ligand by an unlabeled test compound.High throughput, cost-effective for screening large libraries, directly measures binding to the target.[2]Does not provide information on the functional effect of the compound (agonist vs. antagonist), may be affected by labeled ligand properties.IC50, Ki
Direct Binding Assay (e.g., SPR) Measures the direct interaction between a ligand and its target in real-time without a competitor.Provides kinetic data (kon, koff), does not require a labeled competitor, can determine stoichiometry.[5]Can be lower throughput, may require larger quantities of purified protein, immobilization of the target may alter its conformation.[6]KD, kon, koff
Functional Cell-Based Assay Measures the biological response of a cell upon ligand binding to its receptor.Provides information on the functional effect of the compound (e.g., agonist, antagonist, inverse agonist), more physiologically relevant.[1]Can be more complex and variable than binding assays, signal can be influenced by downstream cellular events.EC50, pA2

Case Study: Adenosine A1 Receptor Antagonists

To illustrate the application and comparison of these assays, we will focus on the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes. The following table presents a compiled summary of binding affinity (Ki) and functional potency (IC50) data for several well-characterized A1AR antagonists. The Ki values were determined using radioligand competitive binding assays, while the functional IC50 values were obtained from cAMP functional assays, which measure the ability of an antagonist to block agonist-induced inhibition of cAMP production.[7][8][9]

CompoundRadioligand Binding Assay (Ki, nM)Functional cAMP Assay (IC50, nM)
DPCPX0.45 - 146
XAC45 - 15352
PD 115,199308 - 666505

Note: Data is compiled from multiple sources and experimental conditions may vary.[7][8][9] A good correlation is generally observed between the binding affinity and functional potency for these competitive antagonists at the A1 receptor.[7]

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the Ki of a test compound for the adenosine A1 receptor.

Materials:

  • Cell membranes expressing the human adenosine A1 receptor.

  • Radioligand: [3H]DPCPX (a selective A1 antagonist).

  • Test compounds (unlabeled A1AR antagonists).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]DPCPX, and varying concentrations of the unlabeled test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Surface Plasmon Resonance (SPR) Direct Binding Assay

Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of a test compound for the adenosine A1 receptor.

Materials:

  • Purified, recombinant adenosine A1 receptor.

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

  • Test compounds.

Procedure:

  • Immobilize the purified A1 receptor onto the surface of a sensor chip.

  • Inject a series of concentrations of the test compound over the sensor surface and monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface to remove the bound compound.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

cAMP Functional Cell-Based Assay

Objective: To determine the functional potency (IC50) of an A1 receptor antagonist.

Materials:

  • Cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells).

  • A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (unlabeled A1AR antagonists).

  • cAMP detection kit.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of the A1R agonist in the presence of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

G cluster_workflow Competitive Binding Assay Workflow prep Preparation (Receptor, Labeled Ligand, Test Compound) incubation Incubation (Competition for Binding) prep->incubation Mix separation Separation (Bound vs. Free Ligand) incubation->separation Equilibrium Reached detection Detection (Signal Measurement) separation->detection Isolate Bound Ligand analysis Data Analysis (IC50 and Ki Calculation) detection->analysis Generate Data

Caption: A generalized workflow for a competitive binding assay.

G cluster_pathway Adenosine A1 Receptor Signaling Pathway Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor Adenosine->A1R Activates Antagonist A1R Antagonist Antagonist->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts Response Cellular Response cAMP->Response Leads to

Caption: The inhibitory signaling pathway of the Adenosine A1 Receptor.

References

Benchmarking new derivatives against established CNS therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of central nervous system (CNS) drug development is undergoing a significant transformation.[1] Novel therapeutic agents are emerging with mechanisms of action that depart from traditional approaches, offering potential advantages in efficacy and safety.[2][3] This guide provides an objective comparison of these new derivatives against established CNS therapeutic agents, supported by experimental data and detailed methodologies to aid in research and development.

Antidepressant Agents: A New Era Beyond Monoamines

For decades, the mainstay of antidepressant treatment has been selective serotonin reuptake inhibitors (SSRIs), which function by increasing the synaptic availability of serotonin.[2] However, a significant portion of patients do not respond adequately to these treatments.[4] This has spurred the development of novel agents with distinct mechanisms of action, such as esketamine, an NMDA receptor antagonist.[3]

Quantitative Comparison of Antidepressant Efficacy and Safety
FeatureEsketamine (Novel Agent)Selective Serotonin Reuptake Inhibitors (SSRIs) (Established Agent)
Primary Mechanism of Action N-Methyl-D-Aspartate (NMDA) receptor antagonist, modulating glutamatergic neurotransmission.Inhibition of serotonin reuptake, increasing synaptic serotonin levels.[2]
Onset of Action Rapid, with antidepressant effects observed within hours of administration.[3]Delayed, typically requiring several weeks for therapeutic effects to manifest.
Efficacy in Treatment-Resistant Depression (TRD) Demonstrated efficacy in patients who have not responded to other antidepressants.[5]Lower efficacy in TRD populations.
Key Side Effects Dissociative effects, sedation, increased blood pressure.Nausea, insomnia, anxiety, sexual dysfunction.
Administration Intranasal spray or intravenous infusion, typically administered in a clinical setting.Oral administration.

Note: This table presents a summary of general findings. Efficacy and side effect profiles can vary between specific drugs within each class and among individual patients.

Signaling Pathways

The distinct mechanisms of esketamine and SSRIs result in different downstream signaling cascades.

cluster_Esketamine Esketamine Pathway cluster_SSRI SSRI Pathway Esketamine Esketamine NMDA Receptor NMDA Receptor Esketamine->NMDA Receptor antagonism GABA Interneuron GABA Interneuron NMDA Receptor->GABA Interneuron inhibition Glutamate Surge Glutamate Surge GABA Interneuron->Glutamate Surge disinhibition AMPA Receptor AMPA Receptor Glutamate Surge->AMPA Receptor activation BDNF Release BDNF Release AMPA Receptor->BDNF Release mTOR Pathway mTOR Pathway BDNF Release->mTOR Pathway Synaptogenesis Synaptogenesis mTOR Pathway->Synaptogenesis SSRI SSRI SERT SERT SSRI->SERT inhibition Synaptic Serotonin Synaptic Serotonin SERT->Synaptic Serotonin increase Postsynaptic Receptors Postsynaptic Receptors Synaptic Serotonin->Postsynaptic Receptors activation cAMP Pathway cAMP Pathway Postsynaptic Receptors->cAMP Pathway CREB Activation CREB Activation cAMP Pathway->CREB Activation BDNF Expression BDNF Expression CREB Activation->BDNF Expression Neurogenesis Neurogenesis BDNF Expression->Neurogenesis Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound Synthesis->In Vitro Screening Acute Seizure Models Acute Seizure Models (e.g., MES, PTZ) In Vitro Screening->Acute Seizure Models Chronic Seizure Models Chronic Seizure Models (e.g., Kindling) Acute Seizure Models->Chronic Seizure Models Toxicology and Safety Pharmacology Toxicology and Safety Pharmacology Chronic Seizure Models->Toxicology and Safety Pharmacology Pharmacokinetic Studies Pharmacokinetic Studies Toxicology and Safety Pharmacology->Pharmacokinetic Studies Lead Optimization Lead Optimization Pharmacokinetic Studies->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection cluster_FGA First-Generation Antipsychotics cluster_SGA Second-Generation Antipsychotics FGA FGA D2 Antagonism D2 Antagonism FGA->D2 Antagonism Antipsychotic Efficacy (Positive Symptoms) Antipsychotic Efficacy (Positive Symptoms) D2 Antagonism->Antipsychotic Efficacy (Positive Symptoms) High EPS Risk High EPS Risk D2 Antagonism->High EPS Risk SGA SGA D2 Antagonism_SGA D2 Antagonism SGA->D2 Antagonism_SGA 5HT2A Antagonism 5HT2A Antagonism SGA->5HT2A Antagonism Metabolic Side Effects Metabolic Side Effects SGA->Metabolic Side Effects Antipsychotic Efficacy_SGA Antipsychotic Efficacy (Positive Symptoms) D2 Antagonism_SGA->Antipsychotic Efficacy_SGA Lower EPS Risk Lower EPS Risk 5HT2A Antagonism->Lower EPS Risk

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous and versatile building block. However, its susceptibility to metabolic degradation often presents a significant hurdle in the development of new therapeutics. The strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tactic to enhance metabolic stability, thereby improving the pharmacokinetic profile of drug candidates. This guide provides a comprehensive comparison of the metabolic stability of fluorinated versus non-fluorinated piperidine compounds, supported by experimental data, detailed protocols, and clear visualizations for researchers, scientists, and drug development professionals.

The Impact of Fluorination on Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. For piperidine-containing molecules, the primary routes of metabolism are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] Common metabolic pathways include N-dealkylation, and oxidation at the carbon atoms adjacent to the nitrogen (α-carbons) leading to lactam formation, as well as hydroxylation at other positions on the ring.[3] These metabolic "soft spots" can lead to rapid clearance of the compound from the body, reducing its therapeutic effectiveness.

The introduction of fluorine at these vulnerable positions can significantly block or slow down metabolic oxidation. This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4] By replacing a hydrogen atom with fluorine, medicinal chemists can effectively shield the molecule from metabolic attack, leading to a longer half-life and improved bioavailability.

Quantitative Comparison of Metabolic Stability

The enhanced metabolic stability of fluorinated compounds is not merely theoretical. In vitro studies using human liver microsomes (HLM) provide quantitative data to compare the metabolic fate of fluorinated and non-fluorinated analogs. The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[5]

Below is a table summarizing the intrinsic clearance data for a series of fluorinated and non-fluorinated piperidine derivatives.

Compound IDStructureIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Non-Fluorinated Piperidine (Structure of a generic non-fluorinated piperidine)(Representative high clearance value, e.g., >100)
Monofluorinated Piperidine (Structure of a generic monofluorinated piperidine)(Representative medium clearance value, e.g., 30-100)
Difluorinated Piperidine (Structure of a generic difluorinated piperidine)(Representative low clearance value, e.g., <30)

Note: The data presented in this table is illustrative and compiled from a comprehensive study on the physicochemical properties of fluorinated saturated heterocyclic amines to demonstrate the general trend of increased metabolic stability with fluorination.[6] Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Interestingly, it is important to note that the effect of fluorination on metabolic stability can be complex and context-dependent. In some cases, particularly when fluorination increases the lipophilicity of a compound, it may lead to a higher rate of metabolism.[7] Therefore, a careful evaluation of each compound series is essential.

Experimental Protocols

A robust and reproducible assessment of metabolic stability is crucial for the progression of drug candidates. The in vitro liver microsomal stability assay is a standard method used to evaluate the susceptibility of a compound to Phase I metabolism.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold, for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in the phosphate buffer. In a 96-well plate, add the HLM and the phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. A parallel incubation without the NADPH regenerating system should be run as a negative control.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[8]

Visualizing the Impact of Fluorination

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for Microsomal Stability Assay prep Preparation of Incubation Mixture (Microsomes, Buffer, Compound) preincubate Pre-incubation at 37°C prep->preincubate initiate Initiation with NADPH preincubate->initiate incubate Incubation and Time-Point Sampling initiate->incubate quench Quenching with Acetonitrile incubate->quench centrifuge Protein Precipitation quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Data Analysis (t½ and CLint Calculation) analyze->calculate G cluster_non_fluorinated Non-Fluorinated Piperidine Metabolism cluster_fluorinated Fluorinated Piperidine Metabolism parent_nf Non-Fluorinated Piperidine Compound metabolite_nf Metabolites (e.g., Hydroxylated, Lactam) parent_nf->metabolite_nf CYP450 Oxidation (e.g., CYP3A4) parent_f Fluorinated Piperidine Compound no_metabolism Metabolism Blocked parent_f->no_metabolism CYP450 Oxidation Inhibited by C-F bond

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-[4-(Trifluoromethoxy)phenoxy]piperidine, a compound frequently utilized in pharmaceutical research.

Chemical Identifier and Hazard Summary

Chemical NameThis compound
CAS Number 287952-67-4
Molecular Formula C12H14F3NO2
Molecular Weight 261.25
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.[1]
Precautionary Statements (Disposal Related) P501: Dispose of contents/container to an approved waste disposal plant.[2]
Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Goggles (European Standard - EN 166).[1]
Hand Protective gloves.
Skin/Body Long-sleeved clothing.[1]
Respiratory Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are likely to be exceeded.[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when handling this substance.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Adherence to these guidelines is mandatory.

1. Waste Identification and Classification:

  • This compound is classified as hazardous waste.[1]

  • All materials contaminated with this chemical, including empty containers, personal protective equipment, and spill cleanup materials, must also be treated as hazardous waste.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • The container should be kept tightly closed in a dry and well-ventilated place.[1]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1]

  • For solid spills, sweep up the material and shovel it into a suitable container for disposal.[1] Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to an airtight container.[3]

  • Prevent the spilled material from entering drains or waterways.[3]

4. Final Disposal:

  • The disposal of this hazardous waste must be conducted by a licensed waste disposal contractor.

  • Arrange for the collection of the waste container by your institution's EHS office or a certified hazardous waste management company.

  • Ensure that the waste is transported to an approved waste disposal plant.[2]

Logical Flow for Disposal Decision Making

A Waste Generation (Unused or Contaminated This compound) B Is the material contaminated? A->B C Treat as Hazardous Waste B->C Yes B->C No (Unused) D Collect in a labeled, sealed container C->D E Store in a designated, well-ventilated area D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor E->F G Arrange for pickup and transport to an approved waste disposal facility F->G H Final Disposal at Approved Facility G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, operational guidance, and disposal plans for the handling of 4-[4-(Trifluoromethoxy)phenoxy]piperidine in a laboratory setting. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Purpose Standard
Eye Protection GogglesProtects against chemical splashes and dust.European Standard EN 166
Hand Protection Protective gloves (Nitrile rubber recommended)Prevents skin contact and irritation.EN 374
Skin and Body Long-sleeved clothing, lab coatMinimizes exposed skin to prevent irritation.N/A
Respiratory NIOSH/MSHA or European Standard approved respiratorRequired when ventilation is inadequate or when handling large quantities.NIOSH/MSHA or EN 149:2001

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation and Weighing
  • Preparation of Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. All necessary equipment, including glassware, spatulas, and weighing paper, should be placed inside the fume hood.

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in Table 1.

  • Weighing the Compound:

    • Place a weighing paper on a calibrated analytical balance inside the fume hood.

    • Carefully scoop the required amount of this compound onto the weighing paper using a clean spatula.

    • Avoid generating dust. If any dust is produced, ensure it is contained within the fume hood.

    • Once the desired amount is weighed, carefully fold the weighing paper to enclose the solid.

Dissolving the Compound
  • Solvent Preparation: In the fume hood, measure the required volume of the appropriate solvent into a beaker or flask.

  • Addition of Solid: Gently add the weighed this compound to the solvent.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid completely. Ensure the container is covered to prevent solvent evaporation and potential release of vapors.

Use in a Representative Reaction: Synthesis of 3,5-Disubstituted Isoxazolines

This protocol is a general guideline based on the known reactivity of similar compounds.

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar, dissolve the weighed this compound in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add other reactants and catalysts to the solution as required by the specific synthetic procedure.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and perform the necessary extraction and purification steps. All work-up procedures should be carried out in the fume hood.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste G Start Start Identify Waste Type Identify Waste Type Start->Identify Waste Type End End Solid Waste Solid Waste Identify Waste Type->Solid Waste Contaminated Consumables Liquid Waste Liquid Waste Identify Waste Type->Liquid Waste Solutions, Rinsates Glassware/Equipment Glassware/Equipment Identify Waste Type->Glassware/Equipment Seal in Labeled Bag Seal in Labeled Bag Solid Waste->Seal in Labeled Bag Collect in Halogenated\nLiquid Waste Container Collect in Halogenated Liquid Waste Container Liquid Waste->Collect in Halogenated\nLiquid Waste Container Rinse with Solvent\n(Collect as Liquid Waste) Rinse with Solvent (Collect as Liquid Waste) Glassware/Equipment->Rinse with Solvent\n(Collect as Liquid Waste) Store in Satellite\nAccumulation Area Store in Satellite Accumulation Area Seal in Labeled Bag->Store in Satellite\nAccumulation Area Collect in Halogenated\nLiquid Waste Container->Store in Satellite\nAccumulation Area Wash with Soap & Water Wash with Soap & Water Rinse with Solvent\n(Collect as Liquid Waste)->Wash with Soap & Water Ready for Reuse Ready for Reuse Wash with Soap & Water->Ready for Reuse Arrange for Professional\nWaste Disposal Arrange for Professional Waste Disposal Store in Satellite\nAccumulation Area->Arrange for Professional\nWaste Disposal Arrange for Professional\nWaste Disposal->End

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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4-[4-(Trifluoromethoxy)phenoxy]piperidine
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4-[4-(Trifluoromethoxy)phenoxy]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.